6(5H)-Phenanthridinone
Description
coal tar derivative; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5H-phenanthridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14-13/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFVLEJOHSLEFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074423 | |
| Record name | Phenanthridin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | Phenanthridone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16512 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1015-89-0 | |
| Record name | 6(5H)-Phenanthridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenanthridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001015890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6(5H)-Phenanthridinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6(5H)-Phenanthridinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6(5H)-Phenanthridinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenanthridin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenanthridin-6(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.550 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENANTHRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVQ13AUB5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Chemistry and Biology of 6(5H)-Phenanthridinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6(5H)-Phenanthridinone, a tricyclic lactam, is a pivotal scaffold in medicinal chemistry and materials science. First synthesized in the early 20th century, its derivatives have emerged as a significant class of therapeutic agents, most notably as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. This technical guide provides a comprehensive overview of the history, discovery, and synthetic methodologies for this compound. It details experimental protocols for key synthetic transformations and presents quantitative data to compare different approaches. Furthermore, this guide elucidates the critical role of this compound and its derivatives as PARP inhibitors by detailing the underlying signaling pathway.
History and Discovery
The exploration of the phenanthridine core dates back to the late 19th and early 20th centuries. The parent compound, phenanthridine, was first synthesized in 1889. Subsequently, this compound was first synthesized in the early 20th century as part of broader investigations into phenanthridine alkaloids and their synthetic analogs.[1] Early synthetic efforts were driven by the desire to understand the structure-activity relationships of these novel heterocyclic systems. The discovery of the biological activity of phenanthridine derivatives, such as their intercalating effects on DNA, spurred further interest in this class of compounds. A significant milestone in the history of this compound was the discovery of its derivatives as potent inhibitors of the enzyme poly(ADP-ribose) polymerase (PARP). This discovery, and the subsequent development of PARP inhibitors for cancer therapy, has solidified the importance of the this compound scaffold in modern drug discovery.
Synthetic Methodologies
The synthesis of the this compound core can be achieved through various classical and modern synthetic strategies. These methods primarily focus on the formation of the central nitrogen-containing ring.
Classical Synthetic Methods
The Pictet-Hubert reaction, a classical method for the synthesis of phenanthridines, involves the dehydrative cyclization of N-acyl-2-aminobiphenyls at high temperatures using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride.[2] While effective, this method often requires harsh reaction conditions, limiting its applicability to substrates with sensitive functional groups.[2]
The Ullmann reaction provides a pathway to 6(5H)-phenanthridinones through the intramolecular cyclization of 2-amino-2'-carboxybiphenyls or related precursors. This copper-catalyzed reaction typically involves the formation of a C-N bond to close the central ring. Modern variations of the Ullmann coupling may employ palladium catalysts. A palladium(0)-mediated Ullmann cross-coupling of 1-bromo-2-nitrobenzene with 2-halobenzoates followed by reductive cyclization is one such approach.[3]
A notable classical route involves the Beckmann rearrangement of fluoren-9-one oxime.[4][5][6] Treatment of fluoren-9-one with hydroxylamine furnishes the corresponding oxime, which upon exposure to an acid catalyst such as polyphosphoric acid, rearranges to yield this compound.[5] This method is efficient for the synthesis of the unsubstituted parent compound.
Modern Synthetic Methods
Modern synthetic approaches often utilize transition-metal catalysis to achieve higher efficiency, milder reaction conditions, and broader substrate scope.
Palladium-catalyzed reactions have become a cornerstone for the synthesis of 6(5H)-phenanthridinones. These methods often involve the intramolecular C-H activation and annulation of readily available starting materials like N-substituted-2-bromobenzamides.[7][8][9][10] These reactions can proceed via various mechanisms, including those involving aryne intermediates.[1] Palladium catalysis allows for the construction of the phenanthridinone skeleton in a single step through the simultaneous formation of C-C and C-N bonds under relatively mild conditions.[1]
Quantitative Data Summary
The following table summarizes quantitative data for some of the key synthetic methods for this compound, allowing for a comparative analysis of their efficiency.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Beckmann Rearrangement | Fluoren-9-one oxime | Polyphosphoric acid | 150 | 3 | ~94 | [11] (from user prompt) |
| Palladium-Catalyzed Annulation | 2-Bromobenzamides and 2-bromobenzoic acids | Palladium catalyst | Not specified | Not specified | 59-88 | [10] |
| Palladium-Catalyzed C-H Activation | N-methyl-N-aryl-2-halobenzamide | Pd-PVP nanoparticles, K2CO3 | 100 | Not specified | up to 95 | [7][8] |
| Palladium-Catalyzed Cyclization | N-aryl-2-aminopyridine and 2-iodobenzoic acid | Palladium catalyst | Not specified | Not specified | High | [1] |
| Oxidative C-H Amination | Not specified | Palladium catalyst | Not specified | Not specified | 63 | [1] |
Experimental Protocols
Synthesis of this compound via Beckmann Rearrangement of Fluoren-9-one Oxime
Materials:
-
Fluoren-9-one oxime
-
Polyphosphoric acid (PPA)
-
Xylene
Procedure:
-
A mixture of fluoren-9-one oxime and polyphosphoric acid in xylene is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to 150 °C with stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After 3 hours, the reaction is typically complete.
-
The reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.
General Protocol for Palladium-Catalyzed Annulation of N-Substituted-2-bromobenzamides
Materials:
-
N-substituted-2-bromobenzamide
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (aryne precursor)
-
Palladium(II) acetate (Pd(OAc)2)
-
Bis(diphenylphosphino)methane (dppm)
-
Potassium fluoride (KF)
-
Acetonitrile (anhydrous)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, bis(diphenylphosphino)methane, and potassium fluoride.
-
Add anhydrous acetonitrile and stir the mixture at room temperature.
-
Add the N-substituted-2-bromobenzamide and the 2-(trimethylsilyl)phenyl trifluoromethanesulfonate.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
Signaling Pathways and Biological Activity
This compound Derivatives as PARP Inhibitors
A major area of interest for this compound derivatives is their potent inhibitory activity against poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1.[11][12][13] PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[14][15][16][17][18]
In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). Since the HR pathway is compromised, these cells are unable to efficiently repair the DSBs, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality.[12]
The following diagram illustrates the PARP1-mediated DNA repair pathway and the mechanism of action of PARP inhibitors like this compound derivatives.
Figure 1: PARP1 signaling in DNA repair and its inhibition.
Conclusion
This compound has evolved from a heterocyclic curiosity to a cornerstone of modern medicinal chemistry. Its rich history of synthesis, from classical high-temperature reactions to sophisticated palladium-catalyzed methodologies, provides chemists with a versatile toolbox for accessing this important scaffold. The profound biological activity of its derivatives, particularly as PARP inhibitors, has opened new avenues for the treatment of cancer. This technical guide has provided a detailed overview of the history, synthesis, and biological significance of this compound, offering valuable information for researchers and professionals in the fields of chemistry and drug development. The continued exploration of this remarkable molecule and its derivatives holds great promise for future therapeutic innovations.
References
- 1. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic conversion of fluorenone oxime to phenanthridinone by hepatic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Metabolic rearrangement of fluorenone oxime to phenanthridinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. chemistryforsustainability.org [chemistryforsustainability.org]
- 10. Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. worldscientific.com [worldscientific.com]
- 17. journals.plos.org [journals.plos.org]
- 18. researchgate.net [researchgate.net]
A Guide to Early Synthetic Methodologies for the Phenanthridinone Core
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the foundational synthetic strategies developed for constructing the phenanthridinone core. Phenanthridinones are crucial heterocyclic scaffolds found in numerous bioactive natural products and pharmaceuticals, exhibiting a wide array of pharmacological activities.[1][2] Understanding the early, classical methods for their synthesis offers valuable context for the evolution of modern, more efficient techniques. This document details key historical reactions, including the Ullmann Reaction, Beckmann Rearrangement, and Schmidt Reaction, presenting their mechanisms, experimental protocols, and relevant quantitative data.
Ullmann Reaction-Based Synthesis
The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides, provides a robust pathway for forming the crucial biaryl bond in the phenanthridinone skeleton.[3][4][5] Modern variations often employ palladium catalysts, which can offer milder reaction conditions and broader substrate scope.[4] A common strategy involves the cross-coupling of a 1-bromo-2-nitroarene with a substituted halo-benzoate, followed by a reductive cyclization step to form the final lactam ring.[6]
Caption: Palladium-mediated Ullmann coupling followed by reductive cyclization.
Quantitative Data: Palladium-Mediated Ullmann Synthesis
The following table summarizes yields for a two-step synthesis sequence involving a Pd-mediated Ullmann cross-coupling followed by reductive cyclization to afford various phenanthridinone derivatives.[6]
| Entry | Bromo-nitroarene | β-Bromo-ester/Iodo-benzoate | Cross-Coupling Product Yield (%) | Final Phenanthridinone Yield (%) |
| 1 | 1-Bromo-2-nitrobenzene | Methyl 2-bromobenzoate | 39 | 78 |
| 2 | 1-Bromo-2-nitrobenzene | Methyl 2-iodobenzoate | Not Determined | 28 (over two steps) |
| 3 | 1-Bromo-2-nitrobenzene | Methyl 5-amino-2-bromobenzoate | 83 | 62 |
| 4 | 1-Bromo-2-nitrobenzene | Methyl 2-bromo-5-methoxybenzoate | 36 | 85 |
| 5 | 1-Bromo-2-nitrobenzene | Methyl 2-bromo-5-(methoxycarbonyl)benzoate | 48 | 53 |
Data sourced from Organic Letters (2004).[6]
Experimental Protocol: General Palladium-Catalyzed Annulation
The following is a representative modern protocol for the synthesis of phenanthridin-6(5H)-ones, which builds on the principles of Ullmann-type couplings.[7]
-
Preparation: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-bromobenzamide (0.500 mmol, 1.0 equiv), o-bromobenzoic acid (0.750 mmol, 1.5 equiv), Cs₂CO₃ (163 mg, 0.500 mmol, 1.0 equiv), PPh₃ (26 mg, 0.100 mmol, 0.20 equiv), and Pd(OAc)₂ (11 mg, 0.05 mmol, 0.10 equiv).
-
Solvent Addition: Add 4.0 mL of DMF to the Schlenk tube.
-
Reaction: Stir the reaction mixture at 120 °C in an oil bath for approximately 10 hours.
-
Work-up: After cooling, concentrate the resulting mixture to remove the solvent.
-
Extraction: Take up the residue in ethyl acetate. Wash the organic layer with brine, dry it over Na₂SO₄, and concentrate again.
-
Purification: Purify the crude product by column chromatography to yield the desired phenanthridinone.[7]
Beckmann Rearrangement of Fluorenone Oximes
The Beckmann rearrangement is a classical organic reaction that transforms an oxime into an amide, typically under acidic conditions.[8][9] This method was one of the earliest applied to the synthesis of the phenanthridinone core, using the rearrangement of a substituted fluorenone oxime.[1][10] The reaction proceeds via protonation of the oxime hydroxyl group, followed by a stereospecific migration of the alkyl or aryl group that is anti-periplanar to the departing water molecule.[8][9]
References
- 1. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies in the Preparation of Phenanthridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. thermofisher.com [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. Beckmann Rearrangement [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 6(5H)-Phenanthridinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6(5H)-Phenanthridinone, a key heterocyclic compound of interest in medicinal chemistry and materials science. This document presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, coupled with detailed experimental protocols to assist in the accurate identification and characterization of this molecule.
Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration | Assignment |
| 11.58 | br s | - | 1H | N-H |
| 8.45 | d | 7.9 | 1H | Ar-H |
| 8.29 | d | 8.1 | 1H | Ar-H |
| 7.85 | t | 7.6 | 1H | Ar-H |
| 7.76 | d | 8.2 | 1H | Ar-H |
| 7.59 | t | 7.5 | 1H | Ar-H |
| 7.43 | t | 7.6 | 1H | Ar-H |
| 7.33 | t | 7.4 | 1H | Ar-H |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| 161.2 | C=O |
| 138.6 | Ar-C |
| 133.0 | Ar-C |
| 132.4 | Ar-CH |
| 129.0 | Ar-CH |
| 128.3 | Ar-C |
| 125.1 | Ar-CH |
| 122.5 | Ar-CH |
| 121.9 | Ar-CH |
| 121.6 | Ar-C |
| 118.9 | Ar-CH |
| 116.7 | Ar-CH |
| 115.1 | Ar-C |
Solvent: DMSO-d₆[1]
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~3100-3000 | Aromatic C-H stretch |
| ~1650 | C=O (amide) stretch |
| ~1600, 1480, 1450 | Aromatic C=C skeletal vibrations |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 195 | 100 | [M]⁺ |
| 167 | ~85 | [M-CO]⁺ |
| 166 | ~80 | [M-CO-H]⁺ |
| 139 | ~40 | [M-CO-CN]⁺ or [C₁₁H₇]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The data presented in this guide were obtained using standard analytical techniques. Below are detailed methodologies representative of those used for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei. The sample was prepared by dissolving approximately 10-20 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. Two common methods are:
-
KBr Pellet Technique: A small amount of this compound was ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample was placed directly onto the ATR crystal.
The spectra were recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra were acquired on a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. Electron Ionization (EI) was used as the ionization source with a standard electron energy of 70 eV. The sample was introduced into the ion source, and the resulting fragments were analyzed by a mass analyzer.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Physical Properties of 6(5H)-Phenanthridinone Crystals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 6(5H)-Phenanthridinone crystals. The information herein is intended to support research, development, and quality control activities by providing key data and standardized experimental methodologies.
Physicochemical Properties
This compound is an organic heterocyclic compound that exists as a solid crystalline powder at room temperature, with a color ranging from white to yellow or orange.[1][2][3] Its molecular structure consists of a tricyclic aromatic system.[1] A summary of its key quantitative physical and chemical properties is presented in Table 1.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₉NO | [1][4][5][6][7] |
| Molecular Weight | 195.22 g/mol | [1][3][4][5][6] |
| CAS Number | 1015-89-0 | [1][4][5][6][7][8] |
| Appearance | White to yellow/orange powder to crystal | [1][2][3] |
| Melting Point | 290-292 °C | [2][3][5][8] |
| 288-294 °C | [9] | |
| 306-309 °C | [4] | |
| Boiling Point | 435 °C | [2][4][8] |
| Density (Predicted) | 1.230 ± 0.06 g/cm³ | [2][3][8] |
| Water Solubility | Insoluble | [1][2][3][8][9] |
| Solvent Solubility | Soluble in DMSO (5 mg/ml) | [1][2][3][8][9] |
| Limited solubility in ethanol, chloroform | [1] | |
| Soluble in DMF (1 mg/mL) | [2][3] | |
| Soluble in DMF:PBS (pH 7.2) (1:5) (0.16 mg/mL) | [2][3][10] | |
| UV max (λmax) | 338 nm (in Ethanol) | [1][2][3][8] |
| pKa (Predicted) | 13.27 ± 0.20 | [2][3] |
Crystal Structure and Polymorphism
The three-dimensional arrangement of molecules within the crystal lattice is fundamental to a material's physical properties, including its stability, dissolution rate, and bioavailability. For organic compounds like this compound, X-ray crystallography is the definitive technique for elucidating this atomic-level structure.[11] While specific crystal structure data such as space group and unit cell dimensions for this compound are cataloged in crystallographic databases, this guide focuses on the methodology to obtain such data.[6]
It is important for researchers to consider the potential for polymorphism—the ability of a compound to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice. Different polymorphs can exhibit distinct physical properties. Although no specific polymorphs of this compound are detailed in the reviewed literature, polymorphism is a common phenomenon for organic molecules and should be investigated during drug development.
Experimental Methodologies
Detailed and reproducible experimental protocols are critical for the accurate characterization of crystalline materials. The following sections describe standard methodologies for determining the key physical properties of this compound crystals.
X-ray Crystallography for Structure Determination
X-ray crystallography provides unambiguous proof of chemical connectivity and the three-dimensional structure of a molecule in the solid state.[12][13] The process can be divided into four main stages: crystal growth, data collection, structure solution, and refinement.[13]
Protocol for Single Crystal X-ray Diffraction:
-
Crystal Growth (Slow Evaporation Method):
-
Ensure the this compound sample is of high purity.
-
Select a suitable solvent in which the compound is moderately soluble.[14] Based on solubility data, solvents like ethanol or chloroform could be appropriate.
-
Prepare a nearly saturated solution of the compound in the chosen solvent in a clean, dust-free vessel.
-
Filter the solution through a glass frit to remove any particulate matter.[14]
-
Cover the vessel in a way that allows for slow solvent evaporation (e.g., with perforated parafilm).
-
Place the vessel in a mechanically undisturbed environment, away from vibrations or significant temperature fluctuations.[14]
-
Allow the solvent to evaporate slowly over several days to weeks until suitable single crystals (typically >0.1 mm in all dimensions) have formed.[11][14]
-
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a three-dimensional electron density map of the crystal.
-
Use computational software to fit atoms into the electron density map, solving the structure.
-
Refine the atomic positions and other parameters against the experimental data to achieve a final, accurate molecular structure.[11]
-
Differential Scanning Calorimetry (DSC) for Thermal Analysis
DSC is a thermoanalytical technique used to determine the melting point and other thermal transitions of a material.[15] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[15]
Protocol for Melting Point Determination by DSC:
-
Sample Preparation: Accurately weigh a small amount of the this compound crystalline powder (typically in the low-milligram range) into a DSC sample pan (e.g., aluminum).[16]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. The reference should be inert and have a well-defined heat capacity.[15][16]
-
Temperature Program: Subject the sample and reference to a controlled, linear temperature program. A typical program would involve heating from a starting temperature (e.g., 25 °C) to a temperature well above the expected melting point (e.g., 320 °C) at a constant rate (e.g., 10 °C/min).[15]
-
Data Analysis: The instrument records the differential heat flow between the sample and the reference. The melting process results in an endothermic peak on the resulting thermogram.[15] The onset temperature of this peak is typically reported as the melting point (Tₘ).
Solubility Determination
-
Equilibrium Solubility Method:
-
Add an excess amount of this compound crystals to a known volume of the solvent of interest (e.g., water, DMSO, ethanol) in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Determine the concentration of this compound in the clear supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Biological Context and Experimental Workflows
This compound is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critical to the cellular response to DNA damage.[3][6][10] Understanding its physical properties is paramount for its application in biological research and as a scaffold for drug design.
PARP Inhibition Signaling Pathway
DNA damage, caused by agents like ionizing radiation, activates PARP. Activated PARP cleaves NAD+ and forms poly(ADP-ribose) chains on nuclear proteins, a process crucial for DNA repair. This compound inhibits PARP's enzymatic activity, disrupting this repair process, which can sensitize cells to DNA-damaging agents and influence downstream pathways like NF-κB-induced transcription and apoptosis.[9][10][17]
Caption: PARP inhibition by this compound.
Experimental Workflow for Physical Characterization
A logical workflow is essential for the comprehensive physical characterization of a crystalline compound. It typically begins with the pure compound and proceeds through a series of analytical techniques to determine its fundamental properties.
Caption: Workflow for physical characterization.
References
- 1. Page loading... [guidechem.com]
- 2. 1015-89-0 CAS MSDS (6(5H)-Phenanthridone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 6(5H)-Phenanthridone | 1015-89-0 [chemicalbook.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 6-(5H)-Phenanthridinone technical grade | 1015-89-0 [sigmaaldrich.com]
- 6. This compound | C13H9NO | CID 1853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. chembk.com [chembk.com]
- 9. This compound, 96% | Fisher Scientific [fishersci.ca]
- 10. glpbio.com [glpbio.com]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How To [chem.rochester.edu]
- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 16. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 17. Effects of this compound, an inhibitor of poly(ADP-ribose)polymerase-1 activity (PARP-1), on locomotor networks of the rat isolated spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility Profile of 6(5H)-Phenanthridinone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 6(5H)-Phenanthridinone, a significant heterocyclic compound known for its role as a poly(ADP-ribose) polymerase (PARP) inhibitor. Understanding the solubility of this compound is critical for its application in drug discovery and development, enabling appropriate solvent selection for synthesis, purification, formulation, and various biological assays. This document compiles available quantitative and qualitative solubility data, outlines general experimental protocols for solubility determination, and visualizes the key signaling pathways in which this compound is involved.
Core Data Presentation: Solubility of this compound
The solubility of this compound has been reported in several common organic solvents. The following tables summarize the available quantitative and qualitative data to facilitate comparison.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility | Temperature (°C) | Method |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL[1][2][3][4][5][6][7][8] | Not Specified | Not Specified |
| N,N-Dimethylformamide (DMF) | 1 mg/mL[1][4][5] | Not Specified | Not Specified |
| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL[1][4][5] | Not Specified | Not Specified |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility Description |
| Water | Practically Insoluble[2][7] |
| Ethanol | Limited Solubility[2][7] |
| Chloroform | Limited Solubility[2][7] |
It is important to note that the quantitative data available in the public domain is limited. For a comprehensive understanding, further experimental determination of solubility in a wider range of organic solvents (e.g., methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene) at various temperatures is recommended.
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. Several established methods can be employed, with the choice of method often depending on the desired accuracy, throughput, and the amount of substance available. The following are detailed overviews of common experimental protocols applicable to determining the solubility of this compound.
Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which represents the equilibrium concentration of a solute in a solvent.
Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.
Detailed Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume of the selected organic solvent.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle. To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC). A pre-established calibration curve is necessary for accurate quantification.
UV-Vis Spectroscopy for Quantification
UV-Vis spectroscopy is a straightforward and widely used method for determining the concentration of a compound in solution, provided the compound has a chromophore that absorbs light in the UV-Vis range.
Principle: The amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species in the solution (Beer-Lambert Law). This compound exhibits a maximum absorbance (λmax) at approximately 338 nm in ethanol[1][3][4][5].
Detailed Methodology:
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the λmax (e.g., 338 nm) using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear in the desired concentration range.
-
-
Sample Analysis:
-
Dilute the saturated solution obtained from the shake-flask experiment with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
Use the calibration curve to determine the concentration of the diluted sample and then calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a highly sensitive and specific method for separating, identifying, and quantifying components in a mixture. It is particularly useful for analyzing the solubility of compounds in complex mixtures or when high accuracy is required.
Principle: A small volume of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The concentration of the analyte is determined by the area under its corresponding peak in the chromatogram.
Detailed Methodology:
-
Method Development:
-
Select an appropriate HPLC column (e.g., a C18 reversed-phase column).
-
Develop a mobile phase system (e.g., a mixture of acetonitrile and water with a suitable buffer) that provides good separation and peak shape for this compound.
-
Set the detector wavelength to the λmax of the compound.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject a fixed volume of each standard solution into the HPLC system and record the chromatograms.
-
Plot a graph of the peak area versus concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Filter the saturated solution from the shake-flask experiment through a suitable syringe filter (e.g., 0.22 µm) to remove any particulate matter.
-
Inject a fixed volume of the filtered sample into the HPLC system.
-
Determine the peak area corresponding to this compound and use the calibration curve to calculate its concentration in the saturated solution.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key concepts related to the study of this compound.
Caption: Workflow for determining the solubility of this compound.
Caption: Inhibition of the PARP1 signaling pathway by this compound.
Caption: Modulation of the NF-κB signaling pathway by this compound.
References
- 1. 6(5H)-Phenanthridone | 1015-89-0 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 6(5H)-Phenanthridone price,buy 6(5H)-Phenanthridone - chemicalbook [m.chemicalbook.com]
- 4. 6(5H)-Phenanthridone | 1015-89-0 [amp.chemicalbook.com]
- 5. 6(5H)-Phenanthridone | 1015-89-0 [amp.chemicalbook.com]
- 6. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Page loading... [guidechem.com]
- 8. This compound, 96% | Fisher Scientific [fishersci.ca]
A Technical Guide to the Photocatalytic Synthesis of 6(5H)-Phenanthridinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 6(5H)-phenanthridinone scaffold is a privileged structural motif found in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of pharmacological activities, including antitumor, antiviral, and antibacterial properties.[1][2] Consequently, the development of efficient and sustainable synthetic methodologies for its construction is of significant interest to the medicinal and organic chemistry communities. This technical guide provides an in-depth overview of the recent advancements in the photocatalytic synthesis of this compound derivatives, a strategy that offers mild reaction conditions, high functional group tolerance, and environmentally benign processes.[1]
Core Synthetic Strategy: Visible-Light-Promoted C-H Amidation
A predominant and powerful strategy for the synthesis of 6(5H)-phenanthridinones involves the visible-light-promoted direct oxidative intramolecular C-H amidation of 2-phenylbenzamides.[2][3][4] This approach circumvents the need for pre-functionalized starting materials, which is often a requirement in classical synthetic methods.[4] The general transformation is depicted below:
Figure 1: General scheme for the photocatalytic synthesis of this compound via intramolecular C-H amidation.
Mechanistic Insights: The Role of Amidyl Radicals
The photocatalytic cycle is typically initiated by the excitation of a photocatalyst upon absorption of visible light. The excited-state photocatalyst then engages in a single-electron transfer (SET) process with the 2-phenylbenzamide substrate to generate a crucial amidyl radical intermediate.[3][4] This highly reactive species undergoes an intramolecular cyclization onto the adjacent phenyl ring, followed by an oxidation and deprotonation sequence to afford the final this compound product. Molecular oxygen often serves as the terminal oxidant in these reactions.[4]
Below is a DOT language script that generates a diagram illustrating the proposed photocatalytic mechanism.
Caption: Proposed mechanism for the photocatalytic synthesis of this compound.
Experimental Protocols and Data
I. Iridium-Catalyzed Visible-Light C-H Amidation
A highly efficient method for the synthesis of phenanthridinones utilizes an iridium-based photocatalyst in the presence of a phosphate base.[4] The reaction proceeds smoothly under blue LED irradiation.
Experimental Protocol:
To a reaction vessel charged with the 2-phenylbenzamide substrate (1.0 equiv.), is added the iridium photocatalyst, [Ir(dFCF3ppy)2(bpy)]PF6 (typically 1-2 mol%), and a phosphate base such as K2HPO4 or Na2HPO4 (2.0 equiv.). The vessel is then charged with a suitable solvent, commonly 1,2-dichloroethane (DCE), and the mixture is degassed. The reaction is stirred at a slightly elevated temperature (e.g., 60 °C) under irradiation with blue LEDs. Upon completion, the reaction mixture is worked up and the product is purified by column chromatography.[4]
Quantitative Data Summary:
| Entry | Substrate (2-Phenylbenzamide) | Photocatalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Unsubstituted | [Ir(dFCF3ppy)2(bpy)]PF6 (2) | K2HPO4 | DCE | 60 | 85[4] |
| 2 | 4'-Methyl | [Ir(dFCF3ppy)2(bpy)]PF6 (2) | K2HPO4 | DCE | 60 | 82 |
| 3 | 4'-Methoxy | [Ir(dFCF3ppy)2(bpy)]PF6 (2) | K2HPO4 | DCE | 60 | 75 |
| 4 | 4'-Fluoro | [Ir(dFCF3ppy)2(bpy)]PF6 (2) | K2HPO4 | DCE | 60 | 90 |
| 5 | 4'-Chloro | [Ir(dFCF3ppy)2(bpy)]PF6 (2) | K2HPO4 | DCE | 60 | 88 |
| 6 | 4'-Bromo | [Ir(dFCF3ppy)2(bpy)]PF6 (2) | K2HPO4 | DCE | 60 | 80 |
| 7 | 3'-Methyl | [Ir(dFCF3ppy)2(bpy)]PF6 (2) | K2HPO4 | DCE | 60 | 78 |
Data extracted from illustrative examples in the literature and may not represent the full scope.
II. Metal-Free Visible-Light-Mediated Cyclization
An alternative, transition-metal-free approach employs an organic dye as the photocatalyst, offering a more cost-effective and environmentally friendly option.[2]
Experimental Protocol:
In a typical procedure, the 2-phenylbenzamide derivative (1.0 equiv.) and an organic photocatalyst, such as 1-chloroanthraquinone (5-10 mol%), are dissolved in a suitable solvent like acetonitrile (MeCN). The reaction mixture is then irradiated with visible light (e.g., blue LEDs) under an air atmosphere at room temperature. After completion of the reaction, the solvent is removed, and the crude product is purified by standard chromatographic techniques.[2]
Quantitative Data Summary:
| Entry | Substrate (2-Phenylbenzamide) | Photocatalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | Unsubstituted | 1-Chloroanthraquinone (10) | MeCN | rt | 72[2] |
| 2 | 4-Methyl | 1-Chloroanthraquinone (10) | MeCN | rt | 65 |
| 3 | 4-Methoxy | 1-Chloroanthraquinone (10) | MeCN | rt | 58 |
| 4 | 4-Fluoro | 1-Chloroanthraquinone (10) | MeCN | rt | 75 |
| 5 | 4-Chloro | 1-Chloroanthraquinone (10) | MeCN | rt | 68 |
Data extracted from illustrative examples in the literature and may not represent the full scope.
Experimental Workflow
The general workflow for the photocatalytic synthesis of this compound derivatives is outlined in the following diagram, generated using DOT language.
Caption: A generalized experimental workflow for photocatalytic phenanthridinone synthesis.
Conclusion
The photocatalytic synthesis of this compound derivatives represents a significant advancement in synthetic organic chemistry, providing a mild, efficient, and versatile route to this important heterocyclic scaffold. The methods highlighted in this guide, both iridium-catalyzed and metal-free, demonstrate the power of photoredox catalysis in forging challenging C-N bonds via C-H activation. For researchers and professionals in drug development, these methodologies offer a valuable toolkit for the rapid generation of diverse phenanthridinone libraries for biological screening and lead optimization. Further exploration in this area is anticipated to yield even more efficient and selective catalytic systems.
References
- 1. Recent progress in the visible-light-promoted synthesis of phenanthridines [ccspublishing.org.cn]
- 2. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible-Light-Photocatalyzed Synthesis of Phenanthridinones and Quinolinones via Direct Oxidative C-H Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pr.ibs.re.kr [pr.ibs.re.kr]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the PARP Inhibition Mechanism of 6(5H)-Phenanthridinone
This technical guide provides a comprehensive overview of the mechanism by which this compound acts as a Poly(ADP-ribose) Polymerase (PARP) inhibitor. It covers the fundamental role of PARP in cellular processes, the specific molecular interactions of this compound with the enzyme, and the downstream consequences of this inhibition, supported by quantitative data and detailed experimental methodologies.
The Central Role of PARP-1 in DNA Damage Response
Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical nuclear enzyme that functions as a first responder to DNA damage, particularly single-strand breaks (SSBs).[1][2] Upon detecting a DNA lesion, PARP-1 binds to the damaged site, triggering its catalytic activity. Using nicotinamide adenine dinucleotide (NAD+) as a substrate, PARP-1 synthesizes and transfers long, branched chains of poly(ADP-ribose) (PAR) onto itself (auto-PARylation) and other acceptor proteins, such as histones.[3][4][5]
This PARylation process serves two primary functions:
-
Signaling Platform: The negatively charged PAR chains act as a scaffold, recruiting a multitude of downstream DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to execute the repair process.[1]
-
Chromatin Remodeling: The addition of bulky PAR chains to histones leads to chromatin decondensation, making the damaged DNA more accessible to the repair machinery.[2][3]
Once the repair is complete, the PAR chains are degraded by Poly(ADP-ribose) glycohydrolase (PARG), and PARP-1 is released from the DNA, completing the cycle.[1]
Mechanism of Action: this compound as a PARP Inhibitor
This compound is a potent, small-molecule inhibitor that targets the catalytic activity of PARP enzymes.[6][7] Its mechanism of action is primarily centered on competitive inhibition at the NAD+ binding site.
Competitive Binding and Catalytic Inhibition
The core structure of this compound mimics the nicotinamide moiety of NAD+. This structural similarity allows it to dock into the nicotinamide-binding pocket of the PARP catalytic domain.[8] By occupying this active site, it directly competes with the endogenous NAD+ substrate, thereby preventing the synthesis of PAR chains.[5][8] This blockade of PARylation effectively halts the recruitment of DNA repair complexes to the site of DNA damage, leading to an accumulation of unrepaired SSBs.
PARP Trapping
A crucial aspect of the mechanism for many potent PARP inhibitors, including phenanthridinone-based compounds, is the concept of "PARP trapping".[8][9] Catalytic inhibition alone prevents the signaling function of PARP-1. However, PARP trapping goes a step further. When an inhibitor like this compound is bound to PARP-1 at a DNA break, it stabilizes the PARP-DNA complex. Since auto-PARylation is required for PARP-1 to detach from the DNA, the catalytically inactive but DNA-bound PARP-1 becomes "trapped" on the chromatin.[9] This trapped complex is a significant cytotoxic lesion, obstructing DNA replication and transcription, and can lead to the collapse of replication forks and the formation of more lethal double-strand breaks (DSBs).
Figure 1: Mechanism of this compound PARP Inhibition.
Cellular Consequences and Therapeutic Implications
The inhibition of PARP by this compound has profound effects on cell fate, particularly in the context of cancer.
Synthetic Lethality in HR-Deficient Cancers
The most significant therapeutic application of PARP inhibitors is rooted in the concept of "synthetic lethality". While normal cells can repair DSBs through the high-fidelity Homologous Recombination (HR) pathway, cancer cells with mutations in HR genes (e.g., BRCA1 or BRCA2) are deficient in this process.[5]
In these HR-deficient cells, the accumulation of SSBs due to PARP inhibition leads to the formation of DSBs when the cell attempts to replicate its DNA.[2] Since the HR pathway is non-functional, the cell cannot repair these DSBs, resulting in genomic chaos and ultimately, cell death.[5] Healthy cells, with their intact HR pathway, can tolerate PARP inhibition as they can still repair the resulting DSBs. This creates a therapeutic window to selectively kill cancer cells.
Figure 2: The Principle of Synthetic Lethality.
Potentiation of Radiotherapy and Chemotherapy
This compound can significantly enhance the efficacy of DNA-damaging agents like ionizing radiation or certain chemotherapies.[6] These treatments induce a large number of SSBs. By inhibiting the primary repair pathway for these lesions, this compound ensures that this damage persists and is converted into more lethal DSBs, thereby potentiating the cytotoxic effect of the primary therapy.[6] Studies have shown that it sharply increases radiation-induced inhibition of cell proliferation and reinforces G2/M cell cycle arrest.[6]
Quantitative Data on Inhibitory Activity
The potency of this compound and its derivatives has been quantified in various assays. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) are common metrics used to evaluate the inhibitor's efficacy.
| Compound | Target | Assay Type | IC50 / EC50 (µM) | Reference |
| This compound | PARP-1 | in vitro | 0.18 - 0.39 | [10] |
| This compound | Human PARP-1 | Cell-based (Yeast) | 10.2 | [11] |
| This compound | Human PARP-2 | Cell-based (Yeast) | 36.3 | [11] |
| 2-Nitro-6(5H)-phenanthridinone | PARP-1 | in vitro | 0.18 - 0.39 | [10] |
Note: IC50/EC50 values can vary depending on the specific assay conditions, such as NAD+ concentration and the source of the PARP enzyme.
Experimental Protocols
Determining the inhibitory potential of compounds like this compound involves both enzymatic and cell-based assays.
Protocol: In Vitro PARP-1 Enzymatic Assay (ELISA-based)
This protocol outlines a common method to determine the IC50 value of a PARP inhibitor.
-
Plate Coating: 96-well plates are coated with histone proteins, which will serve as the substrate for PARylation. The plate is then washed and blocked to prevent non-specific binding.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing reaction buffer, activated (nicked) DNA to stimulate PARP-1 activity, and biotinylated-NAD+ as the co-substrate.
-
Inhibitor Addition: Serial dilutions of this compound (or other test inhibitors) are added to the wells. Control wells receive only the vehicle (e.g., DMSO).
-
Enzyme Addition: Purified recombinant human PARP-1 enzyme is added to all wells to initiate the enzymatic reaction. The plate is incubated at room temperature to allow for PARylation of the coated histones.
-
Detection: The reaction is stopped, and the plate is washed. Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated-PAR chains incorporated onto the histones.
-
Signal Generation: After another wash step, an HRP substrate (e.g., TMB for colorimetric or a chemiluminescent substrate) is added. The resulting signal, which is proportional to PARP-1 activity, is measured using a microplate reader.
-
Data Analysis: The signal from inhibitor-treated wells is normalized to the control wells. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1 - Wikipedia [en.wikipedia.org]
- 3. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 6. Effect of this compound, a poly (ADP-ribose)polymerase inhibitor, and ionizing radiation on the growth of cultured lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
The Role of 6(5H)-Phenanthridinone in DNA Repair Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6(5H)-Phenanthridinone is a potent small molecule inhibitor of Poly(ADP-ribose) Polymerase-1 (PARP-1), a critical enzyme in the cellular response to DNA damage. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its impact on DNA repair pathways, and its potential as a therapeutic agent, particularly in oncology. By targeting PARP-1, this compound disrupts the Base Excision Repair (BER) pathway, leading to the accumulation of single-strand breaks (SSBs). In the context of replicating cells, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). This mechanism is particularly effective in cancer cells harboring defects in other DNA repair pathways, such as Homologous Recombination (HR), a concept known as synthetic lethality. This guide will detail the underlying molecular pathways, present quantitative data on its inhibitory activity, and provide established experimental protocols for its investigation.
Introduction to this compound and its Target: PARP-1
This compound is a member of the phenanthridine class of compounds and has been identified as a robust inhibitor of PARP-1.[1][2][3] PARP-1 is a nuclear enzyme that plays a pivotal role in maintaining genomic integrity.[4] It acts as a DNA damage sensor, recognizing and binding to single-strand breaks (SSBs) in DNA. Upon binding, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from its substrate NAD+. These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process, primarily through the Base Excision Repair (BER) pathway.
Mechanism of Action: Inhibition of Base Excision Repair
The primary mechanism by which this compound exerts its effects is through the competitive inhibition of PARP-1's catalytic activity. By binding to the NAD+ binding site of PARP-1, this compound prevents the synthesis of PAR chains. This inhibition has two major consequences for DNA repair:
-
Impaired SSB Repair: The lack of PARylation prevents the efficient recruitment of BER proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of the SSB.[5] This leads to an accumulation of unrepaired SSBs.
-
PARP Trapping: Some PARP inhibitors, including derivatives of phenanthridinone, have been shown to "trap" PARP-1 on the DNA at the site of the break. This trapped PARP-DNA complex is itself a bulky lesion that can interfere with DNA replication and transcription.[6]
The accumulation of SSBs is particularly detrimental to rapidly dividing cells, such as cancer cells. During DNA replication, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of highly cytotoxic double-strand breaks (DSBs).
Interplay with Other DNA Repair Pathways: The Concept of Synthetic Lethality
While DSBs can be repaired by two major pathways, Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ), the efficacy of this compound as an anti-cancer agent is significantly enhanced in tumors with pre-existing defects in the HR pathway. This phenomenon is known as synthetic lethality.
-
Homologous Recombination (HR): HR is a high-fidelity repair mechanism for DSBs that uses a sister chromatid as a template. Cancers with mutations in key HR genes, such as BRCA1 and BRCA2, are deficient in this repair pathway.[7] In these HR-deficient cells, the DSBs generated by this compound treatment cannot be effectively repaired, leading to genomic instability and cell death.[4][7]
-
Non-Homologous End Joining (NHEJ): NHEJ is a more error-prone DSB repair pathway that directly ligates the broken DNA ends. While PARP-1 has been implicated in the recruitment of NHEJ factors, the reliance on this pathway in the absence of functional HR makes cells more vulnerable to the genomic instability it can introduce.[4] The inhibition of PARP-1 can further compromise the overall DNA repair capacity, pushing HR-deficient cancer cells towards apoptosis.
The following diagram illustrates the central role of PARP-1 in DNA repair and the mechanism of action of this compound.
References
- 1. 6(5H)-Phenanthridone | 1015-89-0 [chemicalbook.com]
- 2. This compound | C13H9NO | CID 1853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Substituted 5(H)-Phenanthridin-6-ones as Potent PARP1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of substituted 5(H)-phenanthridin-6-ones as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1). This class of compounds has demonstrated significant therapeutic potential, particularly in the field of oncology. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and visualizes complex biological and experimental processes.
Introduction to PARP1 and the Role of 5(H)-Phenanthridin-6-ones
Poly(ADP-ribose) polymerase-1 (PARP1) is a key nuclear enzyme involved in the cellular response to DNA damage.[1] Upon detecting a DNA single-strand break (SSB), PARP1 catalyzes the transfer of ADP-ribose units from NAD+ to itself and other acceptor proteins, forming a poly(ADP-ribose) (PAR) chain.[1] This process, known as PARylation, facilitates the recruitment of DNA repair machinery to the site of damage.[1] Inhibition of PARP1 has emerged as a promising anti-cancer strategy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.
The 5(H)-phenanthridin-6-one scaffold has been identified as a robust pharmacophore for potent PARP1 inhibition.[2][3] These compounds mimic the nicotinamide portion of the NAD+ substrate, competitively binding to the catalytic domain of PARP1.[3] Strategic substitution on the phenanthridinone ring system allows for the optimization of inhibitory potency, selectivity, and pharmacokinetic properties.[2][4]
Quantitative Data Summary: PARP1 Inhibition by Substituted 5(H)-Phenanthridin-6-ones
The following table summarizes the in vitro PARP1 inhibitory activity of a selection of substituted 5(H)-phenanthridin-6-one and aza-5(H)-phenanthridin-6-one analogs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting PARP1 enzymatic activity.
| Compound ID | Substitution Pattern | PARP1 IC50 (nM) | Reference |
| Phenanthridinones | |||
| 1b | 2-Methyl | 10 | [2] |
| - | 2-Nitro | 390 | [5] |
| - | Unsubstituted | - | [2] |
| Aza-Phenanthridinones | |||
| 4a | 1-Aza | - | [4] |
| 5 | 2-Aza | - | [4] |
| 6 | 4-Aza | - | [4] |
| 9 | 3-Aza | - | [4] |
| 13 | 7-Aza | - | [4] |
| 15a | 8-Aza | - | [4] |
| 15b | 10-Aza | - | [4] |
Experimental Protocols
General Synthesis of Substituted 5(H)-Phenanthridin-6-ones
A variety of synthetic strategies have been developed for the preparation of the 5(H)-phenanthridin-6-one core. Common methods include intramolecular cyclization reactions of N-phenylbenzamides, often facilitated by transition metal catalysis or photochemical activation.[6][7] A generalized synthetic approach is outlined below.
Key Synthetic Strategies:
-
Palladium-Catalyzed Intramolecular C-H Amination: This method involves the cyclization of N-substituted-2-halobenzamides in the presence of a palladium catalyst.[7]
-
Copper-Catalyzed Intramolecular N-Arylation: This approach utilizes a copper catalyst to facilitate the intramolecular coupling of an N-aryl-2-halobenzamide.
-
Photochemical Cyclization: N-phenylbenzamides can undergo intramolecular annulation upon irradiation with UV light to yield the phenanthridinone core.[6]
-
Anionic Ring Closure: A KOH-mediated anionic ring closure of appropriately substituted precursors provides an efficient route to the desired products.
Illustrative Synthetic Protocol (based on Suzuki Coupling and Cyclization):
-
Suzuki Coupling: A substituted 2-bromobenzamide is coupled with a substituted phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol) to afford the corresponding N-(substituted-phenyl)-2-biphenylcarboxamide.
-
Intramolecular Cyclization: The resulting biphenylcarboxamide is subjected to intramolecular cyclization conditions. For example, treatment with a strong base such as lithium diisopropylamide (LDA) in an anhydrous solvent like tetrahydrofuran (THF) at low temperature can induce cyclization to the 5(H)-phenanthridin-6-one.[8]
-
Purification: The crude product is purified by standard techniques such as column chromatography on silica gel or recrystallization to yield the pure substituted 5(H)-phenanthridin-6-one.
PARP1 Inhibition Assay
The inhibitory activity of the synthesized compounds against PARP1 is typically determined using an in vitro enzyme assay. A common method is a fluorescence-based assay that measures the consumption of NAD+ during the PARylation reaction.
Protocol Outline:
-
Reagents and Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., histone-induced)
-
NAD+
-
Fluorescent NAD+ analog or a coupled-enzyme system for detecting NAD+ consumption
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT)
-
Test compounds dissolved in DMSO
-
384-well assay plates
-
-
Assay Procedure:
-
A solution containing PARP1 enzyme and activated DNA in assay buffer is pre-incubated.
-
The test compounds at various concentrations (typically a serial dilution) are added to the wells of the assay plate.
-
The enzymatic reaction is initiated by the addition of NAD+.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
The reaction is stopped, and the fluorescence is measured using a plate reader.
-
-
Data Analysis:
-
The fluorescence intensity is inversely proportional to the PARP1 activity.
-
The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (DMSO).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
PARP1 Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a major mechanism for repairing single-strand DNA breaks.
Caption: PARP1 activation and its role in the Base Excision Repair pathway.
Experimental Workflow for Synthesis and Screening
This diagram outlines the typical workflow for the discovery and evaluation of novel 5(H)-phenanthridin-6-one based PARP1 inhibitors.
Caption: Workflow for the synthesis and evaluation of PARP1 inhibitors.
Logical Relationship of PARP1 Inhibition
The following diagram illustrates the logical relationship between PARP1 inhibition and the induction of synthetic lethality in BRCA-deficient cancer cells.
Caption: The principle of synthetic lethality with PARP inhibitors.
References
- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of substituted 5[H]phenanthridin-6-ones as potent poly(ADP-ribose)polymerase-1 (PARP1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Design and synthesis of poly ADP-ribose polymerase-1 inhibitors. 2. Biological evaluation of aza-5[H]-phenanthridin-6-ones as potent, aqueous-soluble compounds for the treatment of ischemic injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Palladium-Catalyzed Synthesis of Phenanthridinone Skeletons: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of modern palladium-catalyzed methods for the synthesis of phenanthridinone skeletons, a core heterocyclic motif in numerous biologically active compounds and natural products. It covers key synthetic strategies, presents quantitative data for reaction optimization, details experimental protocols for reproducible synthesis, and illustrates reaction mechanisms and workflows through clear diagrams.
Introduction
The phenanthridinone scaffold is a privileged structure in medicinal chemistry and natural product synthesis, exhibiting a wide range of biological activities, including anticancer, antiviral, and neuroprotective properties. Consequently, the development of efficient and versatile synthetic routes to this tricycle has been an area of intense research. Among the various synthetic methodologies, palladium-catalyzed reactions have emerged as a powerful tool, enabling the construction of the phenanthridinone core through diverse bond-forming strategies with high efficiency and functional group tolerance.
This technical guide focuses on the core palladium-catalyzed approaches, including:
-
Intramolecular C-H Arylation: Direct cyclization of N-aryl-2-halobenzamides.
-
Annulation of Arynes: Trapping of in situ generated arynes with ortho-halobenzamides.
-
Sequential C-H Functionalization: Picolinamide-directed C-H arylation followed by intramolecular amination.
-
Suzuki-Miyaura Coupling and Condensation: A convergent approach utilizing boronic acids.
Quantitative data from seminal publications are summarized to aid in the selection of optimal reaction conditions. Detailed experimental protocols for key transformations are provided, and reaction mechanisms are visualized to offer a deeper understanding of the underlying chemical principles.
Data Presentation: Comparative Analysis of Synthetic Protocols
The following tables summarize quantitative data for various palladium-catalyzed methods for phenanthridinone synthesis, allowing for a comparative analysis of their scope and efficiency.
Table 1: Intramolecular C-H Arylation of N-Aryl-2-halobenzamides [1][2]
| Entry | Aryl Halide (Substrate 1) | N-Aryl Group (Substrate 2) | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodobenzamide | Phenyl | Pd(OAc)₂ (5) | PPh₃ | K₂CO₃ | DMA | 100 | 24 | 95 |
| 2 | 2-Bromobenzamide | Phenyl | Pd-PVP NPs (5) | - | K₂CO₃ | H₂O:DMA | 100 | 24 | 92 |
| 3 | 2-Iodobenzamide | 4-Methoxyphenyl | Pd(OAc)₂ (5) | PPh₃ | K₂CO₃ | DMA | 100 | 24 | 88 |
| 4 | 2-Bromobenzamide | 4-Trifluoromethylphenyl | Pd-PVP NPs (5) | - | K₂CO₃ | H₂O:DMA | 100 | 24 | 75 |
| 5 | 2-Iodobenzamide | 3-Chlorophenyl | Pd(OAc)₂ (5) | PPh₃ | K₂CO₃ | DMA | 100 | 24 | 85 |
| 6 | 2-Bromobenzamide | Naphthyl | Pd-PVP NPs (5) | - | K₂CO₃ | H₂O:DMA | 100 | 24 | 80 |
Table 2: Palladium-Catalyzed Annulation of Arynes with o-Halobenzamides [3][4][5]
| Entry | o-Halobenzamide | Aryne Precursor | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromobenzamide | 2-(Trimethylsilyl)phenyl triflate | Pd(OAc)₂ (5) | PPh₃ | Cs₂CO₃ | DMF | 120 | 10 | 88 |
| 2 | 2-Iodobenzamide | 2-(Trimethylsilyl)phenyl triflate | Pd(dba)₂ (5) | dppf | CsF | MeCN | 80 | 12 | 91 |
| 3 | 2-Bromo-N-methylbenzamide | 2-(Trimethylsilyl)phenyl triflate | Pd(OAc)₂ (5) | PPh₃ | Cs₂CO₃ | DMF | 120 | 10 | 85 |
| 4 | 2-Bromobenzamide | 4-Methoxy-2-(trimethylsilyl)phenyl triflate | Pd(OAc)₂ (5) | PPh₃ | Cs₂CO₃ | DMF | 120 | 10 | 78 (mixture of regioisomers) |
| 5 | 2-Chloro-N-phenylbenzamide | 2-(Trimethylsilyl)phenyl triflate | Pd(dba)₂ (5) | dppf | CsF | MeCN | 80 | 12 | 65 |
Table 3: Picolinamide-Directed Sequential C-H Functionalization [6]
| Entry | Benzylamine Picolinamide | Aryl Iodide | Pd Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-(2-Methoxybenzyl)picolinamide | 4-Iodoanisole | Pd(OAc)₂ (10) | PhI(OAc)₂ / Cu(OAc)₂ | Toluene | 120 | 24 | 75 |
| 2 | N-Benzylpicolinamide | 4-Iodotoluene | Pd(OAc)₂ (10) | PhI(OAc)₂ / Cu(OAc)₂ | Toluene | 120 | 24 | 68 |
| 3 | N-(4-Chlorobenzyl)picolinamide | 4-Iodoanisole | Pd(OAc)₂ (10) | PhI(OAc)₂ / Cu(OAc)₂ | Toluene | 120 | 24 | 62 |
| 4 | N-Benzylpicolinamide | 1-Iodo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (10) | PhI(OAc)₂ / Cu(OAc)₂ | Toluene | 120 | 24 | 55 |
Table 4: Suzuki Coupling and Condensation Approach [7][8]
| Entry | 2-Bromobenzaldehyde | 2-Aminophenylboronic Acid | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Unsubstituted | Unsubstituted | Pd(OAc)₂ (5) | PPh₃ | Cs₂CO₃ | DMA | 90 | 3 | 95 |
| 2 | 4,5-Dimethoxy | Unsubstituted | Pd(OAc)₂ (5) | PPh₃ | Cs₂CO₃ | DMA | 90 | 3 | 85 |
| 3 | Unsubstituted | 4-Methyl | Pd(OAc)₂ (5) | PPh₃ | Cs₂CO₃ | DMA | 90 | 3 | 90 |
| 4 | 4-Chloro | Unsubstituted | Pd(OAc)₂ (5) | PPh₃ | Cs₂CO₃ | DMA | 90 | 3 | 88 |
Reaction Mechanisms and Visualizations
The following diagrams illustrate the proposed catalytic cycles for the key palladium-catalyzed syntheses of phenanthridinones.
Caption: Proposed mechanism for intramolecular C-H arylation.
Caption: Dual catalytic cycle for aryne-mediated annulation.
Caption: Workflow for picolinamide-directed synthesis.
Experimental Protocols
The following are detailed experimental protocols for key palladium-catalyzed syntheses of phenanthridinones.
Protocol 1: Intramolecular C-H Arylation using Pd-PVP Nanoparticles [2]
-
Materials:
-
N-Aryl-2-bromobenzamide (0.2 mmol, 1.0 equiv)
-
Potassium carbonate (K₂CO₃) (0.6 mmol, 3.0 equiv)
-
Pd-PVP nanoparticles (5 mol%)
-
Degassed H₂O:DMA (1:1, 4 mL)
-
-
Procedure:
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add N-aryl-2-bromobenzamide, K₂CO₃, and Pd-PVP nanoparticles.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed H₂O:DMA solvent mixture via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired phenanthridinone.
-
Protocol 2: Annulation of an Aryne with 2-Bromobenzamide [3][4]
-
Materials:
-
2-Bromobenzamide (0.5 mmol, 1.0 equiv)
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (0.75 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 10 mol%)
-
Triphenylphosphine (PPh₃) (0.1 mmol, 20 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) (4.0 mL)
-
-
Procedure:
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-bromobenzamide, Pd(OAc)₂, PPh₃, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate via syringe.
-
Place the sealed tube in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 10 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the DMF.
-
Take up the residue in ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the phenanthridinone product.
-
Protocol 3: Suzuki Coupling and Condensation [8]
-
Materials:
-
2-Bromobenzaldehyde (1.0 mmol, 1.0 equiv)
-
2-Aminophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃) (0.25 mmol, 25 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)
-
Anhydrous dimethylacetamide (DMA) (3 mL)
-
-
Procedure:
-
In an oven-dried flask under an argon atmosphere, combine 2-bromobenzaldehyde, 2-aminophenylboronic acid, Pd(OAc)₂, PPh₃, and Cs₂CO₃.
-
Add anhydrous DMA via syringe.
-
Heat the mixture to 90 °C and stir for 3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the phenanthridine product, which can be subsequently oxidized to phenanthridinone if desired.
-
Synthetic Strategy Workflow
The selection of a synthetic strategy for a substituted phenanthridinone depends on the availability of starting materials and the desired substitution pattern. The following workflow provides a general decision-making guide.
Caption: Decision workflow for selecting a synthetic route.
Conclusion
Palladium catalysis offers a robust and versatile platform for the synthesis of phenanthridinone skeletons. The choice of method, whether through intramolecular C-H activation, aryne annulation, sequential C-H functionalization, or cross-coupling strategies, can be tailored to the specific synthetic target and the availability of starting materials. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in medicinal chemistry and organic synthesis, facilitating the efficient construction of this important heterocyclic core for applications in drug discovery and materials science.
References
- 1. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgsyn.org [orgsyn.org]
- 6. BJOC - Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization [beilstein-journals.org]
- 7. scispace.com [scispace.com]
- 8. chemicalbook.com [chemicalbook.com]
Transition-Metal-Free Synthesis of Phenanthridinones: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of modern transition-metal-free synthetic strategies for accessing phenanthridinones, a crucial scaffold in medicinal chemistry and natural product synthesis. By circumventing the use of often expensive, toxic, and difficult-to-remove transition metals, these methods offer more sustainable and cost-effective pathways for drug discovery and development. This document details key experimental protocols, presents comparative quantitative data, and visualizes reaction mechanisms and workflows.
Introduction to Phenanthridinone Synthesis without Transition Metals
The phenanthridinone core is a privileged structural motif found in numerous biologically active alkaloids and synthetic compounds with a wide range of pharmacological activities, including anticancer and neuroprotective properties.[1] Traditionally, the synthesis of this tricyclic lactam has relied heavily on transition-metal-catalyzed cross-coupling reactions. However, the demand for greener, more economical, and atom-efficient chemical processes has spurred the development of innovative transition-metal-free alternatives. These modern approaches predominantly leverage photochemical, radical-mediated, and rearrangement pathways to construct the phenanthridinone skeleton.[1] This guide focuses on the most prominent and synthetically useful of these methodologies.
Key Synthetic Strategies
Several distinct and powerful strategies have emerged for the transition-metal-free synthesis of phenanthridinones. The most significant of these are categorized below.
Photochemical and Visible-Light-Mediated Cyclizations
Visible light has become a powerful tool in organic synthesis, enabling the generation of reactive intermediates under mild conditions. In the context of phenanthridinone synthesis, photocatalysis allows for direct C-H amidation, avoiding the need for pre-functionalized starting materials.[1][2]
A prominent example is the visible-light-induced cyclization of N-aryl biphenylcarboxamides.[1][3] This method often employs an organic photocatalyst, such as 1-chloroanthraquinone, which, upon photoexcitation, can abstract a hydrogen atom from the amide N-H bond to generate an amidyl radical.[1][3] This radical then undergoes intramolecular cyclization onto the adjacent aryl ring, followed by oxidation to afford the phenanthridinone product.[1][3]
Another photochemical approach involves the cyclization of biphenyl-2-carbaldehyde O-acetyl oximes under UV irradiation. This reaction is thought to proceed through the formation of an iminyl radical, which then cyclizes to form the phenanthridine core.
Radical-Mediated Cyclizations
Radical cyclizations provide a powerful means of forming the central ring of the phenanthridinone scaffold. These reactions can be initiated by various radical initiators or by single-electron transfer (SET) processes.
One notable method is the potassium tert-butoxide (KOtBu)-mediated intramolecular homolytic aromatic substitution (HAS).[4] In this approach, KOtBu is believed to promote the formation of an aryl radical from a halo-substituted benzamide. This radical then undergoes intramolecular cyclization onto the adjacent aniline ring. The use of radical initiators like azobisisobutyronitrile (AIBN) can also facilitate this transformation.[4][5]
Iodine-mediated intramolecular coupling of C-H and N-H bonds in 2-phenylbenzamides represents another effective radical-based strategy. This reaction typically uses an oxidant such as di-tert-butylperoxide (DTBP) to generate a nitrogen-centered radical, which then cyclizes.
Decarboxylative Cyclizations
Decarboxylative couplings have emerged as an elegant strategy for C-C and C-heteroatom bond formation. In the synthesis of phenanthridinones, this approach typically involves the cyclization of biaryl-2-oxamic acids.[6] A common protocol employs sodium persulfate (Na2S2O8) as an oxidant to promote the decarboxylation and subsequent radical cyclization.[6] This method is advantageous as it starts from readily available carboxylic acids and releases carbon dioxide as the only byproduct.
Quantitative Data Summary
The following tables summarize the yields of various substituted phenanthridinones prepared using the key transition-metal-free methodologies described above. This data is compiled from the cited literature to provide a basis for comparison.
Table 1: Visible-Light-Mediated Synthesis of Phenanthridinones from N-Aryl Biphenylcarboxamides
| Substituent on Biphenyl Ring | Substituent on N-Aryl Ring | Photocatalyst | Base | Solvent | Yield (%) | Reference |
| H | H | 1-Chloroanthraquinone | K2CO3 | CHCl3 | 95 | [3] |
| 4-Me | H | 1-Chloroanthraquinone | K2CO3 | CHCl3 | 92 | [3] |
| 4-OMe | H | 1-Chloroanthraquinone | K2CO3 | CHCl3 | 85 | [3] |
| 4-F | H | 1-Chloroanthraquinone | K2CO3 | CHCl3 | 93 | [3] |
| 4-Cl | H | 1-Chloroanthraquinone | K2CO3 | CHCl3 | 89 | [3] |
| H | 4-Me | 1-Chloroanthraquinone | K2CO3 | CHCl3 | 91 | [3] |
| H | 4-OMe | 1-Chloroanthraquinone | K2CO3 | CHCl3 | 88 | [3] |
Table 2: KOtBu-Mediated Intramolecular Arylation of 2-Halo-N-phenylbenzamides
| Halogen (X) | Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| I | AIBN | Dioxane | 110 | 85 | [5] |
| I | 1,10-Phenanthroline | Dioxane | 110 | 82 | [4] |
| Br | AIBN | Dioxane | 110 | 78 | [5] |
| Cl | AIBN | Dioxane | 110 | 55 | [5] |
| I (4'-Me) | AIBN | Dioxane | 110 | 87 | [5] |
| I (4'-OMe) | AIBN | Dioxane | 110 | 83 | [5] |
| I (4'-Cl) | AIBN | Dioxane | 110 | 75 | [5] |
Table 3: Na2S2O8-Promoted Decarboxylative Cyclization of Biaryl-2-oxamic Acids
| Substituent on Biaryl Ring | Solvent | Temperature (°C) | Yield (%) | Reference |
| H | MeCN/H2O | 80 | 92 | [6] |
| 4'-Me | MeCN/H2O | 80 | 89 | [6] |
| 4'-OMe | MeCN/H2O | 80 | 85 | [6] |
| 4'-F | MeCN/H2O | 80 | 90 | [6] |
| 4'-Cl | MeCN/H2O | 80 | 88 | [6] |
| 3'-Me | MeCN/H2O | 80 | 87 | [6] |
| 2'-Me | MeCN/H2O | 80 | 75 | [6] |
Experimental Protocols
This section provides detailed methodologies for the key transition-metal-free syntheses of phenanthridinones.
General Protocol for Visible-Light-Mediated Synthesis of Phenanthridinones
Materials:
-
N-Aryl biphenylcarboxamide (1.0 equiv)
-
1-Chloroanthraquinone (0.05 equiv)
-
Potassium carbonate (K2CO3, 2.0 equiv)
-
Chloroform (CHCl3)
Procedure:
-
To a reaction vessel, add the N-aryl biphenylcarboxamide, 1-chloroanthraquinone, and potassium carbonate.
-
Add chloroform to the vessel.
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired phenanthridinone.[3]
General Protocol for KOtBu-Mediated Intramolecular Arylation
Materials:
-
2-Halo-N-phenylbenzamide (1.0 equiv)
-
Potassium tert-butoxide (KOtBu, 5.0 equiv)[5]
-
Azobisisobutyronitrile (AIBN, 0.2 equiv)
-
Anhydrous dioxane
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the 2-halo-N-phenylbenzamide, potassium tert-butoxide, and AIBN.
-
Add anhydrous dioxane to the Schlenk tube.
-
Seal the tube and heat the reaction mixture at 110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the phenanthridinone.[5]
General Protocol for Na2S2O8-Promoted Decarboxylative Cyclization
Materials:
-
Biaryl-2-oxamic acid (1.0 equiv)
-
Sodium persulfate (Na2S2O8, 2.0 equiv)
-
Acetonitrile (MeCN)
-
Water
Procedure:
-
In a round-bottom flask, dissolve the biaryl-2-oxamic acid in a mixture of acetonitrile and water.
-
Add sodium persulfate to the solution.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure phenanthridinone.[6]
Visualizations of Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed reaction mechanisms and a general experimental workflow for the transition-metal-free synthesis of phenanthridinones.
Reaction Mechanisms
Caption: Proposed mechanisms for key transition-metal-free phenanthridinone syntheses.
General Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of phenanthridinones.
Conclusion
The transition-metal-free synthesis of phenanthridinones has matured into a viable and often advantageous alternative to classical metal-catalyzed methods. The strategies outlined in this guide, including photochemical, radical-mediated, and decarboxylative cyclizations, offer diverse and powerful tools for accessing this important heterocyclic scaffold. By providing detailed experimental protocols and comparative data, this document aims to facilitate the adoption of these greener and more sustainable methods in both academic and industrial research settings, ultimately accelerating the discovery and development of new therapeutics.
References
- 1. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pr.ibs.re.kr [pr.ibs.re.kr]
- 3. researchgate.net [researchgate.net]
- 4. Collection - KOtBu Mediated Synthesis of Phenanthridinones and Dibenzoazepinones - Organic Letters - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Transition-metal-free synthesis of phenanthridinones from biaryl-2-oxamic acid under radical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Phenanthridinone Scaffold: A Privileged Core in Modern Drug Discovery
The phenanthridinone nucleus, a tricyclic aromatic lactam, represents a cornerstone in medicinal chemistry, underpinning the structure of numerous biologically active natural products and synthetic compounds. Its rigid, planar architecture provides an ideal framework for interacting with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide delves into the significant biological roles of the core phenanthridinone scaffold, offering insights for researchers and professionals engaged in drug development.
Anticancer Activity: A Multifaceted Approach to Oncology
The phenanthridinone scaffold has emerged as a powerful platform for the development of novel anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][2] Its derivatives employ diverse mechanisms to thwart cancer progression, including the inhibition of critical enzymes involved in DNA repair and replication, and the induction of programmed cell death (apoptosis).
One of the most prominent anticancer mechanisms of phenanthridinone derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[3][4] PARP inhibitors, such as PJ34, which is based on the 6-(5H)-phenanthridinone ring system, have shown significant potential in cancer therapy, particularly in combination with DNA-damaging agents.[3][5] By impeding the cell's ability to repair DNA damage, these compounds can lead to the accumulation of lethal DNA breaks, especially in cancer cells with existing DNA repair deficiencies.
Furthermore, certain phenanthridinone analogues act as topoisomerase inhibitors.[2][4] Topoisomerases are essential enzymes that resolve topological issues in DNA during replication and transcription.[6] By stabilizing the transient DNA-enzyme complex, these inhibitors lead to double-strand breaks and ultimately, cell death. For instance, the synthetic bioactive analogue ARC-111 is recognized as a topoisomerase-1 targeting antitumor agent.[4] Mechanistic studies have revealed that some derivatives can arrest the cell cycle in the S phase and trigger apoptosis by modulating the expression of key regulatory proteins like Bcl-2 and Bax.[2]
| Compound | Cell Line | IC50 (µM) | Reference |
| 8a | MCF-7 (Breast) | 0.28 | [2] |
| 8m | HepG2 (Liver) | 0.39 | [2] |
| 5e | CNE1 (Nasopharyngeal) | 1.13 | [7] |
| 15a | CNE1 (Nasopharyngeal) | 1.20 | [7] |
| 15b | HepG2 (Liver) | 1.19 | [7] |
| 15c | A549 (Lung) | 1.37 | [7] |
Neuroprotective Effects: Combating Neurodegeneration
Neurodegenerative diseases are often associated with oxidative stress, metal accumulation, and the induction of matrix metalloproteinases (MMPs).[8] Phenanthridinone derivatives have demonstrated promising neuroprotective actions against these pathological processes.[9][10] Certain 7-amino-phenanthridin-6-one (APH) derivatives have been shown to chelate metal ions like iron and copper, thereby mitigating metal-induced cytotoxicity.[8]
These compounds also exhibit antioxidant effects, which appear to be mediated through the induction of the Nrf2 pathway.[8] The activation of Nrf2 leads to the overexpression of antioxidant enzymes, which helps to protect neuronal cells from oxidative damage.[8] Furthermore, some phenanthridinone derivatives are capable of inhibiting MMPs, which are implicated in brain damage and neuroinflammation.[9][10]
| Compound | Activity | Mechanism | Reference |
| APH derivatives | Neuroprotection against metal-induced cell death | Metal chelation, MMP inhibition, antioxidant effects | [8][9] |
| APH4 | Most effective and safe compound | Reverses cytotoxic effects induced by metals | [8][10] |
Anti-inflammatory Properties: Modulation of Inflammatory Pathways
The phenanthridinone scaffold is also associated with significant anti-inflammatory activity.[11][12] Derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO).[13][14] The mechanism of action often involves the suppression of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[13]
For example, certain phenanthrene derivatives have been found to suppress the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) by inhibiting the phosphorylation of p38, JNK, and IκBα.[13] Some benzo[c]phenanthridine derivatives have demonstrated potent anti-edematous activity and can inhibit both acute and chronic inflammatory responses.[11] The anti-inflammatory effects of some compounds are suggested to be mediated through the release of corticosterone from the adrenal gland.[11]
| Compound/Derivative | Activity | IC50 (µM) | Reference |
| Phenanthrene derivatives | Inhibition of NO production in RAW264.7 cells | 0.7-41.5 | [13] |
| BPD-I and BPD-II | Potent anti-edematous activity | Not specified | [11] |
Antimicrobial Activity: A New Frontier in Infectious Disease
The phenanthridinone scaffold has also demonstrated notable antimicrobial properties.[1][15][16] Several derivatives exhibit potent activity against a range of bacteria, including multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis.[17][18] The antibacterial action of some of these compounds is attributed to the inhibition of FtsZ, an essential protein for bacterial cell division.[17] By disrupting the formation of the Z-ring, these molecules prevent bacterial cytokinesis, leading to cell death.[17]
In addition to antibacterial effects, antifungal activity has also been reported for some phenanthridinone derivatives.[4][15] The structure-activity relationship studies indicate that substitutions at specific positions on the phenanthridinone core can significantly enhance the antimicrobial potency.[1][17]
| Compound/Derivative | Organism | MIC (µM) | Reference |
| Benzyl substituted derivatives (5k, 5l, 7i, 7j, 7k, 7l) | Bacillus subtilis, Micrococcus luteus, Mycobacterium vaccae | Single-digit µM | [1] |
| HCK20 | Streptococcus spp. | 15-60 | [16] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of phenanthridinone derivatives on cancer cell lines.[2][7][19]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the phenanthridinone compounds and incubate for a specified period (e.g., 48 or 72 hours).[20]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19][20]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted to measure the inhibitory activity of phenanthridinone compounds against enzymes like PARP or topoisomerases.[21][22]
-
Reagent Preparation: Prepare a buffer solution appropriate for the specific enzyme, the enzyme solution, the substrate, and the inhibitor (phenanthridinone derivative) at various concentrations.[21]
-
Pre-incubation: In a 96-well plate or cuvette, add the buffer, the enzyme, and the inhibitor.[21] Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.[21]
-
Reaction Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a spectrophotometer or plate reader.[21]
-
Data Analysis: Determine the initial reaction rates at different inhibitor concentrations. Plot the rates against the inhibitor concentration to calculate the IC50 value.[22]
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins (e.g., p53, Bax, Bcl-2) following treatment with phenanthridinone derivatives.[1]
-
Cell Lysis: Treat cells with the phenanthridinone compound, then harvest and lyse the cells to extract the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion and Future Outlook
The phenanthridinone scaffold is a remarkably versatile and privileged structure in medicinal chemistry, demonstrating a wide array of significant biological activities. Its derivatives have shown considerable promise as anticancer, neuroprotective, anti-inflammatory, and antimicrobial agents. The multifaceted mechanisms of action, including enzyme inhibition and modulation of key signaling pathways, highlight the therapeutic potential of this core structure.
Future research should focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Further elucidation of the structure-activity relationships will guide the rational design of next-generation phenanthridinone-based drugs. Given the breadth of its biological activities, the phenanthridinone scaffold is poised to remain a critical area of investigation for the development of new therapies for a range of human diseases.
References
- 1. Synthesis, Bacteriostatic and Anticancer Activity of Novel Phenanthridines Structurally Similar to Benzo[c]phenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 4. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of 6(5H)-phenanthridinone, a poly (ADP-ribose)polymerase inhibitor, and ionizing radiation on the growth of cultured lymphoma cells [pubmed.ncbi.nlm.nih.gov]
- 6. Phenanthriplatin Acts as a Covalent Topoisomerase II Poison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structurally Simple Phenanthridine Analogues Based on Nitidine and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Action of Multitarget 7-Aminophenanthridin-6(5H)-one Derivatives against Metal-Induced Cell Death and Oxidative Stress in SN56 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Action of Multitarget 7-Aminophenanthridin-6(5H)-one Derivatives against Metal-Induced Cell Death and Oxidative Stress in SN56 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [Anti-inflammatory activity of benzo(c) phenanthridine derivatives and possible mechanisms of action (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory and Cytotoxic Potential of New Phenanthrenoids from Luzula sylvatica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory phenanthrene derivatives from stems of Dendrobium denneanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory mechanisms of phenanthroindolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell viability assays | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. superchemistryclasses.com [superchemistryclasses.com]
- 22. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 6(5H)-Phenanthridinone: A Technical Guide for Drug Development Professionals
An In-Depth Review of a Promising PARP Inhibitor
Introduction
6(5H)-Phenanthridinone, a heterocyclic compound, has emerged as a significant molecule in therapeutic research, primarily due to its potent inhibitory effects on Poly(ADP-ribose) polymerase (PARP) enzymes.[1] This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound, its mechanism of action, and the experimental methodologies used to evaluate its efficacy. It is intended for researchers, scientists, and drug development professionals interested in the exploration of this compound for various pathological conditions.
Core Therapeutic Applications and Mechanism of Action
The primary mechanism underlying the therapeutic potential of this compound is its inhibition of PARP enzymes, particularly PARP1 and PARP2.[1] PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations. Beyond oncology, this mechanism extends to neuroprotection and anti-inflammatory effects.
Cancer Therapy
As a PARP inhibitor, this compound shows promise in cancer therapy, both as a standalone agent and in combination with other treatments like ionizing radiation.[2] By inhibiting PARP, the compound prevents the repair of single-strand DNA breaks, which can then lead to the formation of cytotoxic double-strand breaks during DNA replication, particularly in rapidly dividing cancer cells.[2]
Neuroprotection
In the context of neurodegenerative diseases and acute neuronal injury, overactivation of PARP-1 can lead to a form of programmed cell death known as parthanatos.[3][4] this compound has been shown to be a moderate neuroprotector by inhibiting this hyperactivation of PARP-1, thereby preventing neuronal death.[3]
Anti-inflammatory and Immunosuppressive Effects
This compound has demonstrated immunosuppressive activities by inhibiting lymphocyte proliferation and the induction of cytotoxic T-lymphocytes. Its anti-inflammatory properties are linked to the inhibition of PARP, which plays a role in the transcriptional regulation of pro-inflammatory genes.[1] Specifically, it can reduce the NF-κB-induced transcription of genes encoding for TNF-α, IL-2, and IFN-γ.[1]
Antiviral Activity
Derivatives of the phenanthridinone scaffold have been investigated as potential inhibitors of HIV-1 integrase, an essential enzyme for viral replication.
Quantitative Data on Bioactivity
The inhibitory potency of this compound against PARP enzymes has been quantified in various studies. The following table summarizes the key quantitative data.
| Target | Assay System | IC50/EC50 (µM) | Reference |
| PARP1 | Yeast cells expressing human enzyme | 10.2 | [1] |
| PARP2 | Yeast cells expressing human enzyme | 36.3 | [1] |
Key Signaling Pathways
The therapeutic effects of this compound are mediated through its modulation of several critical signaling pathways.
PARP-Mediated DNA Repair
This compound directly inhibits PARP1 and PARP2, which are key enzymes in the base excision repair (BER) pathway for single-strand DNA breaks.
Caption: PARP-mediated DNA single-strand break repair pathway and its inhibition by this compound.
NF-κB Signaling Pathway
By inhibiting PARP, this compound can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation.
References
An In-depth Technical Guide to 6(5H)-Phenanthridinone: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6(5H)-Phenanthridinone, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis methodologies, and its role as a potent inhibitor of poly(ADP-ribose) polymerase (PARP) and its subsequent influence on the NF-κB signaling pathway. Detailed experimental protocols and visual representations of key biological pathways are included to support researchers in their scientific endeavors.
Nomenclature and Chemical Identity
This compound is a tricyclic aromatic compound belonging to the phenanthridine class. Its unique structure forms the scaffold for numerous biologically active molecules.
-
Synonyms: Phenanthridone, 6-Phenanthridinol, 6-Phenanthridone, NSC 11021, NSC 40943, NSC 61083[2][3][4][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development. The following table summarizes its key properties.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉NO | [1][2][5][6] |
| Molecular Weight | 195.22 g/mol | [2][3][5] |
| Appearance | White to light yellow or light orange powder/crystal | [1][4][5] |
| Melting Point | 290-292 °C | [4][5] |
| Boiling Point | 435 °C | [4][5] |
| Solubility | Soluble in DMSO (5 mg/ml); Insoluble in water. | [1][4][5] |
| λmax | 338 nm (in EtOH) | [1][4][5] |
| pKa | 13.27 ± 0.20 (Predicted) | [4][5] |
Synthesis of this compound
Various synthetic routes have been developed for the preparation of the phenanthridinone scaffold. A common and effective method involves the palladium-catalyzed intramolecular C-H arylation of N-(2-halobenzyl)anilines.
Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol is a general representation of a palladium-catalyzed synthesis of the phenanthridinone core.
Materials:
-
N-(2-iodobenzyl)aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a flame-dried, two-necked round-bottom flask, add N-(2-iodobenzyl)aniline (1 equivalent), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and potassium carbonate (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Mechanism of Action
This compound is a well-established inhibitor of poly(ADP-ribose) polymerase (PARP), particularly PARP-1.[1][2][3] PARP enzymes are crucial for DNA repair and cellular stress responses. By inhibiting PARP, this compound can potentiate the effects of DNA-damaging agents and induce cell death in cancer cells, especially those with deficiencies in other DNA repair pathways like BRCA mutations.
Furthermore, PARP-1 has been shown to be a coactivator of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). The inhibition of PARP-1 by this compound can therefore lead to the suppression of the NF-κB signaling pathway, which is a key regulator of inflammation, immunity, and cell survival.
Signaling Pathway of PARP Inhibition and NF-κB Suppression
The following diagram illustrates the proposed mechanism by which this compound inhibits PARP-1 and subsequently suppresses the NF-κB signaling pathway.
Experimental Protocol: PARP-1 Inhibition Assay
This protocol describes a general method to determine the in vitro inhibitory activity of this compound against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
This compound
-
Histones (as a substrate for PARP-1)
-
Biotinylated NAD⁺
-
Streptavidin-coated microplate
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Wash buffer (e.g., PBS with Tween-20)
-
Detection reagent (e.g., Streptavidin-HRP and a suitable substrate like TMB)
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in the reaction buffer to obtain a range of concentrations for IC₅₀ determination.
-
In a streptavidin-coated microplate, add the reaction buffer, histones, and the various concentrations of this compound or vehicle control (DMSO).
-
Add the PARP-1 enzyme to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding biotinylated NAD⁺ to each well.
-
Incubate the plate at 37 °C for 1 hour.
-
Stop the reaction by washing the plate multiple times with the wash buffer to remove unbound reagents.
-
Add the detection reagent (Streptavidin-HRP) to each well and incubate for 30 minutes at room temperature.
-
Wash the plate again to remove the unbound detection reagent.
-
Add the HRP substrate (e.g., TMB) and incubate until a color change is observed.
-
Stop the color development with a stop solution (e.g., H₂SO₄).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.
Experimental Protocol: NF-κB (p65) Nuclear Translocation Assay
This protocol outlines a method to assess the effect of this compound on the nuclear translocation of the p65 subunit of NF-κB, a key step in its activation.
Materials:
-
A suitable cell line (e.g., HeLa, HEK293)
-
This compound
-
An NF-κB activator (e.g., TNF-α, LPS)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking buffer (e.g., PBS with bovine serum albumin)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed the cells in a multi-well imaging plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 30-60 minutes.
-
Wash the cells with PBS and fix them with the fixation solution for 15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize them with the permeabilization buffer for 10 minutes.
-
Wash the cells and block non-specific antibody binding with the blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody against NF-κB p65 overnight at 4 °C.
-
Wash the cells and incubate them with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells and counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 signal in a sufficient number of cells for each condition.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of p65 nuclear translocation and assess the inhibitory effect of this compound.
Conclusion
This compound is a valuable chemical entity for researchers in the fields of oncology, immunology, and drug discovery. Its well-defined chemical properties, established synthetic routes, and potent biological activity as a PARP inhibitor make it a crucial tool for investigating DNA repair mechanisms and inflammatory signaling pathways. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research and development involving this promising compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genoprice.com [genoprice.com]
- 6. Simultaneous assessment of NF-κB/p65 phosphorylation and nuclear localization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 6(5H)-Phenanthridinone in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 6(5H)-Phenanthridinone, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), in various cell culture-based experiments. This document outlines its mechanism of action, provides detailed experimental protocols, and presents key quantitative data to facilitate its application in research and drug development.
Introduction
This compound is a well-characterized small molecule inhibitor of PARP-1 and PARP-2.[1][2][3][4][5][6][7][8][9] PARP enzymes play a critical role in DNA repair, genomic stability, and programmed cell death. By inhibiting PARP activity, this compound can potentiate the effects of DNA-damaging agents, such as radiation and certain chemotherapeutics, making it a valuable tool in cancer research.[2][4][10] Furthermore, its ability to modulate inflammatory pathways and protect against excitotoxicity has led to its investigation in neurobiology and immunology.[1][2][4][10][11][12][13][14]
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of PARP-1 and PARP-2.[1][5][7][8] This inhibition suppresses the synthesis of poly(ADP-ribose) (PAR), a post-translational modification crucial for the recruitment of DNA repair proteins to sites of DNA damage. Additionally, this compound has been shown to reduce the NF-κB-induced transcription of pro-inflammatory cytokines, including TNF-α, IL-2, and IFN-γ, in lymphocytes.[1][7][8]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound activity based on published literature.
| Parameter | Value | Cell System/Assay Condition | Reference |
| PARP1 Inhibition (EC50) | 10.2 µM | Yeast cells expressing human PARP1 | [1][7] |
| PARP2 Inhibition (EC50) | 36.3 µM | Yeast cells expressing human PARP2 | [1][7] |
| Effective Concentration for Proliferation Decrease | 50 µM | RDM4 murine lymphoma cells | [1][7] |
| Effective Concentration for >90% PARP Activity Inhibition | 100 µM | RDM4 murine lymphoma cells | [10] |
| Neuroprotective Concentration Range | 10 - 100 µM | SN56 cells | [12][13] |
Signaling Pathway
The diagram below illustrates the signaling pathway affected by this compound.
Caption: Mechanism of this compound Action.
Experimental Protocols
1. Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile microcentrifuge tubes
Protocol:
-
Due to its poor solubility in aqueous solutions, a stock solution of this compound should be prepared in DMSO.[2][15]
-
In a sterile microcentrifuge tube, dissolve this compound in DMSO to a final concentration of 10-50 mM. For example, to make a 10 mM stock solution, dissolve 1.952 mg of this compound (MW: 195.2 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.
2. Cell Viability/Cytotoxicity Assay
This protocol is designed to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest (e.g., cancer cell line, neuronal cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, CellTiter-Blue)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment dose).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, and then measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control.
3. Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol determines the mode of cell death induced by this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of treatment.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Experimental Workflow Diagram
The following diagram outlines a general experimental workflow for studying the effects of this compound in cell culture.
Caption: General Experimental Workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 6(5H)-Phenanthridone Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | C13H9NO | CID 1853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6(5H)-Phenanthridone | 1015-89-0 [chemicalbook.com]
- 5. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 6. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. medkoo.com [medkoo.com]
- 9. usbio.net [usbio.net]
- 10. Effect of this compound, a poly (ADP-ribose)polymerase inhibitor, and ionizing radiation on the growth of cultured lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound, an inhibitor of poly(ADP-ribose)polymerase-1 activity (PARP-1), on locomotor networks of the rat isolated spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective Action of Multitarget 7-Aminophenanthridin-6(5H)-one Derivatives against Metal-Induced Cell Death and Oxidative Stress in SN56 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Effects of this compound, an Inhibitor of Poly(ADP-ribose)Polymerase-1 Activity (PARP-1), on Locomotor Networks of the Rat Isolated Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Notes and Protocols for 6(5H)-Phenanthridinone PARP Inhibitor Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, particularly DNA repair and programmed cell death.[1][2] PARP1, the most abundant member of the PARP family, is activated by DNA strand breaks and catalyzes the formation of poly(ADP-ribose) (PAR) chains on various nuclear proteins.[3][4] This PARylation process is a key step in the recruitment of DNA repair machinery. However, overactivation of PARP can lead to depletion of cellular energy stores (NAD+ and ATP), resulting in cell death.[1][4] This dual role has made PARP enzymes, particularly PARP1, an attractive target for therapeutic intervention, especially in oncology.[2]
6(5H)-Phenanthridinone is a potent inhibitor of PARP1 and PARP2.[5][6] It acts as a competitive inhibitor, mimicking the nicotinamide portion of the NAD+ substrate, thereby disrupting the PARylation process.[2] Inhibition of PARP is a promising strategy in cancer therapy, as it can potentiate the effects of DNA-damaging agents like radiation and chemotherapy.[7] In cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations, PARP inhibitors can lead to synthetic lethality. This document provides detailed protocols for assessing the inhibitory activity of this compound on PARP enzymes using both biochemical and cell-based assays.
Signaling Pathway of PARP Inhibition by this compound
Caption: PARP1 activation by DNA damage and its inhibition by this compound.
Quantitative Data Summary
The inhibitory potency of this compound against PARP enzymes can be quantified by determining its IC50 (in biochemical assays) or EC50 (in cell-based assays) values. The following table summarizes reported values for this compound.
| Assay Type | Target | Organism | IC50 / EC50 (µM) | Reference |
| Cell-based (Yeast) | PARP1 | Human | 10.2 | [5] |
| Cell-based (Yeast) | PARP2 | Human | 36.3 | [5] |
| In vitro | PARP | - | 0.39 | [8] |
| Cellular (Lymphoma) | PARP | Murine | >90% inhibition at 100µM | [7] |
Experimental Protocols
Biochemical PARP1 Inhibition Assay (Fluorometric)
This protocol describes a method to determine the in vitro inhibitory activity of this compound on recombinant human PARP1. The assay measures the consumption of NAD+, a substrate for PARP1, by quantifying the remaining NAD+ with a fluorescent probe.
-
Recombinant Human PARP1 Enzyme
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
β-NAD+ (Nicotinamide adenine dinucleotide)
-
This compound
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
NAD+ Cycling Reagent
-
Fluorescence Plate Reader (Excitation ~540 nm, Emission ~590 nm)
-
96-well black microtiter plates
-
DMSO (for compound dilution)
Caption: Workflow for the biochemical PARP1 inhibition assay.
-
Reagent Preparation:
-
Prepare a PARP1 enzyme/activated DNA mix in pre-chilled PARP assay buffer. The final concentration of PARP1 and activated DNA should be optimized based on the enzyme's activity.
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in PARP assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Plate Setup:
-
Add the diluted this compound solutions to the wells of a 96-well black plate.
-
Include control wells:
-
No-enzyme control: Assay buffer without PARP1 enzyme.
-
No-inhibitor control (100% activity): Assay buffer with DMSO vehicle.
-
Positive control inhibitor (optional): A known PARP inhibitor like Olaparib.
-
-
-
Enzyme Reaction:
-
Add the PARP1 enzyme/activated DNA mix to all wells except the no-enzyme control.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a solution of β-NAD+ to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding the NAD+ cycling reagent according to the manufacturer's instructions. This reagent will react with the remaining NAD+ to produce a fluorescent product.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percentage of PARP inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Signal_inhibitor / Signal_no-inhibitor)]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based PARP Activity Assay (Chemiluminescent)
This protocol outlines a method to measure the inhibitory effect of this compound on endogenous PARP activity in cultured cells. The assay quantifies the amount of PAR synthesized by cellular PARP on histone proteins.
-
Cell line of interest (e.g., a cancer cell line)
-
Cell culture medium and supplements
-
This compound
-
DNA-damaging agent (e.g., H₂O₂) - optional, to stimulate PARP activity
-
Lysis buffer
-
BCA Protein Assay Kit
-
Universal Chemiluminescent PARP Assay Kit (or individual components: histone-coated plates, biotinylated NAD+, streptavidin-HRP, chemiluminescent substrate)
-
Luminometer plate reader
-
96-well clear plates (for protein quantification)
-
96-well white plates (for chemiluminescent assay)
Caption: Workflow for the cell-based PARP activity assay.
-
Cell Culture and Treatment:
-
Seed cells in a suitable culture plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
(Optional) To enhance the PARP activity signal, treat the cells with a DNA-damaging agent like H₂O₂ for a short period before harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentration of all lysates with lysis buffer.
-
-
PARP Activity Assay:
-
Add the normalized cell lysates to the wells of a histone-coated 96-well white plate.
-
Add the PARP reaction cocktail, which includes biotinylated NAD+, to each well.
-
Incubate the plate at 37°C for 60 minutes to allow the cellular PARP to synthesize biotinylated PAR chains onto the coated histones.
-
Wash the wells to remove unbound reagents.
-
Add streptavidin-conjugated horseradish peroxidase (Streptavidin-HRP) to each well and incubate. The streptavidin will bind to the biotinylated PAR chains.
-
Wash the wells again to remove unbound Streptavidin-HRP.
-
Add a chemiluminescent HRP substrate to the wells.
-
-
Detection and Data Analysis:
-
Measure the luminescent signal using a plate reader.
-
Calculate the percentage of PARP activity inhibition for each concentration of this compound, normalizing to the vehicle-treated control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the EC50 value.
-
Conclusion
The protocols outlined in this document provide robust methods for evaluating the inhibitory activity of this compound against PARP enzymes. The biochemical assay is suitable for determining direct enzyme inhibition and for high-throughput screening, while the cell-based assay provides insights into the compound's activity in a more physiologically relevant context. These assays are essential tools for the characterization of PARP inhibitors in drug discovery and development.
References
- 1. Effects of this compound, an Inhibitor of Poly(ADP-ribose)Polymerase-1 Activity (PARP-1), on Locomotor Networks of the Rat Isolated Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. medkoo.com [medkoo.com]
- 7. Effect of this compound, a poly (ADP-ribose)polymerase inhibitor, and ionizing radiation on the growth of cultured lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Antitumor Effects of 6(5H)-Phenanthridinone and Cisplatin in HeLa Cells
For Research Use Only.
Introduction
Cisplatin is a cornerstone chemotherapeutic agent for various cancers, including cervical cancer, primarily by inducing DNA damage and triggering apoptosis. However, its efficacy is often limited by intrinsic and acquired resistance. A promising strategy to overcome this resistance and enhance therapeutic outcomes is the combination with targeted therapies. 6(5H)-Phenanthridinone is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP), a key enzyme in the DNA single-strand break repair pathway. Inhibition of PARP leads to the accumulation of DNA double-strand breaks, particularly in cancer cells with deficiencies in other DNA repair pathways. The combination of a PARP inhibitor with a DNA-damaging agent like cisplatin is expected to create a synthetic lethal environment, leading to enhanced cancer cell death.
These application notes provide a comprehensive overview of the synergistic effects of combining this compound with cisplatin in HeLa human cervical cancer cells. Detailed protocols for key experimental assays are provided to enable researchers to investigate this promising combination therapy. While direct studies on this compound in combination with cisplatin in HeLa cells are limited, the data presented here are extrapolated from studies using other PARP inhibitors, such as Olaparib and PJ34, in the same cell line, based on their shared mechanism of action.[1][2][3][4]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Cisplatin in HeLa Cells
| Treatment Group | Concentration | Cell Viability (%) | IC50 | Combination Index (CI) |
| Control | - | 100 | - | - |
| This compound | Varies | Dose-dependent decrease | [IC50 of this compound] | - |
| Cisplatin | Varies | Dose-dependent decrease | [IC50 of Cisplatin] | - |
| This compound + Cisplatin | [Concentration 1] | Significantly lower than single agents | - | < 1 (Synergistic) |
| This compound + Cisplatin | [Concentration 2] | Significantly lower than single agents | - | < 1 (Synergistic) |
Note: Specific IC50 and CI values should be determined experimentally. The table illustrates the expected synergistic outcome based on studies with other PARP inhibitors.[1][4]
Table 2: Apoptosis Induction in HeLa Cells Treated with this compound and Cisplatin
| Treatment Group | Concentration | Percentage of Apoptotic Cells (Annexin V+/PI-) | Percentage of Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | - | ~5% | ~2% |
| This compound | [Concentration] | Increased | Increased |
| Cisplatin | [Concentration] | Increased | Increased |
| This compound + Cisplatin | [Concentration] | Significantly Increased | Significantly Increased |
Note: Expected results based on flow cytometry analysis. The combination treatment is anticipated to induce a significantly higher percentage of apoptotic cells compared to single-agent treatments.[2][5]
Table 3: Cell Cycle Distribution in HeLa Cells Following Treatment
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | ~55% | ~25% | ~20% |
| This compound | [Value] | [Value] | [Value] |
| Cisplatin | Decreased | Increased | Increased |
| This compound + Cisplatin | Significantly Decreased | Significantly Increased | Significantly Increased |
Note: The combination is expected to cause a significant G2/M phase arrest, indicative of DNA damage-induced cell cycle checkpoint activation.[4][6]
Table 4: Modulation of Key Signaling Proteins
| Treatment Group | p-H2AX Expression | Cleaved Caspase-3 Expression | Cleaved PARP Expression | β-catenin Expression | FOS Expression |
| Control | Basal | Basal | Basal | Basal | Basal |
| This compound | Increased | Increased | Increased | Decreased | Increased |
| Cisplatin | Increased | Increased | Increased | No significant change | Increased |
| This compound + Cisplatin | Markedly Increased | Markedly Increased | Markedly Increased | Significantly Decreased | Significantly Increased |
Note: Protein expression levels are relative to the control group and are based on expected outcomes from Western blot analysis. The combination treatment is expected to show a more pronounced effect on these markers of DNA damage and apoptosis.[1][3][6]
Experimental Protocols
Cell Culture
HeLa cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of this compound and cisplatin.
Materials:
-
HeLa cells
-
96-well plates
-
This compound and Cisplatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed HeLa cells (5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[7]
-
Treat the cells with various concentrations of this compound, cisplatin, or their combination for 48 hours. Include a vehicle-treated control group.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
HeLa cells
-
6-well plates
-
This compound and Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed HeLa cells (2 x 10⁵ cells/well) in 6-well plates and incubate for 24 hours.
-
Treat cells with the desired concentrations of the compounds for 48 hours.
-
Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[8]
-
Incubate for 15 minutes at room temperature in the dark.[8][9]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the samples immediately using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
HeLa cells
-
6-well plates
-
This compound and Cisplatin
-
70% ice-cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed and treat HeLa cells as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[10][11]
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PI staining solution containing RNase A.[12]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.[13]
Western Blot Analysis
This technique is used to detect changes in the expression of key proteins involved in DNA damage response and apoptosis.
Materials:
-
HeLa cells
-
6-well plates
-
This compound and Cisplatin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-H2AX, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-catenin, anti-FOS, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Seed and treat HeLa cells in 6-well plates.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system. β-actin is used as a loading control.[14]
Visualizations
Caption: Experimental workflow for investigating the combined effects.
Caption: Proposed mechanism of synergistic action.
Caption: Key markers in the apoptotic pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Enhancing synthetic lethality of PARP-inhibitor and cisplatin in BRCA-proficient tumour cells with hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP-1 inhibitor modulate β-catenin signaling to enhance cisplatin sensitivity in cancer cervix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Olaparib modulates DNA repair efficiency, sensitizes cervical cancer cells to cisplatin and exhibits anti-metastatic property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of combined treatment with cisplatin and histone deacetylase inhibitors on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP inhibition selectively increases sensitivity to cisplatin in ERCC1-low non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Effects of 6(5H)-Phenanthridinone with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive overview of the synergistic effects of 6(5H)-Phenanthridinone with radiotherapy. This document details the underlying mechanisms, summarizes key quantitative findings, and offers detailed experimental protocols for researchers investigating the potential of this compound as a radiosensitizing agent in cancer therapy.
Application Notes
Introduction
This compound is a well-characterized inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair. In the context of oncology, PARP inhibitors have garnered significant interest for their ability to potentiate the efficacy of DNA-damaging treatments, including radiotherapy. By disrupting cellular DNA repair mechanisms, this compound can sensitize cancer cells to the cytotoxic effects of ionizing radiation, a phenomenon known as radiosensitization. This synergy offers a promising therapeutic strategy to enhance the efficacy of radiotherapy, potentially allowing for lower radiation doses and overcoming tumor radioresistance.
Mechanism of Synergistic Action
The primary mechanism by which this compound enhances the effects of radiotherapy is through the inhibition of PARP-mediated DNA repair. Ionizing radiation induces a variety of DNA lesions, with single-strand breaks (SSBs) being the most frequent. PARP enzymes are key players in the base excision repair (BER) pathway, which is responsible for repairing SSBs.
When PARP is inhibited by this compound, SSBs induced by radiation are not efficiently repaired. These unrepaired SSBs, when encountered by the replication machinery during the S-phase of the cell cycle, can lead to the collapse of replication forks and the formation of more lethal DNA double-strand breaks (DSBs). In cancer cells with pre-existing defects in DSB repair pathways, such as those with mutations in BRCA1 or BRCA2, this accumulation of DSBs is particularly cytotoxic, leading to a state of synthetic lethality.
Furthermore, the combination of this compound and radiotherapy has been shown to enhance cell cycle arrest at the G2/M phase, preventing cells with damaged DNA from progressing through mitosis and ultimately promoting apoptotic cell death.[1]
Key Quantitative Findings
The synergistic effects of this compound and radiotherapy have been demonstrated in preclinical studies. The following table summarizes key quantitative data from a study on RDM4 murine lymphoma cells.
| Parameter | Cell Line | Treatment | Result |
| PARP Inhibition | RDM4 | 100 µM this compound | >90% inhibition of PARP activity[1] |
| Cell Proliferation | RDM4 | 2.5 Gy Radiation | Inhibition of cell proliferation |
| 2.5 Gy Radiation + 100 µM this compound | Relative cell number was 60% below control levels[1] | ||
| Cell Cycle Arrest | RDM4 | 2.5 Gy Radiation | Induction of G2/M arrest |
| 2.5 Gy Radiation + 100 µM this compound | Significantly reinforced G2/M arrest[1] | ||
| DNA Fragmentation | RDM4 | 2.5 Gy Radiation + 100 µM this compound | Significant increase in DNA fragmentation[1] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergistic effects of this compound with radiotherapy.
1. Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Trypsin-EDTA
-
6-well culture plates
-
Irradiator (e.g., X-ray or gamma-ray source)
-
Fixing solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
-
Protocol:
-
Seed cells into 6-well plates at a density that will result in approximately 50-100 colonies per well in the untreated control.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentration of this compound or vehicle control for a specified time before irradiation.
-
Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
After irradiation, remove the treatment medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until colonies are visible.
-
Fix the colonies with the fixing solution for 15 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment group and plot the data to generate dose-response curves. The Dose Enhancement Ratio (DER) can be calculated from these curves.
-
2. γH2AX Foci Formation Assay
This immunofluorescence-based assay is used to quantify DNA double-strand breaks.
-
Materials:
-
Cells grown on coverslips or in chamber slides
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Protocol:
-
Treat cells with this compound and/or radiation as described above.
-
At desired time points post-treatment (e.g., 1, 4, 24 hours), fix the cells.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus. An increase in the number and persistence of foci in the combination treatment group indicates enhanced DNA damage.
-
3. Western Blotting for DNA Repair Proteins
This technique is used to assess the levels of key proteins involved in DNA damage response and repair.
-
Materials:
-
Cell lysates from treated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, cleaved PARP, RAD51, BRCA1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Prepare whole-cell lysates from treated cells.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine changes in protein expression or cleavage (e.g., PARP cleavage as a marker of apoptosis).
-
4. Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Treated cells
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Protocol:
-
Harvest cells at different time points after treatment.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Mechanism of radiosensitization by this compound.
Caption: General experimental workflow for studying the synergistic effects of this compound and radiotherapy.
References
Application of 6(5H)-Phenanthridinone in BRCA-Mutant Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for investigating the therapeutic potential of 6(5H)-Phenanthridinone, a potent PARP inhibitor, in the context of BRCA-mutant cancer cell lines.
Introduction: The Principle of Synthetic Lethality
This compound is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme family involved in DNA single-strand break repair.[1][2][3][4] In cancer cells harboring mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks is deficient.[5] The inhibition of PARP by this compound in these HR-deficient cells leads to an accumulation of unrepaired DNA damage, ultimately resulting in cell death. This concept, where the loss of two genes or pathways is lethal but the loss of either one alone is not, is known as synthetic lethality and forms the basis for the targeted use of PARP inhibitors in BRCA-mutant cancers.[5]
Application Notes
The primary application of this compound in a research setting is to selectively target and induce cytotoxicity in cancer cell lines with BRCA1 or BRCA2 mutations. Due to its role as a PARP inhibitor, this compound is expected to demonstrate potent and selective anti-proliferative effects in these cells compared to their wild-type counterparts.
Expected Outcomes of this compound Treatment in BRCA-Mutant Cell Lines
While direct experimental data for this compound in BRCA-mutant cell lines is limited in publicly available literature, the following table summarizes the anticipated quantitative outcomes based on the well-established effects of other PARP inhibitors in this context. These values should be determined experimentally for this compound.
| Parameter | BRCA-Mutant Cell Lines | BRCA-Wild-Type Cell Lines (Control) | Expected Trend |
| IC50 (µM) | Low | High | Significantly lower IC50 in BRCA-mutant lines, indicating higher potency. |
| Cell Viability (%) | Decreased | Minimally Affected | Dose-dependent reduction in the viability of BRCA-mutant cells. |
| Apoptosis Rate (%) | Increased | No significant change | Significant increase in the percentage of apoptotic cells (Annexin V positive). |
| G2/M Phase Arrest (%) | Increased | No significant change | Accumulation of cells in the G2/M phase of the cell cycle. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying signaling pathway of PARP inhibition in BRCA-mutant cells and a typical experimental workflow for evaluating the efficacy of this compound.
Caption: PARP Inhibition in BRCA-Mutant Cells
Caption: Experimental Workflow
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in BRCA-mutant cell lines.
Cell Culture
Objective: To maintain healthy cultures of BRCA-mutant and wild-type cell lines for subsequent experiments.
Materials:
-
BRCA-mutant cell lines (e.g., HCC1937, MDA-MB-436, SUM1315MO2, SUM149PT for BRCA1; DLD1-BRCA2 knockout for BRCA2)
-
BRCA-wild-type cell lines (e.g., MDA-MB-231, MCF7)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and dishes
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency. a. Aspirate the old medium and wash the cells with PBS. b. Add Trypsin-EDTA and incubate for 2-5 minutes until cells detach. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound and calculate the IC50 value.
Materials:
-
Cultured cells
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cultured cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cultured cells
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for 24 hours.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with PBS and fix them by adding cold 70% ethanol dropwise while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]
- 5. Modelling therapy resistance in BRCA1/2 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 6(5H)-Phenanthridinone Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of 6(5H)-phenanthridinone derivatives, a class of compounds with significant therapeutic potential, particularly in oncology and immunology. The protocols outlined below are based on established and efficient synthetic methodologies, offering a practical guide for researchers in drug discovery and development.
Introduction to this compound Derivatives
The this compound scaffold is a privileged heterocyclic framework found in numerous natural products and synthetic molecules exhibiting a wide range of biological activities.[1] Derivatives of this core structure have garnered considerable attention in medicinal chemistry due to their potent inhibitory activity against poly(ADP-ribose) polymerase (PARP), a key enzyme family involved in DNA repair and other cellular processes.[1][2] Inhibition of PARP, particularly PARP1, has emerged as a promising strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3][4][5] Beyond their anticancer properties, this compound derivatives have also demonstrated anti-inflammatory and immunosuppressive effects.[6][7]
This document details three prominent and versatile synthetic routes to access these valuable compounds:
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
-
Palladium-Catalyzed Intramolecular C-H Activation
-
Visible-Light Photocatalytic Synthesis
Each section provides a general workflow, a detailed experimental protocol, and a summary of reported yields for various substrates, enabling a comparative assessment of the methodologies.
Synthetic Methodologies and Experimental Protocols
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This method offers a robust and high-yielding approach to this compound derivatives through the formation of a key C-C bond followed by intramolecular cyclization.[1][8]
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
A detailed protocol for the synthesis of phenanthridine derivatives via a one-pot Suzuki coupling and condensation reaction is described below.[8]
Materials:
-
Substituted aromatic ortho-bromoaldehyde
-
ortho-Aminobenzeneboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylacetamide (DMA) (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the ortho-bromoaldehyde (1.0 equiv.), ortho-aminobenzeneboronic acid (1.1 equiv.), cesium carbonate (1.5 equiv.), and triphenylphosphine (0.25 equiv.).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous N,N-dimethylacetamide (DMA) to the tube via syringe.
-
Add palladium(II) acetate (5 mol%) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 90 °C with vigorous stirring for 3-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by NMR and HRMS.
The following table summarizes the yields of various phenanthridine derivatives synthesized using the Suzuki-Miyaura coupling approach.[8]
| Entry | ortho-Bromoaldehyde Substituent | Product | Yield (%) |
| 1 | H | Phenanthridine | 92 |
| 2 | 4-Me | 2-Methylphenanthridine | 85 |
| 3 | 4-OMe | 2-Methoxyphenanthridine | 82 |
| 4 | 4-Cl | 2-Chlorophenanthridine | 88 |
| 5 | 4-NO₂ | 2-Nitrophenanthridine | 75 |
Palladium-Catalyzed Intramolecular C-H Activation
This methodology provides an atom-economical route to 6(5H)-phenanthridinones by forming a C-N bond through the direct functionalization of a C-H bond.[9][10]
Caption: General workflow for the Palladium-catalyzed C-H activation reaction.
The following protocol describes the synthesis of phenanthridin-6(5H)-one skeletons through a palladium-catalyzed annulation of 2-bromobenzamides and o-bromobenzoic acids.[9]
Materials:
-
N-Substituted 2-bromobenzamide
-
o-Bromobenzoic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Argon gas
Procedure:
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the 2-bromobenzamide (1.0 equiv.), o-bromobenzoic acid (1.5 equiv.), cesium carbonate (1.0 equiv.), triphenylphosphine (0.2 equiv.), and palladium(II) acetate (0.1 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous N,N-dimethylformamide (DMF) to the tube via syringe.
-
Seal the Schlenk tube and stir the reaction mixture in an oil bath at 120 °C for approximately 10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Take up the residue in ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product using NMR and HRMS.
The yields of various N-substituted phenanthridin-6(5H)-ones synthesized via palladium-catalyzed C-H activation are presented below.[9]
| Entry | N-Substituent (R) | Product | Yield (%) |
| 1 | Methyl | 5-Methyl-6(5H)-phenanthridinone | 85 |
| 2 | Ethyl | 5-Ethyl-6(5H)-phenanthridinone | 82 |
| 3 | n-Propyl | 5-n-Propyl-6(5H)-phenanthridinone | 78 |
| 4 | Isopropyl | 5-Isopropyl-6(5H)-phenanthridinone | 75 |
| 5 | Benzyl | 5-Benzyl-6(5H)-phenanthridinone | 88 |
Visible-Light Photocatalytic Synthesis
This modern approach utilizes visible light to promote the synthesis of 6(5H)-phenanthridinones under mild conditions, often without the need for transition metals.[2][11]
Caption: General workflow for the visible-light photocatalytic synthesis.
A protocol for the synthesis of phenanthridinones via visible-light-promoted direct oxidative C-H amidation is provided below.[2]
Materials:
-
N-Arylbenzamide derivative
-
Iridium-based photocatalyst (e.g., [Ir(dFCF₃ppy)₂(bpy)]PF₆)
-
Organic base (e.g., NMeBu₃OP(O)(OBu)₂)
-
1,2-Dichloroethane (DCE)
-
Blue LEDs
Procedure:
-
In a reaction vial, combine the N-arylbenzamide (1.0 equiv.), the iridium photocatalyst (2.5 mol%), and the organic base (0.5 equiv.).
-
Add 1,2-dichloroethane (DCE) as the solvent.
-
Seal the vial and place it in a photoreactor equipped with blue LEDs.
-
Irradiate the reaction mixture at 60 °C for 20-24 hours with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate the mixture.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified phenanthridinone derivative by NMR and HRMS.
The following table showcases the yields of various phenanthridinone derivatives synthesized using a visible-light photocatalytic approach.[2]
| Entry | Substituent on N-Aryl Ring | Product | Yield (%) |
| 1 | H | This compound | 85 |
| 2 | 4-Me | 2-Methyl-6(5H)-phenanthridinone | 82 |
| 3 | 4-OMe | 2-Methoxy-6(5H)-phenanthridinone | 78 |
| 4 | 4-F | 2-Fluoro-6(5H)-phenanthridinone | 80 |
| 5 | 4-CF₃ | 2-Trifluoromethyl-6(5H)-phenanthridinone | 75 |
Biological Activity and Signaling Pathways
PARP1 Inhibition in Cancer Therapy
This compound derivatives are potent inhibitors of PARP1, an enzyme crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[12][13] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP1 leads to the accumulation of unrepaired SSBs, which are converted into toxic double-strand breaks (DSBs) during DNA replication.[12] The inability of these cells to repair DSBs through the faulty HR pathway results in cell cycle arrest and apoptosis, a concept known as synthetic lethality.[12]
Caption: PARP1 inhibition by this compound derivatives leads to synthetic lethality in HR-deficient cancer cells.
Immunosuppressive Activity
Certain this compound derivatives have been shown to possess immunosuppressive properties. This activity is, in part, mediated through the inhibition of PARP, which plays a role in the activation and proliferation of immune cells. By inhibiting PARP, these compounds can suppress the proliferation of T-lymphocytes and the production of pro-inflammatory cytokines, suggesting their potential as therapeutic agents for autoimmune diseases and in preventing transplant rejection.[6][7]
Caption: Inhibition of PARP by this compound derivatives suppresses T-cell activation and proliferation.
Conclusion
The synthetic methodologies presented herein provide researchers with a versatile toolkit for the preparation of a wide array of this compound derivatives. The choice of a specific method will depend on factors such as the availability of starting materials, desired substitution patterns, and scalability. The profound biological activities of these compounds, particularly as PARP inhibitors, underscore their importance in modern drug discovery. The detailed protocols and comparative data in these application notes are intended to facilitate the exploration of this promising class of molecules for the development of novel therapeutics.
References
- 1. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pr.ibs.re.kr [pr.ibs.re.kr]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. How Do PARP Inhibitors Work In Cancer? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 6. This compound | C13H9NO | CID 1853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Immunosuppressive Signaling Pathways as Targeted Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visible-Light-Photocatalyzed Synthesis of Phenanthridinones and Quinolinones via Direct Oxidative C-H Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Expanding Universe of PARP1-Mediated Molecular and Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel PARP Inhibitors Based on the Phenanthridinone Structure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and evaluation of novel Poly(ADP-ribose) polymerase (PARP) inhibitors centered on the phenanthridinone scaffold. This document outlines key experimental protocols, data interpretation, and visual representations of critical pathways and workflows to facilitate research and development in this promising area of cancer therapy.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[1][2] PARP1, in particular, detects single-strand DNA breaks (SSBs) and facilitates their repair through the base excision repair (BER) pathway.[2] Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs, which upon replication, are converted into more cytotoxic double-strand breaks (DSBs).[2] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and selective cancer cell death.[1][2][3]
The phenanthridinone core structure has emerged as a privileged scaffold for the design of potent PARP inhibitors.[4] Compounds based on this scaffold, such as PJ34, have demonstrated significant PARP inhibitory activity.[4] This has spurred the development of novel phenanthridinone derivatives with improved potency, selectivity, and pharmacokinetic properties.[4] These application notes will guide researchers through the process of synthesizing, characterizing, and evaluating novel phenanthridinone-based PARP inhibitors.
Data Presentation: Structure-Activity Relationship (SAR) of Phenanthridinone-Based PARP1 Inhibitors
The following table summarizes the in vitro potency of a series of substituted phenanthridinone analogs against PARP1. The data highlights key structural modifications that influence inhibitory activity, providing a foundation for rational drug design.
| Compound ID | R1 Substitution | R2 Substitution | R3 Substitution | PARP1 IC50 (nM) | Reference |
| 1a | H | H | H | >1000 | |
| 1b | 2-CH3 | H | H | 10 | |
| 1c | 3-OCH3 | H | H | 50 | |
| 1d | 4-F | H | H | 25 | |
| 2a | H | 8-Br | H | 15 | |
| 2b | H | 8-CF3 | H | 30 | |
| 3a | H | H | 10-NH2 | 8 | |
| PJ34 | - | - | - | ~20 | [4] |
| Olaparib | - | - | - | ~5 |
Note: The IC50 values are indicative and may vary depending on the specific assay conditions.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to evaluate novel phenanthridinone-based PARP inhibitors.
Protocol 1: In Vitro PARP1 Enzymatic Activity Assay (Fluorometric)
This assay quantifies the inhibitory potential of test compounds on the enzymatic activity of PARP1.
Materials:
-
Recombinant Human PARP1 Enzyme (Sigma-Aldrich, SRP0231 or equivalent)
-
PARP1 Assay Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 0.1 mg/mL BSA)
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
Nicotinamide (NAM) standard
-
Developer Reagent (containing a cycling enzyme mix that converts NAM to a fluorescent product)
-
Test compounds (phenanthridinone derivatives) dissolved in DMSO
-
Olaparib or PJ34 (as positive controls)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation: 530-540 nm, Emission: 585-595 nm)
Procedure:
-
Prepare NAM Standard Curve:
-
Prepare a series of dilutions of the NAM standard in PARP assay buffer (e.g., 0 to 10 µM).
-
Add 50 µL of each standard dilution to separate wells of the 96-well plate.
-
-
Prepare Assay Reactions:
-
In separate wells, add the following components in the specified order:
-
40 µL of PARP assay buffer.
-
1 µL of test compound or control (at various concentrations, ensuring the final DMSO concentration is ≤1%).
-
5 µL of activated DNA (final concentration ~5 µg/mL).
-
5 µL of PARP1 enzyme (final concentration ~1 ng/µL).
-
-
Incubate the plate at room temperature for 10 minutes.
-
-
Initiate the Reaction:
-
Add 10 µL of β-NAD+ (final concentration ~250 µM) to all wells except the blank.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Develop and Read Fluorescence:
-
Add 50 µL of the Developer Reagent to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Generate a standard curve by plotting the fluorescence of the NAM standards against their concentrations.
-
Determine the concentration of NAM produced in each assay well from the standard curve.
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cell Viability Assay (AlamarBlue® Assay)
This assay assesses the cytotoxic or cytostatic effects of the phenanthridinone-based PARP inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., BRCA-deficient breast cancer cell line MDA-MB-436)
-
Complete cell culture medium
-
Test compounds (phenanthridinone derivatives) dissolved in DMSO
-
Positive control (e.g., a known cytotoxic agent)
-
AlamarBlue® Cell Viability Reagent (Thermo Fisher Scientific, DAL1100 or equivalent)
-
96-well clear or black, flat-bottom plates
-
Fluorescence or absorbance microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and controls in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds or controls. Include vehicle-only (DMSO) wells as a negative control.
-
Incubate the plate for 72 hours (or a desired exposure time) at 37°C and 5% CO2.
-
-
AlamarBlue® Incubation:
-
Add 10 µL of AlamarBlue® reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized based on the cell line's metabolic activity.
-
-
Measurement:
-
Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (at 570 nm and 600 nm) using a microplate reader.
-
-
Data Analysis:
-
For fluorescence readings, subtract the background fluorescence from a cell-free control well.
-
For absorbance readings, subtract the absorbance at 600 nm from the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: Western Blot Analysis of PARP Activity (PARylation)
This protocol allows for the detection of poly(ADP-ribosyl)ation (PAR) levels in cells, which is a direct indicator of PARP enzyme activity. A decrease in PAR levels upon treatment with an inhibitor confirms its intracellular target engagement.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compounds (phenanthridinone derivatives)
-
DNA damaging agent (e.g., H2O2 or MMS)
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-PAR polymer antibody (e.g., Millipore, MABE1031)
-
Anti-PARP1 antibody (e.g., Cell Signaling Technology, #9542)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with the test compound or vehicle for 1-2 hours.
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H2O2 for 10 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (whole-cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PAR antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with anti-PARP1 and a loading control antibody.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the PAR and PARP1 signals to the loading control. A decrease in the PAR signal in compound-treated cells compared to the vehicle-treated, DNA-damaged cells indicates PARP inhibition.
-
Mandatory Visualizations
PARP Signaling Pathway in DNA Repair
Caption: PARP1 activation at DNA single-strand breaks and its inhibition by phenanthridinone-based compounds.
Experimental Workflow for PARP Inhibitor Evaluation
Caption: A streamlined workflow for the screening and evaluation of novel phenanthridinone PARP inhibitors.
Logical Relationship of Structure-Activity Studies
Caption: The logical progression of structure-activity relationship studies for phenanthridinone PARP inhibitors.
References
Application Notes and Protocols for In Vivo Studies Using 6(5H)-Phenanthridinone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of 6(5H)-Phenanthridinone, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), in various animal models. The following sections detail its use in models of autoimmune demyelination and chemically-induced hepatotoxicity, including summaries of quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Therapeutic Intervention in Experimental Autoimmune Encephalomyelitis (EAE)
This compound has been shown to ameliorate the clinical signs of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. Its therapeutic effect is attributed to the inhibition of PARP-1, which suppresses the transcriptional activation of key pro-inflammatory genes.[1][2][3]
Quantitative Data Summary
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Lewis Rats | This compound (60 mg/kg, i.p.) administered daily from the onset of clinical signs. | - Significant reduction in the clinical severity of EAE.- Decreased spinal cord expression of iNOS, IL-1β, TNF-α, IL-2, and IFN-γ. | [4][5] |
Experimental Protocol
1.1. Induction of Experimental Autoimmune Encephalomyelitis (EAE)
-
Animal Model: Female Lewis rats (8-10 weeks old).
-
Antigen: Guinea-pig myelin basic protein (MBP).
-
Procedure:
-
Prepare an encephalitogenic emulsion by homogenizing MBP in complete Freund's adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Anesthetize the rats and inject the emulsion intradermally into the footpads.
-
Monitor the animals daily for clinical signs of EAE starting from day 7 post-immunization.
-
-
Clinical Scoring:
-
0: No clinical signs.
-
1: Flaccid tail.
-
2: Hind limb weakness.
-
3: Hind limb paralysis.
-
4: Moribund state.
-
1.2. Preparation and Administration of this compound
-
Formulation: Dissolve this compound in a vehicle such as dimethyl sulfoxide (DMSO).
-
Administration: Administer intraperitoneally (i.p.) at a dose of 60 mg/kg body weight.
-
Dosing Regimen: Commence treatment upon the first appearance of clinical signs and continue daily throughout the experiment.
1.3. Endpoint Analysis
-
Gene Expression Analysis:
-
At the end of the study, sacrifice the animals and dissect the spinal cords.
-
Isolate total RNA from the spinal cord tissue.
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) to quantify the mRNA levels of inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), interleukin-2 (IL-2), and interferon-γ (IFN-γ).
-
Signaling Pathway and Experimental Workflow
Hepatoprotective Effects in Carbon Tetrachloride (CCl4)-Induced Liver Injury
This compound demonstrates a protective effect against acute liver damage induced by carbon tetrachloride (CCl4) in mice. This protection is mediated through the inhibition of PARP-1 overactivation, which in turn reduces oxidative stress and subsequent hepatocyte necrosis.[6][7][8]
Quantitative Data Summary
| Animal Model | Treatment Protocol | Key Findings | Reference |
| ICR Mice | This compound (10 mg/kg, i.p.) administered concomitantly with CCl4. | - Significantly lower serum levels of lactate dehydrogenase (LDH).- Reduced hepatic lipid peroxidation.- Decreased poly(ADP-ribosyl)ation in centrilobular hepatocytes. | [6][7][8] |
Experimental Protocol
2.1. Induction of Hepatotoxicity
-
Animal Model: Male ICR mice.
-
Inducing Agent: Carbon tetrachloride (CCl4).
-
Procedure:
-
Administer a single intraperitoneal (i.p.) injection of a hepatotoxic dose of CCl4.
-
2.2. Preparation and Administration of this compound
-
Formulation: Dissolve this compound in 100% DMSO.[8]
-
Administration: Administer intraperitoneally (i.p.) at a dose of 10 mg/kg body weight.
-
Dosing Regimen: Administer concomitantly with the CCl4 injection.
2.3. Endpoint Analysis
-
Serum Analysis:
-
Collect blood samples at the end of the experiment.
-
Measure serum levels of lactate dehydrogenase (LDH) as a marker of liver damage.
-
-
Liver Homogenate Analysis:
-
Sacrifice the animals and perfuse the livers.
-
Prepare liver homogenates for the analysis of:
-
Lipid Peroxidation: Measure the levels of thiobarbituric acid reactive substances (TBARS).
-
Poly(ADP-ribosyl)ation: Assess the extent of PAR polymer formation using immunohistochemistry or Western blotting.
-
-
Signaling Pathway and Experimental Workflow
Other Potential In Vivo Applications
While detailed protocols for this compound are most established for EAE and hepatotoxicity models, its mechanism of action as a PARP inhibitor suggests potential therapeutic utility in other conditions involving inflammation and oxidative stress. Preliminary studies and the known roles of PARP in pathophysiology indicate that this compound could be investigated in animal models of:
-
Cerebral Ischemia (Stroke): PARP inhibitors have shown neuroprotective effects in models of stroke by preventing energy failure and cell death in neurons.[1]
-
Inflammatory Arthritis: By modulating inflammatory pathways, PARP inhibitors may reduce joint inflammation and damage.[2]
Further research is required to establish optimal dosing and treatment regimens for this compound in these and other animal models.
Disclaimer: This document is intended for research purposes only. This compound is not for human or veterinary use. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. Anti-inflammatory effects of PJ34, a poly(ADP-ribose) polymerase inhibitor, in transient focal cerebral ischemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Inhibition of poly(ADP-ribose) polymerase-1 attenuates the toxicity of carbon tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing 6(5H)-Phenanthridinone Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6(5H)-Phenanthridinone is a poly(ADP-ribose) polymerase (PARP) inhibitor, specifically targeting PARP1 and PARP2. It plays a role as an immunosuppressive agent and has been shown to reduce NF-κB-induced transcription. Given its therapeutic potential, a thorough assessment of its cytotoxic effects is crucial for preclinical evaluation. These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxicity of this compound using established in vitro assays.
Section 1: Overview of Recommended Cytotoxicity Assays
Choosing the appropriate assay is critical for accurately determining the cytotoxic potential of this compound. The selection depends on the specific research question, such as determining cell viability, membrane integrity, or the mechanism of cell death. A summary of common assays is presented below.
| Assay | Principle | Endpoint Measured | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. | Metabolic activity, indicative of cell viability. | Well-established, cost-effective, high-throughput. | Can be affected by compounds that alter cellular metabolism; requires a solubilization step for the formazan crystals. |
| MTS Assay | Reduction of a tetrazolium compound (MTS) to a colored, soluble formazan product by viable cells. | Metabolic activity, indicative of cell viability. | Simpler and faster than MTT as it does not require a solubilization step; suitable for high-throughput screening. | Can be influenced by the presence of reducing agents in the test compound. |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes. | Cell membrane integrity (cytolysis). | Direct measure of cytotoxicity; non-destructive to remaining cells, allowing for multiplexing. | May not detect early apoptotic events where the membrane is still intact; LDH in serum can interfere. |
| Annexin V Assay | Detection of phosphatidylserine (PS) translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis, using fluorescently-labeled Annexin V. | Early-stage apoptosis. | Highly specific for apoptosis; can distinguish between early apoptotic, late apoptotic, and necrotic cells when co-stained with a viability dye like Propidium Iodide (PI). | Requires flow cytometry or fluorescence microscopy; transient nature of PS exposure can lead to underestimation if not timed correctly. |
| TUNEL Assay | Terminal deoxynucleotidyl transferase (TdT) dUTP Nick End Labeling detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the free 3'-OH termini of DNA breaks. | Late-stage apoptosis (DNA fragmentation). | Specific for late-stage apoptosis; can be used on fixed cells and tissue sections. | May also label necrotic cells or cells with extensive DNA damage; can be technically challenging. |
Section 2: Experimental Workflow and Protocols
A generalized workflow for assessing the cytotoxicity of this compound is essential for reproducible results.
Caption: General workflow for assessing this compound cytotoxicity.
Protocol 2.1: MTT Cell Viability Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).
-
Sterile 96-well flat-bottom plates.
-
Multi-channel pipette.
-
Microplate reader (570 nm wavelength).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2.2: LDH Cytotoxicity Assay
This protocol quantifies the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit.
-
Sterile 96-well plates.
-
Lysis buffer (e.g., 10% Triton X-100, often included in kits) for maximum LDH release control.
-
Microplate reader (490 nm wavelength).
Procedure:
-
Cell Plating and Treatment: Plate and treat cells with this compound as described in the MTT protocol (Steps 1-3).
-
Control Setup: Prepare three sets of control wells:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum Release Control: Cells treated with lysis buffer 45 minutes before the assay endpoint.
-
Background Control: Medium only, without cells.
-
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Supernatant Transfer: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Reaction Setup: Add 100 µL of the LDH reaction solution (containing substrate and dye) to each well of the new plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the control wells.
Protocol 2.3: Annexin V/PI Apoptosis Assay
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with Propidium Iodide (PI).
-
1X Binding Buffer (provided in the kit).
-
Flow cytometer.
Procedure:
-
Cell Plating and Treatment: Treat cells with this compound in a 6-well plate or T25 flask for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes), discard the supernatant, and wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in each quadrant:
-
Viable: Annexin V-negative / PI-negative.
-
Early Apoptosis: Annexin V-positive / PI-negative.
-
Late Apoptosis/Necrosis: Annexin V-positive / PI-positive.
-
Section 3: Signaling Pathways in this compound Cytotoxicity
Understanding the molecular pathways affected by this compound is key to interpreting cytotoxicity data. As a PARP inhibitor, its primary mechanism involves the disruption of DNA damage repair and related signaling cascades.
Caption: this compound inhibits PARP, affecting DNA repair and NF-κB signaling.
The assays described above can help elucidate the specific mechanism of cell death induced by this compound. The diagram below illustrates the stages of apoptosis and indicates which assay is appropriate for each stage.
Caption: Correlation of specific assays with the distinct stages of apoptosis.
Flow Cytometry Analysis of Cellular Responses to 6(5H)-Phenanthridinone
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6(5H)-Phenanthridinone is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1][2] These enzymes are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs). Inhibition of PARP by this compound prevents the recruitment of DNA repair machinery to sites of DNA damage. This leads to the accumulation of unrepaired SSBs, which can collapse replication forks during S-phase, resulting in the formation of highly cytotoxic double-strand breaks (DSBs). The accumulation of DSBs triggers cell cycle arrest and can ultimately lead to programmed cell death (apoptosis).
Flow cytometry is a powerful high-throughput technique for the single-cell analysis of cellular responses to therapeutic agents like this compound. This document provides detailed protocols for using flow cytometry to assess key cellular events following treatment, including cell cycle progression, apoptosis induction, and DNA damage accumulation.
Applications
Flow cytometry analysis of cells treated with this compound is applicable in various research and drug development contexts:
-
Mechanism of Action Studies: Elucidating the cellular pathways modulated by this compound.
-
Drug Efficacy Screening: Quantifying the dose-dependent effects of the compound on cell cycle arrest and apoptosis in cancer cell lines.
-
Combination Therapy Evaluation: Assessing synergistic or antagonistic effects when combined with other DNA-damaging agents or targeted therapies.
-
Biomarker Discovery: Identifying potential biomarkers of sensitivity or resistance to PARP inhibitors.
Data Presentation: Quantitative Analysis of Cellular Responses
The following tables summarize the expected quantitative data from flow cytometry analysis of cells treated with this compound.
Table 1: Cell Cycle Distribution Analysis
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55 ± 5 | 30 ± 4 | 15 ± 3 |
| This compound (X µM) | 45 ± 6 | 20 ± 5 | 35 ± 7 |
| This compound (2X µM) | 30 ± 5 | 15 ± 4 | 55 ± 8 |
Note: Expected results indicate a dose-dependent increase in the G2/M population, consistent with G2/M arrest.[1]
Table 2: Apoptosis Analysis
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95 ± 3 | 3 ± 1 | 2 ± 1 |
| This compound (X µM) | 70 ± 8 | 15 ± 4 | 15 ± 5 |
| This compound (2X µM) | 40 ± 10 | 25 ± 6 | 35 ± 8 |
Note: Expected results show a dose-dependent increase in apoptotic cell populations.
Table 3: DNA Damage Analysis (γH2AX Expression)
| Treatment | Mean Fluorescence Intensity (MFI) of γH2AX | % γH2AX Positive Cells |
| Vehicle Control | 100 ± 20 | 5 ± 2 |
| This compound (X µM) | 500 ± 100 | 40 ± 8 |
| This compound (2X µM) | 1200 ± 250 | 75 ± 10 |
Note: Expected results demonstrate a dose-dependent increase in the phosphorylation of histone H2AX, a marker for DNA double-strand breaks.
Signaling Pathways and Experimental Workflow
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow for Flow Cytometry.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is for the analysis of DNA content to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][4]
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for long-term storage.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and carefully decant the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[5]
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer using a 488 nm laser for excitation and collecting the emission in the red channel (typically >600 nm).
-
Use a linear scale for the DNA content histogram to resolve the G0/G1, S, and G2/M peaks.
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining
This dual-staining protocol differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
PBS, Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC)
-
Propidium Iodide (PI) solution (1 mg/mL stock)
-
Flow cytometry tubes
Procedure:
-
Cell Treatment:
-
Treat cells with this compound as described in Protocol 1.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
-
Washing:
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI (to a final concentration of 1 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube before analysis.[7]
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Annexin V fluorescence is typically detected in the green (FITC) or yellow-green (PE) channel, while PI is detected in the red channel.
-
Use appropriate compensation controls for multi-color analysis.
-
Protocol 3: DNA Damage (γH2AX) Analysis
This protocol quantifies the level of DNA double-strand breaks by detecting the phosphorylation of histone H2AX at Ser139 (γH2AX).[9]
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Anti-phospho-Histone H2AX (Ser139) antibody
-
Secondary antibody: Fluorochrome-conjugated anti-primary antibody (e.g., Alexa Fluor 488)
-
Flow cytometry tubes
Procedure:
-
Cell Treatment and Harvesting:
-
Treat and harvest cells as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Fix the cells in 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes on ice.
-
-
Blocking and Staining:
-
Wash the cells with PBS and block with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with the primary anti-γH2AX antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.
-
Wash the cells twice with PBS.
-
Incubate the cells with the fluorochrome-conjugated secondary antibody for 30-60 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with PBS and resuspend in PBS for analysis.
-
Analyze the samples on a flow cytometer, detecting the fluorescence of the secondary antibody.
-
The mean fluorescence intensity (MFI) and the percentage of positive cells are used to quantify DNA damage.
-
References
- 1. Effect of this compound, a poly (ADP-ribose)polymerase inhibitor, and ionizing radiation on the growth of cultured lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - RO [thermofisher.com]
- 9. Cytometric Assessment of Histone H2AX Phosphorylation: A Reporter of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 6(5H)-Phenanthridinone Stock Solutions for Preclinical Research
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of 6(5H)-Phenanthridinone stock solutions for use in both in vitro and in vivo experimental settings. This compound is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, which are crucial mediators of DNA repair and inflammatory signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below to guide the preparation of stock solutions.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉NO | [1][2] |
| Molecular Weight | 195.22 g/mol | [1] |
| Appearance | White to off-white or pale yellow crystalline powder | [3] |
| Melting Point | 290-292 °C | [3] |
| Solubility | Soluble in DMSO (≥5 mg/mL) and DMF; practically insoluble in water. | [3][4] |
| Storage | Store at -20°C for long-term stability (≥ 4 years). | [3] |
Experimental Protocols
In Vitro Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for most cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: Accurately weigh out 1.952 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the powder.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Note on DMSO Concentration in Cell Culture: When further diluting the stock solution in cell culture media, it is crucial to ensure that the final concentration of DMSO does not exceed a level that is toxic to the cells, typically recommended to be below 0.5%.[5]
The following table provides the required volumes of DMSO to prepare various concentrations of this compound stock solutions.[4]
| Desired Stock Concentration | Mass of this compound (mg) | Volume of DMSO (mL) |
| 1 mM | 1 | 5.123 |
| 5 mM | 5 | 5.123 |
| 10 mM | 10 | 5.123 |
In Vivo Formulation and Administration
This protocol provides a general guideline for the preparation of a this compound formulation for administration in animal models, based on a reported effective dose.[3][4]
Materials:
-
This compound powder
-
Sterile DMSO
-
Sterile Polyethylene Glycol 300 (PEG300)
-
Sterile Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer and/or sonicator
Procedure:
-
Preparation of Vehicle: A common vehicle for administering poorly water-soluble compounds in vivo is a mixture of DMSO, PEG300, Tween 80, and saline. A typical formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dissolution in DMSO: For a target dose of 60 mg/kg in a mouse with an average weight of 20 g, and a dosing volume of 100 µL, a stock solution of 12 mg/mL is required. Dissolve the required amount of this compound in the appropriate volume of DMSO first.
-
Addition of Co-solvents: Sequentially add PEG300 and Tween 80 to the DMSO solution, ensuring complete mixing after each addition.
-
Final Formulation: Add the sterile saline to the mixture to reach the final desired volume and concentration. The final solution should be clear. If precipitation occurs, gentle warming and sonication may be used to aid dissolution.
-
Administration: The route of administration should be determined based on the experimental design. Intraperitoneal (i.p.) injection is a common route for this type of formulation.
Important Considerations for In Vivo Studies:
-
The tolerability of the vehicle should be assessed in a pilot study.
-
The final formulation should be freshly prepared before each administration.
-
The dosing volume should be appropriate for the size of the animal.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of PARP-1 and PARP-2.[3] PARP-1 is a key enzyme in the DNA damage response, and its inhibition can lead to synthetic lethality in cancer cells with deficient homologous recombination repair pathways. Furthermore, PARP-1 plays a significant role in regulating inflammatory responses, largely through its interaction with the NF-κB signaling pathway.
PARP-1 can directly interact with and poly(ADP-ribosyl)ate the p65 (RelA) subunit of the NF-κB complex.[6][7] This post-translational modification is thought to reduce the interaction of p65 with the nuclear export protein Crm1, leading to the retention of p65 in the nucleus and subsequent modulation of NF-κB target gene transcription.[6][7] By inhibiting PARP-1, this compound can thus suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-2, and IFN-γ.[3][4]
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of PARP-1 by this compound affects NF-κB signaling.
References
- 1. This compound | C13H9NO | CID 1853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. POLY(ADP-RIBOSE) POLYMERASE-1 IS A DETERMINING FACTOR IN CRM1-MEDIATED NUCLEAR EXPORT AND RETENTION OF P65 NF-κB UPON TLR4 STIMULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly(ADP-ribose) polymerase-1 is a determining factor in Crm1-mediated nuclear export and retention of p65 NF-kappa B upon TLR4 stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
6(5H)-Phenanthridinone as a tool for studying enzymatic reactions
Application Note
For Research Use Only. Not for use in diagnostic procedures.
Introduction
6(5H)-Phenanthridinone is a well-characterized small molecule inhibitor of poly(ADP-ribose) polymerases (PARPs), a family of enzymes critical to various cellular processes, most notably DNA repair and genome integrity.[1][2] Due to its ability to competitively inhibit the catalytic activity of PARP enzymes, this compound has become an invaluable pharmacological tool for researchers in oncology, neuroscience, and immunology. It serves as a probe to elucidate the roles of PARP in cellular responses to DNA damage, to study mechanisms of programmed cell death, and to explore its potential as a sensitizing agent in combination with radiotherapy or chemotherapy.[3][4]
Mechanism of Action
The primary mechanism of action for this compound is the competitive inhibition of PARP enzymes, particularly PARP-1 and PARP-2.[5][6] PARP enzymes utilize nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and transfer chains of poly(ADP-ribose) (PAR) onto acceptor proteins, including themselves (auto-PARylation). This process, known as PARylation, is a rapid cellular response to single-strand DNA breaks (SSBs). The accumulation of negatively charged PAR chains at the site of damage serves as a scaffold to recruit other DNA repair proteins.[7][8][9]
This compound features a structural motif that mimics the nicotinamide portion of NAD+, allowing it to bind to the enzyme's catalytic domain. This competitive binding prevents the synthesis of PAR, thereby inhibiting the recruitment of the DNA repair machinery. The consequence is that unrepaired SSBs can degenerate into more lethal double-strand breaks (DSBs) during DNA replication, a phenomenon that is particularly cytotoxic to cancer cells with pre-existing defects in DSB repair pathways (e.g., those with BRCA1/2 mutations).
Quantitative Data: In Vitro Enzyme Inhibition
The inhibitory potency of this compound against PARP enzymes has been quantified in various studies. The half-maximal effective concentration (EC50) values highlight its activity against PARP-1 and PARP-2.
| Enzyme Target | Potency (EC50) | Assay System |
| PARP-1 | 10.2 µM | Yeast cells expressing human PARP-1 |
| PARP-2 | 36.3 µM | Yeast cells expressing human PARP-2 |
| [Data sourced from Perkins, E., et al. (2001). Cancer Res. 61(10), 4175-4183.][6] |
Visualizing the Mechanism and Workflow
To better understand the role of this compound, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Caption: PARP-1 signaling in DNA repair and its inhibition by this compound.
Caption: Generalized workflow for an in vitro PARP-1 enzymatic inhibition assay.
Caption: Logical diagram of competitive inhibition of PARP-1 by this compound.
Experimental Protocols
Protocol 1: In Vitro PARP-1 Enzymatic Inhibition Assay (Chemiluminescent)
This protocol provides a method to determine the IC50 value of this compound by measuring its ability to inhibit the PARylation of histone proteins.
Materials:
-
Recombinant Human PARP-1 Enzyme
-
Histone-coated 96-well microplate (white)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
This compound
-
Biotinylated NAD+
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Stop Buffer (e.g., 20% phosphoric acid)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in PARP Assay Buffer to create a range of concentrations (e.g., 0.1 µM to 100 µM). Include a "no inhibitor" control (assay buffer with DMSO) and a "no enzyme" background control.
-
Reaction Setup:
-
To each well of the histone-coated plate, add 25 µL of the diluted this compound or control solution.
-
Add 25 µL of a pre-mixed reaction cocktail containing PARP-1 enzyme and activated DNA in PARP Assay Buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate PARP Reaction: Add 50 µL of biotinylated NAD+ (at a final concentration around its Km value) to all wells to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Washing: Stop the reaction by washing the plate three times with 200 µL of Wash Buffer per well to remove unreacted NAD+.
-
Detection:
-
Add 100 µL of Streptavidin-HRP conjugate (diluted in wash buffer) to each well.
-
Incubate for 60 minutes at room temperature.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Signal Generation: Add 100 µL of chemiluminescent HRP substrate to each well.
-
Data Acquisition: Immediately read the luminescence on a microplate reader.
-
Analysis: Subtract the background (no enzyme) signal from all readings. Calculate the percent inhibition for each concentration relative to the "no inhibitor" control. Plot the percent inhibition versus the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Cell-Based Assay for Potentiation of DNA-Damaging Agents
This protocol assesses the ability of this compound to enhance the cytotoxicity of a DNA-damaging agent (e.g., temozolomide) in a cancer cell line.
Materials:
-
Cancer cell line (e.g., LoVo colon cancer cells)
-
Complete cell culture medium
-
96-well clear-bottom black microplate (for fluorescence)
-
This compound
-
Temozolomide (TMZ) or other DNA-damaging agent
-
Cell viability reagent (e.g., AlamarBlue or a resazurin-based reagent)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment:
-
Prepare dilutions of this compound and TMZ in culture medium.
-
Treat cells with:
-
Vehicle control (medium with DMSO).
-
This compound alone at a fixed, non-toxic concentration.
-
A range of concentrations of TMZ alone.
-
The range of TMZ concentrations in combination with the fixed concentration of this compound.
-
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assessment:
-
Add 20 µL of the cell viability reagent (e.g., AlamarBlue) to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition: Measure the fluorescence of each well using a microplate reader (e.g., 560 nm excitation / 590 nm emission).
-
Analysis:
-
Normalize the fluorescence readings to the vehicle-treated control wells (representing 100% viability).
-
Plot cell viability (%) versus the concentration of TMZ for both the "TMZ alone" and "TMZ + this compound" conditions.
-
Compare the IC50 values of TMZ with and without the PARP inhibitor. A significant decrease in the IC50 of TMZ in the presence of this compound indicates potentiation.
-
References
- 1. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 2. Immunosuppressive activities of this compound, a new poly(ADP-ribose)polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a poly (ADP-ribose)polymerase inhibitor, and ionizing radiation on the growth of cultured lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, an Inhibitor of Poly(ADP-ribose)Polymerase-1 Activity (PARP-1), on Locomotor Networks of the Rat Isolated Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. glpbio.com [glpbio.com]
- 7. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 6(5H)-Phenanthridinone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6(5H)-Phenanthridinone.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing the this compound core include:
-
Photochemical Cyclization: This method involves the intramolecular annulation of N-phenylbenzamides induced by UV light.
-
Bischler-Napieralski Reaction: This reaction facilitates the cyclization of β-arylethylamides or β-arylethylcarbamates using a condensing agent.
-
Ullmann Condensation: A copper-catalyzed reaction for the intramolecular C-N bond formation.
-
Suzuki Coupling: A palladium-catalyzed cross-coupling reaction to form a key biaryl bond followed by cyclization.
Q2: I am seeing a significant amount of starting material in my final product. What are the common reasons for incomplete conversion?
A2: Incomplete conversion can arise from several factors depending on the synthetic route:
-
Insufficient reaction time or temperature: Ensure the reaction is running for the recommended duration and at the optimal temperature for the specific protocol.
-
Catalyst deactivation: In Ullmann and Suzuki coupling reactions, the catalyst can be deactivated by impurities or side reactions.
-
Poor quality of reagents: Starting materials, reagents, and solvents must be of high purity and anhydrous where specified.
-
Inefficient mixing: Particularly in heterogeneous reactions, vigorous stirring is crucial for good conversion.
Q3: What are the best practices for purifying this compound?
A3: Purification of this compound typically involves:
-
Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol, acetic acid) is often effective in removing minor impurities.
-
Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from byproducts and unreacted starting materials. A variety of solvent systems can be employed, often starting with a non-polar solvent and gradually increasing the polarity.
-
Washing: Washing the crude product with appropriate solvents can help remove certain impurities before final purification.
Troubleshooting Guides by Synthetic Route
Photochemical Cyclization of N-Phenylbenzamides
Issue 1: Low to no product formation.
| Possible Cause | Troubleshooting Step |
| Incorrect Wavelength or Lamp Intensity | Verify the UV lamp emits at the specified wavelength (e.g., 280 nm) and has sufficient power. |
| Presence of Quenchers | Ensure the solvent and reagents are free from impurities that can quench the photochemical reaction. |
| Oxygen Inhibition | De-gas the reaction mixture thoroughly with an inert gas (e.g., argon) before and during irradiation. |
| Inappropriate Solvent | Use a solvent that is transparent at the irradiation wavelength and suitable for the reaction (e.g., toluene). |
Issue 2: Formation of unidentified byproducts.
| Possible Cause | Troubleshooting Step |
| Photodegradation of Product | Monitor the reaction progress and avoid prolonged irradiation times after the starting material is consumed. |
| Side Reactions of Intermediates | The presence of acid, such as methanesulfonic acid, can help to promote the desired cyclization and minimize side reactions. |
| Impure Starting Material | Ensure the purity of the N-phenylbenzamide starting material, as impurities can lead to various byproducts under photochemical conditions. |
Bischler-Napieralski Reaction
Issue 1: Formation of a major byproduct identified as a styrene derivative.
This is a common issue arising from a retro-Ritter reaction.
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Optimize the reaction temperature; sometimes lowering it can disfavor the elimination pathway. |
| Nature of the Substrate | Substrates that can form a stable conjugated system are more prone to this side reaction. |
| Reaction Conditions | Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product. Alternatively, using oxalyl chloride can help to avoid the formation of the nitrile intermediate that leads to the styrene byproduct.[1] |
Issue 2: Low yield of the desired cyclized product.
| Possible Cause | Troubleshooting Step |
| Ineffective Dehydrating Agent | Use a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[1] |
| Deactivated Aromatic Ring | The aromatic ring undergoing electrophilic substitution should ideally have electron-donating groups to facilitate the reaction. |
Ullmann Condensation
Issue 1: Significant amount of dehalogenated starting material.
| Possible Cause | Troubleshooting Step |
| Source of Protons | Ensure the reaction is carried out under strictly anhydrous conditions. Trace water can lead to dehalogenation. |
| Reaction with Solvent | Some solvents can act as a hydrogen source. Consider using a different, inert solvent. |
Issue 2: Formation of homocoupled byproducts (biaryls).
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Running the reaction at the lowest effective temperature can minimize homocoupling. |
| Catalyst System | The choice of ligand for the copper catalyst can influence the extent of homocoupling. |
Suzuki Coupling
Issue 1: Low yield and formation of homocoupled biaryl from the boronic acid.
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Thoroughly degas the reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen can promote the homocoupling of boronic acids. |
| Incorrect Base | The choice and amount of base are critical. An inappropriate base can lead to side reactions. |
Issue 2: Protodeborylation of the aryl boronic acid.
| Possible Cause | Troubleshooting Step |
| Acidic Conditions | The reaction medium should be basic. Ensure enough base is present to neutralize any acidic species. |
| Prolonged Reaction Times at High Temperature | Optimize the reaction time and temperature to minimize the degradation of the boronic acid. |
Summary of Potential Byproducts and Identification Data
| Synthetic Route | Potential Byproduct(s) | Identification Method(s) | Expected Mass Spectrum (m/z) | Key ¹H NMR Signals (ppm) |
| Photochemical Cyclization | Unreacted N-phenylbenzamide | HPLC, LC-MS, NMR | Varies with substitution | Aromatic protons of the two separate rings. |
| Bischler-Napieralski | Styrene derivative (from retro-Ritter) | GC-MS, NMR | Varies with substrate | Olefinic protons. |
| Ullmann Condensation | Dehalogenated starting material, Homocoupled biaryl | GC-MS, LC-MS, NMR | Varies with substrate | Absence of halogen signal in MS; characteristic biaryl signals in NMR. |
| Suzuki Coupling | Homocoupled biaryl (from boronic acid), Protodeborylated arene | GC-MS, LC-MS, NMR | Varies with substrate | Symmetrical biaryl signals; aromatic proton in place of boronic acid group. |
Experimental Protocols
General Protocol for Photochemical Synthesis of this compound
A solution of N-phenylbenzamide in toluene is degassed with argon. Methanesulfonic acid is added, and the mixture is irradiated with a UV lamp (e.g., 280 nm) at room temperature under an argon atmosphere until the starting material is consumed (monitored by TLC or LC-MS). The reaction mixture is then worked up by washing with a sodium bicarbonate solution and water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.[2]
General Protocol for Bischler-Napieralski Synthesis of Phenanthridinone Precursor
A β-arylethylamide is dissolved in a suitable solvent (e.g., acetonitrile). A dehydrating agent such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by carefully pouring it onto ice. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.
General Protocol for Ullmann-Type Intramolecular Cyclization
An ortho-halo-N-arylbenzamide, a copper(I) salt (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K₂CO₃) are combined in a high-boiling polar solvent such as DMF or NMP. The mixture is heated at high temperature under an inert atmosphere until the starting material is consumed. After cooling, the mixture is diluted with water and extracted with an organic solvent. The product is purified by column chromatography.
General Protocol for Suzuki Coupling followed by Cyclization
An ortho-bromo-N-arylbenzamide, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) are dissolved in a solvent mixture (e.g., toluene/ethanol/water). The mixture is heated under an inert atmosphere. After the coupling reaction is complete, the cyclization to form the phenanthridinone may occur in situ or require a subsequent step. The final product is isolated and purified.
Visualizations
Caption: General experimental workflow for the synthesis and byproduct identification of this compound.
Caption: A logical troubleshooting decision tree for this compound synthesis.
References
stability of 6(5H)-Phenanthridinone in DMSO solution over time
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6(5H)-Phenanthridinone in Dimethyl Sulfoxide (DMSO) solution. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in DMSO, with a reported solubility of up to 5 mg/mL.[1][2][3][4][5] It is practically insoluble in water.[1][2][3][4][5] For most biological assays, DMSO is the recommended solvent for creating stock solutions.
Q2: How should I store powdered this compound?
A2: As a solid, this compound is relatively stable under ambient conditions.[1] For long-term storage, it is recommended to keep the container tightly closed in a dry, cool, and well-ventilated place.[2][6] General guidelines for powder storage of similar compounds suggest storage at -20°C for up to 3 years or at 4°C for up to 2 years for optimal stability.[7]
Q3: What are the general guidelines for storing this compound in DMSO?
-
Short-term storage: For use within a few days, solutions can be stored at 4°C.
-
Long-term storage: For extended periods, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[7] Solutions stored at -20°C are generally stable for up to a month, while storage at -80°C can extend stability for up to 6 months.[7]
Q4: Can I store my this compound DMSO stock solution at room temperature?
A4: It is not recommended to store DMSO stock solutions at room temperature for extended periods. While many compounds are stable for short durations, the risk of degradation increases over time. For optimal compound integrity, adhere to recommended cold storage conditions.
Q5: How many times can I freeze and thaw my DMSO stock solution?
A5: It is best to avoid repeated freeze-thaw cycles as this can lead to compound degradation and precipitation.[7] Aliquoting the stock solution into smaller, single-use volumes upon preparation is highly recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitation observed in the DMSO stock solution upon thawing. | 1. The concentration of this compound exceeds its solubility limit at lower temperatures.2. The compound has degraded over time.3. Water has been introduced into the DMSO stock. | 1. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound.[8]2. If precipitation persists, centrifuge the vial and use the supernatant. Note the potential for inaccurate concentration.3. Prepare a fresh stock solution, ensuring the solubility limit is not exceeded.4. To check for degradation, perform an analytical validation (e.g., HPLC) of the solution. |
| Inconsistent or unexpected experimental results. | 1. Degradation of this compound in the DMSO stock solution.2. Inaccurate concentration of the stock solution due to improper storage or handling.3. Pipetting errors. | 1. Prepare a fresh stock solution of this compound.2. Perform a stability check on your existing stock solution using an appropriate analytical method (see Experimental Protocols section).3. Calibrate your pipettes to ensure accurate dispensing.4. Include a positive and negative control in your experiments. |
| Color change observed in the DMSO stock solution. | 1. Degradation of the compound.2. Oxidation of the compound or impurities. | 1. Discard the solution.2. Prepare a fresh stock solution.3. Consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing and storing to minimize oxidation. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO Solution
This protocol outlines a general method for determining the stability of this compound in DMSO over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in a known volume of anhydrous DMSO to achieve the desired concentration (e.g., 5 mg/mL). Ensure complete dissolution by vortexing or brief sonication.
3. Experimental Setup:
-
Aliquot the stock solution into multiple autosampler vials for each storage condition to be tested (e.g., Room Temperature (25°C), 4°C, -20°C, and -80°C).
-
Prepare a "Time 0" sample by immediately diluting a fresh aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Store the remaining aliquots at their respective temperatures.
4. HPLC Analysis:
-
Mobile Phase: A typical starting point would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 338 nm (based on the reported λmax in ethanol).[1][3][4][5]
-
Injection Volume: 10 µL.
-
Run the "Time 0" sample to establish the initial peak area and retention time of this compound.
-
At specified time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Allow the frozen samples to thaw completely and reach room temperature.
-
Prepare the samples for HPLC analysis by diluting them in the same manner as the "Time 0" sample.
-
Analyze the samples by HPLC.
5. Data Analysis:
-
Compare the peak area of this compound in the stored samples to the "Time 0" sample. A decrease in the peak area suggests degradation.
-
Monitor for the appearance of new peaks, which would indicate the formation of degradation products.
-
Calculate the percentage of this compound remaining at each time point for each storage condition.
Data Presentation
Table 1: Stability of this compound in DMSO Solution
| Storage Condition | Time Point | % Remaining (Mean ± SD) | Appearance of Degradation Products (Yes/No) |
| Room Temperature (25°C) | 0 | 100 | No |
| 24 hours | |||
| 1 week | |||
| 1 month | |||
| 4°C | 0 | 100 | No |
| 1 week | |||
| 1 month | |||
| 3 months | |||
| -20°C | 0 | 100 | No |
| 1 month | |||
| 3 months | |||
| 6 months | |||
| -80°C | 0 | 100 | No |
| 3 months | |||
| 6 months | |||
| 1 year |
This table is a template. Users should populate it with their own experimental data.
Visualizations
Caption: Workflow for assessing the stability of this compound in DMSO.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. chembk.com [chembk.com]
- 4. 6(5H)-Phenanthridone Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 6(5H)-Phenanthridone | 1015-89-0 [chemicalbook.com]
- 6. 6(5H)-Phenanthridone - Safety Data Sheet [chemicalbook.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. selleckchem.com [selleckchem.com]
degradation of 6(5H)-Phenanthridinone in cell culture media
Welcome to the technical support center for 6(5H)-Phenanthridinone. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP), particularly PARP-1 and PARP-2.[1][2] By inhibiting PARP, it interferes with DNA repair pathways and can also modulate inflammatory responses through pathways such as NF-κB signaling.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, solid this compound should be stored at -20°C, where it is stable for at least four years.[1][3] Stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles that can accelerate degradation, it is recommended to aliquot stock solutions into smaller, single-use volumes.[3]
Q3: How should I prepare working solutions of this compound for cell culture experiments?
A3: this compound is soluble in DMSO but practically insoluble in water.[4][5][6][7] Therefore, a concentrated stock solution should first be prepared in high-quality, anhydrous DMSO. This stock solution can then be diluted to the final working concentration in cell culture media. It is crucial to ensure that the final concentration of DMSO in the media is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How stable is this compound in cell culture media?
A4: While this compound is generally stable as a solid, its stability in aqueous cell culture media has not been extensively studied.[8] The stability can be influenced by several factors including the pH of the medium, exposure to light, and the presence of serum components. It is recommended to prepare fresh working solutions for each experiment or to validate the stability under your specific experimental conditions if solutions are to be stored.
Q5: Are there any known degradation products of this compound?
A5: Specific degradation products of this compound in cell culture media have not been widely reported in the literature. Potential degradation could occur through hydrolysis or photodegradation. If degradation is suspected, it is advisable to use analytical methods such as HPLC or LC-MS to assess the purity of the compound over time in your experimental setup.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected experimental results.
-
Question: My results with this compound are variable between experiments. Could degradation of the compound be a factor?
-
Answer: Yes, inconsistent results can be a sign of compound degradation. To troubleshoot this:
-
Preparation of Fresh Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Avoid using diluted solutions that have been stored for extended periods.
-
Storage of Stock Solutions: Ensure your DMSO stock solution is stored properly at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
pH of Media: Monitor the pH of your cell culture medium, as significant shifts, particularly to alkaline conditions, can accelerate the degradation of many small molecules.[9][10]
-
Light Exposure: Protect your working solutions and treated cells from excessive light exposure, as some compounds are susceptible to photodegradation.[11]
-
Stability Check: If the problem persists, consider performing a stability study of this compound in your specific cell culture medium (see Experimental Protocols section).
-
Issue 2: Unexpected cellular toxicity or off-target effects.
-
Question: I am observing higher than expected cell death or unusual phenotypes that don't align with PARP inhibition. Could this be due to a degradation product?
-
Answer: It is possible that a degradation product could have different biological activities or be more toxic than the parent compound. To address this:
-
Purity of Stock: Ensure the purity of your initial solid compound. If possible, obtain a certificate of analysis from the supplier.
-
Solvent Effects: Verify that the final concentration of DMSO in your experiments is not exceeding a non-toxic level for your specific cell line. Run a vehicle control (media with the same concentration of DMSO) to confirm.
-
Minimize Degradation: Follow the best practices for preparing and handling the compound as described in Issue 1 to minimize the formation of potential degradation products.
-
Analytical Confirmation: To definitively determine if degradation is occurring, you can analyze your working solution using HPLC or LC-MS to look for the appearance of new peaks over time.
-
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1015-89-0 | [12] |
| Molecular Formula | C₁₃H₉NO | [12] |
| Molecular Weight | 195.22 g/mol | [13] |
| Appearance | White to light yellow/orange powder/crystal | [4][5] |
| Melting Point | 290-292 °C | [5] |
| Solubility | Soluble in DMSO (e.g., 5 mg/mL); Insoluble in water | [4][5][6][7] |
| Storage (Solid) | -20°C | [1][3] |
Table 2: Factors Potentially Influencing the Stability of this compound in Cell Culture Media
| Factor | Potential Impact | Recommended Mitigation Strategy |
| pH | Changes in media pH due to cell metabolism could potentially alter the compound's structure and stability.[9][10] | Use freshly prepared media and monitor the pH, especially in long-term experiments. Use appropriate buffering agents if necessary. |
| Light | Exposure to light, especially UV, can cause photodegradation of susceptible compounds.[11] | Protect stock solutions and experimental setups from direct light. Use amber vials for storage. |
| Temperature | Elevated temperatures (e.g., 37°C in an incubator) can accelerate degradation compared to storage at -20°C. | Prepare working solutions immediately before use. For long-term experiments, consider replenishing the media with fresh compound. |
| Media Components | Components in the cell culture media or serum could potentially react with the compound. | Perform a stability test in your specific complete media to confirm compatibility and stability over the experimental duration. |
| Freeze-Thaw Cycles | Repeated freezing and thawing of stock solutions can lead to degradation. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[3] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media using HPLC-UV
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
-
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without serum)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile and water with a modifier like formic acid)
-
Incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the stock solution into your cell culture medium (both with and without serum) to a final concentration relevant to your experiments (e.g., 10 µM).
-
Immediately after preparation (T=0), take an aliquot of each solution, and if necessary, perform a protein precipitation step (e.g., by adding cold acetonitrile), centrifuge to pellet proteins, and transfer the supernatant for HPLC analysis.
-
Incubate the remaining solutions under your standard cell culture conditions (37°C, 5% CO₂).
-
At various time points (e.g., 2, 8, 24, 48, and 72 hours), collect aliquots and process them as in step 3.
-
Analyze all samples by HPLC-UV. The wavelength for detection should be set based on the UV absorbance maximum of this compound (around 338 nm).[5][6]
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. A significant decrease in the peak area over time indicates degradation. The appearance of new peaks may correspond to degradation products.
-
Signaling Pathway and Workflow Diagrams
Caption: PARP1 activation and inhibition by this compound.
Caption: Overview of the canonical NF-κB signaling pathway.
Caption: Experimental workflow for assessing compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6(5H)-Phenanthridone | 1015-89-0 [chemicalbook.com]
- 6. 6(5H)-Phenanthridone price,buy 6(5H)-Phenanthridone - chemicalbook [m.chemicalbook.com]
- 7. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Page loading... [guidechem.com]
- 9. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound [webbook.nist.gov]
- 13. This compound | C13H9NO | CID 1853 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in 6(5H)-Phenanthridinone experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6(5H)-Phenanthridinone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Compound Handling and Storage
Question: How should I dissolve and store this compound?
Answer: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 5 mg/mL and in DMF at 1 mg/mL.[1][2] It is practically insoluble in water. For cell culture experiments, prepare a concentrated stock solution in DMSO and dilute it to the final working concentration in your cell culture medium. It is important to note that the final DMSO concentration in your assay should be kept low (typically below 0.5%) to avoid solvent-induced toxicity. Store the solid compound and DMSO stock solutions at -20°C for long-term stability.
Experimental Design & Controls
Question: What are the key controls to include in my this compound experiments?
Answer: To ensure the reliability of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve the this compound to account for any solvent effects.
-
Positive Control (for PARP inhibition): Use a well-characterized PARP inhibitor (e.g., Olaparib, Veliparib) to confirm that your assay can detect PARP inhibition.
-
Untreated Control: This group of cells will not receive any treatment and serves as a baseline for cell viability and PARP activity.
-
For DNA Damage Studies: If you are investigating the synergistic effects of this compound with a DNA-damaging agent, include a control group treated with the DNA-damaging agent alone.
Question: I am observing high variability in my IC50 values for this compound. What could be the cause?
Answer: Inconsistent IC50 values can arise from several factors:
-
Cell Density: The number of cells seeded per well can significantly influence the apparent IC50 value. Ensure you use a consistent and optimized cell seeding density for all experiments.
-
Assay Duration: The incubation time with the compound can affect the IC50. Longer incubation times may result in lower IC50 values. Standardize the treatment duration across all experiments.
-
Cell Line Variability: Different cell lines exhibit varying sensitivities to PARP inhibitors due to differences in their DNA damage repair pathways and other genetic factors.
-
Compound Stability: Ensure that your this compound stock solution is not undergoing freeze-thaw cycles, which can lead to degradation. Aliquot your stock solution to minimize this.
-
Assay Method: Different viability assays (e.g., MTT, CellTiter-Glo) can yield different IC50 values due to their distinct underlying principles. Use a consistent assay method.
Interpreting Results
Question: My results show that this compound alone has minimal effect on cell viability in my chosen cell line. Why is this?
Answer: PARP inhibitors like this compound often exhibit synthetic lethality. This means they are most effective in cells that have a pre-existing defect in another DNA repair pathway, such as those with BRCA1 or BRCA2 mutations.[3][4] If your cell line has a fully functional homologous recombination repair pathway, the inhibition of PARP alone may not be sufficient to induce cell death. The cytotoxic effects of this compound are often more pronounced when combined with a DNA-damaging agent (e.g., radiation, temozolomide).
Question: I am seeing unexpected off-target effects. What should I do?
Answer: While this compound is known as a PARP inhibitor, like many small molecules, it may have off-target effects. To investigate this:
-
Validate with a Second PARP Inhibitor: Use a structurally different PARP inhibitor to see if you observe the same phenotype. If the effect is consistent across different inhibitors, it is more likely to be an on-target effect of PARP inhibition.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing PARP1 to see if it reverses the observed phenotype.
-
Target Engagement Assays: A Cellular Thermal Shift Assay (CETSA) can be used to confirm that this compound is binding to PARP1 in your cells.[5][6][7][8][9]
Data Presentation
Table 1: In Vitro Inhibitory Potency of this compound against PARP Enzymes
| Enzyme | Assay Type | IC50 (µM) | Reference |
| PARP-1 | Recombinant Human | 0.18 - 0.39 | [10] |
| PARP-1 | Yeast-based assay | 10.2 | [11] |
| PARP-2 | Yeast-based assay | 36.3 | [11] |
Table 2: Synergistic Effect of PARP Inhibitors with Temozolomide (TMZ) in Glioblastoma Cell Lines
| Cell Line | PARP Inhibitor | Treatment | IC50 of TMZ (µM) | Fold Enhancement | Reference |
| LoVo | Unspecified PARPi | TMZ alone | >300 | - | [12] |
| LoVo | Unspecified PARPi | TMZ + 300 nM PARPi | 60 | >5 | [12] |
| U87 | SR59230A | TMZ alone | Not specified | - | [13] |
| U87 | SR59230A | TMZ + SR59230A | Synergistic effect observed | Not specified | [13] |
| LN229 | Cryptotanshinone (CTS) | TMZ alone | 418 | - | [14] |
| LN229 | Cryptotanshinone (CTS) | TMZ + CTS | 197 | 2.1 | [14] |
Experimental Protocols
Protocol 1: PARP Activity Assay (Colorimetric)
This protocol is adapted from a general colorimetric PARP assay and can be used to assess the inhibitory effect of this compound.
Materials:
-
Histone-coated 96-well plate
-
Recombinant PARP enzyme
-
This compound
-
Biotinylated NAD+
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 0.2 M HCl)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)
Procedure:
-
Plate Coating: If not using a pre-coated plate, coat a 96-well plate with histones.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Reaction Setup: To each well, add the PARP enzyme and the test compound or control. Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add biotinylated NAD+ to each well to start the reaction. Incubate for 1 hour at 30°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.1% Triton X-100) to remove unbound reagents.
-
Detection: Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Substrate Addition: After another wash step, add TMB substrate and incubate in the dark until a blue color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of PARP activity for each concentration of this compound and determine the IC50 value.
Protocol 2: Western Blot for PARP Cleavage
This protocol can be used to assess apoptosis by detecting the cleavage of PARP1 after treatment with this compound and a DNA-damaging agent like etoposide.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
This compound
-
Etoposide (or another apoptosis-inducing agent)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against PARP1 (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to attach overnight. Treat cells with this compound alone, etoposide alone, and a combination of both for the desired time (e.g., 24-48 hours). Include an untreated control.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the electrophoresis.
-
Western Blotting: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary PARP1 antibody overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add ECL substrate and visualize the bands using a chemiluminescence imaging system. The full-length PARP1 will appear at ~116 kDa, and the cleaved fragment at ~89 kDa.
Visualizations
Caption: PARP1's role in DNA repair and its inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Potential indirect inhibition of the NF-κB signaling pathway.
References
- 1. Immunocytochemistry/Immunofluorescence Protocol for NFkB p65 Antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 12. bmglabtech.com [bmglabtech.com]
- 13. researchgate.net [researchgate.net]
- 14. Synergistic effect of cryptotanshinone and temozolomide treatment against human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of 6(5H)-Phenanthridinone in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of 6(5H)-Phenanthridinone in experimental settings, with a focus on understanding and minimizing its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) and PARP2.[1] These enzymes are critical for DNA repair. By inhibiting PARP, this compound can potentiate the effects of DNA-damaging agents and induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
Q2: What are the known on-target potencies of this compound?
A2: The potency of this compound against its primary targets has been determined in various assays. The following table summarizes the key values.
Table 1: On-Target Activity of this compound
| Target | Assay Type | EC50 (µM) | Reference |
| PARP1 | Yeast cell-based | 10.2 | [1] |
| PARP2 | Yeast cell-based | 36.3 | [1] |
Q3: What are the known off-target effects of this compound?
Q4: How can I experimentally determine the off-target profile of this compound in my system?
A4: A systematic approach is recommended to identify potential off-target effects. This typically involves a combination of in vitro and cell-based assays. A common workflow includes:
-
In Vitro Kinase Panel Screen: Test the compound against a broad panel of purified kinases to identify potential off-target interactions.
-
Cellular Target Engagement Assays: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound engages with potential off-targets in a cellular context.
-
Phenotypic Assays: Compare the cellular phenotype induced by this compound with that of more selective inhibitors of the identified off-targets or with genetic knockdown of those targets.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in experiments.
Issue 1: Unexpected or inconsistent cellular phenotypes.
-
Possible Cause 1: Off-target effects. The observed phenotype may be due to the inhibition of an unknown off-target protein.
-
Troubleshooting Steps:
-
Perform a kinase selectivity screen to identify potential off-target kinases.
-
Validate any hits from the screen using orthogonal assays (e.g., cellular thermal shift assay).
-
Use a structurally unrelated inhibitor of the primary target (PARP) as a control to see if it recapitulates the observed phenotype.
-
Compare the phenotype with that induced by a known inhibitor of a suspected off-target.
-
-
-
Possible Cause 2: Compound solubility and stability. Poor solubility or degradation of this compound in your experimental media can lead to inconsistent results.
-
Troubleshooting Steps:
-
Confirm the solubility of this compound in your specific cell culture medium. It is soluble in DMSO.[2]
-
Prepare fresh stock solutions and dilute them immediately before use.
-
Visually inspect your working solutions for any precipitation.
-
-
-
Possible Cause 3: Cell line-specific effects. The expression levels of on- and off-targets can vary significantly between different cell lines.
-
Troubleshooting Steps:
-
Characterize the expression levels of PARP1, PARP2, and any identified off-targets in your cell line(s) of interest.
-
Test the effect of this compound in multiple cell lines to determine if the observed phenotype is general or cell-type specific.
-
-
Issue 2: Discrepancy between in vitro and cellular activity.
-
Possible Cause 1: Cell permeability and efflux. The compound may not efficiently cross the cell membrane or may be actively transported out of the cell.
-
Troubleshooting Steps:
-
Perform a cellular uptake assay to measure the intracellular concentration of this compound.
-
Consider using cell lines with known expression levels of drug efflux pumps (e.g., P-glycoprotein).
-
-
-
Possible Cause 2: Intracellular metabolism. The compound may be metabolized to inactive or less active forms within the cell.
-
Troubleshooting Steps:
-
Analyze cell lysates by LC-MS to identify potential metabolites of this compound.
-
-
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Action |
| Unexpected Phenotype | Off-target effects | Perform kinase screen, validate hits with CETSA, use orthogonal inhibitors. |
| Inconsistent Results | Solubility/Stability | Confirm solubility, prepare fresh solutions, visual inspection. |
| Cell Line Specificity | Target Expression | Profile target expression in cell lines, test in multiple lines. |
| Poor Cellular Activity | Permeability/Efflux | Measure intracellular concentration, use efflux pump-defined cell lines. |
| In Vitro vs. Cellular Discrepancy | Metabolism | Analyze cell lysates for metabolites. |
Experimental Protocols
Protocol 1: In Vitro Kinase Panel Screen
This protocol provides a general framework for assessing the selectivity of this compound against a panel of protein kinases. Commercial services are widely available for this type of screen.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM.
-
Assay Concentration: Select a primary screening concentration. A concentration of 10 µM is often used for initial screens to identify potential off-targets.
-
Kinase Panel Selection: Choose a diverse panel of kinases, including representatives from different families of the kinome.
-
Assay Format: A common format is a radiometric assay that measures the incorporation of ³²P- or ³³P-labeled phosphate from ATP into a substrate.
-
Data Analysis: The activity of each kinase in the presence of this compound is measured and expressed as a percentage of the activity in a DMSO control. Hits are typically defined as kinases with >50% or >75% inhibition at the screening concentration.
-
Follow-up: For any identified hits, determine the IC50 value by testing a range of this compound concentrations.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its target in a cellular environment.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 10 µM) or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Target Protein Detection:
-
Analyze the soluble fraction by Western blotting using an antibody specific for the target protein (e.g., PARP1 or a suspected off-target kinase).
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Visualizations
Caption: NF-κB signaling pathway and potential inhibition by this compound.
Caption: Workflow for identifying and validating off-target effects.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
Technical Support Center: Scaling Up 6(5H)-Phenanthridinone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 6(5H)-Phenanthridinone, with a focus on addressing challenges encountered during scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound synthesis in a question-and-answer format.
Issue 1: Low Yield Upon Scale-Up of Palladium-Catalyzed Synthesis
-
Question: We are seeing a significant drop in yield for our palladium-catalyzed synthesis of this compound when moving from a 1 g to a 100 g scale. What are the potential causes and solutions?
-
Answer: A decrease in yield during the scale-up of palladium-catalyzed reactions is a common challenge. Several factors could be contributing to this issue:
-
Inefficient Mixing and Mass Transfer: In larger reactors, achieving uniform mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reactor is equipped with an appropriate agitator and that the stirring speed is optimized for the vessel geometry and reaction volume.
-
Poor Heat Transfer: Exothermic or endothermic reactions are harder to control at a larger scale. Poor heat transfer can lead to temperature gradients, affecting reaction kinetics and selectivity. Monitor the internal reaction temperature closely and ensure your heating/cooling system can handle the thermal load.
-
Catalyst Deactivation: On a larger scale, the catalyst is exposed to reactants and potential impurities for longer periods, which can lead to deactivation. Consider using a more robust catalyst, increasing the catalyst loading, or performing the reaction under an inert atmosphere to minimize oxidative degradation.
-
Impurity Effects: Trace impurities in starting materials or solvents can have a more pronounced effect at a larger scale, poisoning the catalyst or participating in side reactions. Ensure the quality of all reagents and solvents is consistent and high.
-
Issue 2: Product Precipitation and Handling Difficulties
-
Question: Our product, this compound, is precipitating out of the reaction mixture during the reaction, making stirring and subsequent work-up difficult. How can we manage this?
-
Answer: this compound is known to be a solid with limited solubility in many common organic solvents.[1] This can indeed pose challenges during scale-up. Here are some strategies to address this:
-
Solvent Selection and Volume: While the initial reaction may proceed in a particular solvent, you might need to use a co-solvent system or increase the total solvent volume upon scale-up to keep the product in solution until the reaction is complete. However, be mindful that increasing solvent volume can impact reaction kinetics and downstream processing costs.
-
Temperature Control: The solubility of this compound is temperature-dependent. Maintaining a higher reaction temperature (within the limits of reaction stability) can help keep the product dissolved.
-
"Slurry-to-Slurry" Process: If keeping the product fully dissolved is not feasible, you can develop a "slurry-to-slurry" process. This requires a reactor designed to handle solid suspensions effectively. The key is to ensure good mixing to prevent settling and maintain consistent reaction conditions.
-
Hot Filtration: After the reaction is complete, you may be able to redissolve the product by heating the mixture and performing a hot filtration to remove any insoluble impurities before allowing the product to crystallize upon cooling.
-
Issue 3: Inconsistent Purity and High Impurity Levels in the Final Product
-
Question: We are struggling with inconsistent purity of our scaled-up batches of this compound. What are the likely sources of impurities and how can we control them?
-
Answer: Impurity control is critical in pharmaceutical ingredient synthesis. Inconsistent purity often points to variations in reaction conditions or raw material quality.
-
Side Reactions: In palladium-catalyzed syntheses, side reactions such as homo-coupling of starting materials can become more significant at scale. Optimizing the stoichiometry of reactants and the catalyst-to-ligand ratio can help minimize these.
-
Incomplete Reactions: Monitor the reaction progress closely using techniques like HPLC or TLC to ensure it goes to completion. Incomplete reactions will leave unreacted starting materials as impurities.
-
Degradation: The product or intermediates may be sensitive to prolonged exposure to heat or acidic/basic conditions. Reducing reaction time and ensuring rapid work-up can mitigate degradation.
-
Purification Inefficiencies: The purification method used at the lab scale may not be directly scalable. Recrystallization is a common method for purifying solids like this compound. You will need to carefully select the recrystallization solvent system and optimize the cooling profile to achieve consistent purity and crystal form. Due to its poor solubility, finding a suitable single solvent for recrystallization can be challenging. A mixed solvent system or techniques like anti-solvent crystallization may be necessary.
-
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
-
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
-
A1: Palladium-catalyzed intramolecular C-H arylation of N-substituted 2-halobenzamides is a widely used and scalable method.[2] Photochemical cyclization of benzanilides is another promising route, though scaling up photochemical reactions has its own set of challenges related to light penetration and distribution.[1]
-
-
Q2: What are the key safety considerations when scaling up the synthesis of this compound?
-
A2: Key safety considerations include:
-
Thermal Runaway: For exothermic reactions, ensure adequate cooling capacity to prevent a thermal runaway.
-
Reagent Handling: Some reagents used in the synthesis may be toxic or pyrophoric. Follow appropriate safety protocols for handling these materials at a larger scale.
-
Solvent Safety: Use of large volumes of flammable organic solvents requires proper grounding and ventilation to prevent fires and explosions.
-
Pressure Build-up: If any gaseous byproducts are formed, ensure the reactor is properly vented.
-
-
Purification and Product Properties
-
Q3: What is the solubility of this compound in common organic solvents?
-
A3: this compound is generally poorly soluble in many common organic solvents and is practically insoluble in water. It has some solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] This low solubility is a critical factor to consider for both the reaction and the purification process.
-
-
Q4: What are the recommended methods for purifying large quantities of this compound?
-
A4: Recrystallization is the most common method for purifying solid organic compounds. Given the low solubility of this compound, finding an ideal single solvent can be difficult. A mixed-solvent system (where the compound is soluble in one solvent and insoluble in the other) or anti-solvent crystallization are often more effective at a large scale. Column chromatography can be used but is generally less cost-effective for large quantities.
-
Quantitative Data Summary
Table 1: Comparison of Lab-Scale vs. Scaled-Up Palladium-Catalyzed Synthesis Parameters (Illustrative Example)
| Parameter | Lab-Scale (1 g) | Scaled-Up (100 g) | Potential Challenges at Scale |
| Reactant A | 1.0 g | 100 g | Ensuring consistent quality of large batches |
| Reactant B | 1.2 eq | 1.2 eq | Maintaining precise stoichiometry |
| Palladium Catalyst | 2 mol% | 2-5 mol% | Cost, potential for higher loading due to deactivation |
| Ligand | 4 mol% | 4-10 mol% | Cost, maintaining optimal catalyst/ligand ratio |
| Solvent Volume | 20 mL | 2.5 - 3.0 L | Increased cost, potential for incomplete dissolution |
| Reaction Temperature | 100 °C | 100 ± 5 °C | Maintaining uniform temperature, avoiding hot spots |
| Reaction Time | 12 hours | 12-18 hours | Longer time may be needed for complete conversion |
| Typical Yield | 85% | 60-75% | Inefficient mixing, heat transfer, catalyst deactivation |
| Purity (crude) | 95% | 85-90% | Increased side reactions, incomplete conversion |
Experimental Protocols
Protocol: Palladium-Catalyzed Intramolecular C-H Arylation for this compound Synthesis (Gram Scale)
This protocol is a representative example and may require optimization for specific substrates and equipment.
Materials:
-
N-aryl-2-bromobenzamide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Tricyclohexylphosphine (PCy₃) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add N-aryl-2-bromobenzamide, potassium carbonate, palladium(II) acetate, and tricyclohexylphosphine.
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then with a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., DMF/water or toluene/heptane).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in scale-up.
References
dealing with precipitation of 6(5H)-Phenanthridinone in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6(5H)-Phenanthridinone, particularly concerning its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound precipitated out of solution after I diluted my DMSO stock in my aqueous buffer/media. What should I do?
A1: This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous solution.
-
Increase the Percentage of Co-solvent: If your experimental conditions permit, slightly increasing the percentage of the organic co-solvent (like DMSO) in the final solution can help maintain solubility. However, be mindful of the solvent's potential toxicity to cells.
-
Use a Different Solvent System: For certain applications, a mixture of solvents can improve solubility. For example, a solution of DMF:PBS (pH 7.2) at a 1:5 ratio has been used.[1][2]
-
Sonication: After dilution, brief sonication of the solution can help to redissolve small amounts of precipitate.
-
Gentle Warming: Gently warming the solution to 37°C may aid in dissolution.[3] However, be cautious about the temperature stability of the compound and other components in your solution.
-
Prepare Fresh Dilutions: Only prepare the final aqueous dilution immediately before use to minimize the time for precipitation to occur.
Q2: What is the best way to prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are suitable solvents for preparing stock solutions.[1][4][5]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] When stored at -20°C, it is recommended to use it within one month, and within six months if stored at -80°C.[3]
Q3: What is the solubility of this compound in different solvents?
A3: The solubility of this compound varies significantly between aqueous and organic solvents. Below is a summary of its solubility:
| Solvent | Solubility |
| Water | Practically Insoluble[4][5][6] |
| DMSO | 5 mg/mL[4][5][6] |
| DMF | 1 mg/mL[1][5] |
| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL[1][5] |
| Ethanol | Limited solubility[4] |
Q4: Can I dissolve this compound directly in my cell culture medium?
A4: Direct dissolution in cell culture medium is not recommended due to the compound's very low aqueous solubility.[4][6] This will likely result in the compound not dissolving completely and leading to inaccurate concentrations in your experiment. The recommended method is to prepare a concentrated stock in an organic solvent like DMSO and then dilute this stock into the medium.
Q5: How does this compound work as a PARP inhibitor?
A5: this compound functions as an inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1][2] PARP enzymes are crucial for DNA repair. In the context of cancer therapy, inhibiting PARP in cancer cells with existing DNA repair defects (like BRCA1/2 mutations) can lead to cell death, a concept known as synthetic lethality.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution and Dilution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Warming bath (optional)
-
-
Preparation of Stock Solution (e.g., 10 mM):
-
Calculate the required mass of this compound for your desired stock concentration and volume (Molecular Weight: 195.22 g/mol ).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. If needed, gentle warming to 37°C or brief sonication can be applied to aid dissolution.[3]
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[3]
-
-
Dilution into Aqueous Solution (e.g., Cell Culture Medium):
-
Pre-warm your aqueous solution (e.g., cell culture medium) to the experimental temperature (e.g., 37°C).
-
Add the required volume of the this compound stock solution to the pre-warmed medium while gently vortexing or swirling. It is crucial to add the stock solution to the aqueous solution and not the other way around.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system (typically <0.5%).
-
Use the final diluted solution immediately.
-
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: PARP signaling in DNA repair and its inhibition by this compound.
References
- 1. alkalisci.com [alkalisci.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. PARP Power: A Structural Perspective on PARP1, PARP2, and PARP3 in DNA Damage Repair and Nucleosome Remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
impact of pH on 6(5H)-Phenanthridinone activity and stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the activity and stability of 6(5H)-Phenanthridinone.
Frequently Asked Questions (FAQs)
1. What is the solubility of this compound and how does pH affect it?
This compound is poorly soluble in water but soluble in organic solvents like DMSO and DMF.[1][2] Its solubility in aqueous solutions is pH-dependent. The predicted pKa of the lactam proton is approximately 13.27, indicating it is a very weak acid.[1] Therefore, in the physiological pH range (typically 1-8), the molecule will be predominantly in its neutral, less soluble form. Increased solubility can be expected at a very high pH (above 12) due to deprotonation of the lactam nitrogen.
One study reported a solubility of 0.16 mg/mL in a mixture of DMF and PBS at pH 7.2 (in a 1:5 ratio), which is often used to improve the solubility of hydrophobic compounds in aqueous buffers for biological assays.[1]
2. How does pH impact the stability of this compound in solution?
While this compound is generally stable under ambient conditions, its stability in aqueous solutions can be affected by pH, particularly at extreme acidic or alkaline conditions. The central lactam (a cyclic amide) ring in its structure can be susceptible to hydrolysis.
-
Acidic Conditions: Strong acidic conditions can lead to acid-catalyzed hydrolysis of the lactam bond, opening the heterocyclic ring.
-
Alkaline Conditions: Strong alkaline conditions can lead to base-catalyzed hydrolysis of the lactam.
The rate of degradation is expected to be slow under neutral and near-neutral pH conditions. For long-term storage of aqueous stock solutions, it is advisable to use a buffer in the neutral pH range (e.g., pH 6-8) and store at low temperatures.
3. What is the optimal pH for assessing the activity of this compound as a PARP inhibitor?
Most commercially available PARP activity assays are performed at a physiological pH, typically between 7.2 and 8.0. This range provides a stable environment for the PARP enzyme and is relevant for cellular conditions. Deviations from this pH range can affect the conformation and activity of the PARP enzyme itself, which could confound the interpretation of the inhibitory activity of this compound. It is recommended to consult the specific protocol of the PARP activity assay kit being used.
4. Can pH changes in cell culture media affect the activity of this compound?
Standard cell culture media are buffered to maintain a physiological pH (typically 7.2-7.4). Under these conditions, this compound is expected to be stable and active. However, in experiments where cellular metabolism leads to significant acidification or alkalinization of the culture medium, the stability and effective concentration of the compound could be altered over long incubation periods. It is good practice to monitor and maintain the pH of the cell culture medium during such experiments.
Troubleshooting Guides
Issue 1: Low or inconsistent biological activity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Poor solubility in aqueous media | Prepare a high-concentration stock solution in 100% DMSO. For the final working concentration in cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity. A serial dilution of the DMSO stock directly into the media is recommended. |
| Precipitation of the compound upon dilution | Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, consider using a solubilizing agent or a different formulation approach. The use of a small amount of a co-solvent like DMF in a buffer system (e.g., DMF:PBS (pH 7.2) at a 1:5 ratio) has been reported to improve solubility.[1] |
| Degradation of the compound in the assay media | If the experiment involves long incubation times, consider the stability of the compound. Prepare fresh solutions for each experiment. If degradation is suspected, the stability can be assessed by incubating the compound in the media for the duration of the experiment and then analyzing its concentration using HPLC. |
| Suboptimal pH of the assay buffer or cell culture media | Ensure that the pH of your buffers and media is within the optimal range for both the target enzyme (PARP) and the compound's stability (typically pH 7.2-8.0 for PARP assays). |
Issue 2: Inconsistent results in in vitro PARP activity assays.
| Possible Cause | Troubleshooting Step |
| Compound precipitation in the assay buffer | Due to its low aqueous solubility, this compound may precipitate in the assay buffer, especially at higher concentrations. Prepare the compound dilutions carefully and ensure complete dissolution. It may be necessary to sonicate the stock solution briefly. |
| pH of the assay buffer affecting enzyme activity | The activity of the PARP enzyme is pH-dependent. Ensure the assay buffer is at the optimal pH recommended by the assay manufacturer. Prepare fresh buffers and verify the pH before use. |
| Compound instability at the assay pH | While generally stable at neutral pH, if the assay requires a non-neutral pH, the stability of this compound could be a factor. Perform a control experiment to assess the stability of the compound in the assay buffer over the time course of the assay. |
Quantitative Data Summary
| Parameter | Value | Source |
| pKa | ~13.27 (Predicted) | [1] |
| Aqueous Solubility | Insoluble | [1][2] |
| Solubility in DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL | [1] |
| Solubility in DMSO | 5 mg/mL | [2] |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Aqueous Solubility
This protocol outlines a method to determine the kinetic solubility of this compound at different pH values.
Materials:
-
This compound
-
DMSO
-
Phosphate-citrate buffers of varying pH (e.g., pH 3, 5, 7.4, 9, 12)
-
96-well microplate
-
Plate shaker
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to each well.
-
Add 198 µL of the respective pH buffers to each well to achieve a final compound concentration of 100 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, centrifuge the plate to pellet any precipitate.
-
Carefully transfer the supernatant to a new plate.
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Protocol 2: Assessment of pH-Dependent Stability
This protocol describes a method to evaluate the stability of this compound in aqueous solutions at different pH values over time.
Materials:
-
This compound
-
DMSO
-
Buffers of different pH (e.g., pH 2, 7.4, 10)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator
Procedure:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare test solutions by diluting the stock solution into the different pH buffers to a final concentration of 10 µM.
-
Immediately after preparation (t=0), take an aliquot from each solution and analyze it by HPLC to determine the initial peak area of this compound.
-
Incubate the remaining solutions at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots from each solution and analyze them by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
Visualizations
Caption: Workflow for determining the pH-dependent solubility of this compound.
Caption: Simplified signaling pathway of PARP1 inhibition by this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results with this compound.
References
Technical Support Center: Mitigating 6(5H)-Phenanthridinone Interference in Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by 6(5H)-Phenanthridinone interference in fluorescence-based assays.
Understanding the Interference
This compound, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, possesses an aromatic, conjugated structure that can lead to intrinsic fluorescence. This autofluorescence can interfere with fluorescence-based assays, potentially leading to false positives or negatives by artificially increasing the background signal or overlapping with the emission spectrum of the desired fluorescent probe. This guide will help you identify, troubleshoot, and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: Why is this compound interfering with my fluorescence assay?
A1: this compound's conjugated ring system can absorb light and subsequently emit its own fluorescence, a phenomenon known as autofluorescence. If the excitation and emission spectra of this compound overlap with those of your assay's fluorophore, it can lead to artificially high readings and mask the true signal.
Q2: How can I determine if this compound is the source of interference in my assay?
A2: To confirm interference, run a control experiment with this compound alone in the assay buffer, without the fluorescent probe or other reagents. If you observe a significant fluorescence signal at the emission wavelength of your assay, it is likely that this compound is causing interference.
Q3: What are the primary strategies to minimize interference from this compound?
A3: There are several effective strategies:
-
Background Subtraction: Measure the fluorescence of wells containing this compound alone and subtract this value from your experimental wells.
-
Use of Red-Shifted Fluorophores: this compound's autofluorescence is typically stronger in the blue-green region of the spectrum. Switching to fluorophores that excite and emit at longer, red-shifted wavelengths can significantly reduce interference.
-
Time-Resolved Fluorescence (TRF): This technique introduces a delay between excitation and detection, allowing the short-lived autofluorescence of interfering compounds to decay before measuring the longer-lived signal from the assay's specific lanthanide-based fluorophores.
-
Spectral Unmixing: If your instrument has spectral capabilities, you can measure the full emission spectrum and use algorithms to separate the contribution of this compound's fluorescence from that of your specific probe.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence in all wells containing this compound. | Intrinsic fluorescence (autofluorescence) of this compound. | 1. Implement a robust background subtraction protocol. 2. Switch to a red-shifted fluorescent probe with minimal spectral overlap. 3. Utilize a time-resolved fluorescence (TRF) assay format. |
| Non-linear or unexpected dose-response curves. | The autofluorescence of this compound is concentration-dependent and is confounding the assay signal. | 1. Perform a pre-read of the compound plate to quantify its intrinsic fluorescence at different concentrations and use this data for correction. 2. Lower the concentration of this compound if experimentally feasible. |
| Signal quenching at high concentrations of this compound. | Inner filter effect, where the compound absorbs the excitation or emission light of the fluorophore. | 1. Measure the absorbance spectrum of this compound to identify regions of high absorbance. 2. Choose fluorophores with excitation and emission wavelengths outside of these absorbance bands. 3. Reduce the path length of the measurement by using low-volume plates. |
| Inconsistent results and poor Z'-factor. | Variable interference due to slight differences in compound concentration or well positioning. | 1. Ensure accurate and consistent pipetting of this compound. 2. Use a robust background correction method for each individual well. 3. Consider using a TR-FRET assay, which is generally less susceptible to interference. |
Quantitative Data Summary
| Compound | Absorbance Maxima (λmax) |
| This compound | 231, 237, 250, 259, 323, 337 nm[1] |
Experimental Protocols
Protocol 1: Background Correction for Compound Autofluorescence
Objective: To correct for the intrinsic fluorescence of this compound in a standard fluorescence plate reader assay.
Materials:
-
96-well or 384-well black, clear-bottom microplates
-
Assay buffer
-
This compound stock solution
-
Your specific assay components (e.g., enzyme, substrate, fluorescent probe)
-
Fluorescence plate reader
Procedure:
-
Prepare two identical plates: a "Test Plate" and a "Compound Control Plate".
-
On the Compound Control Plate:
-
Add the same concentrations of this compound to the wells as you would in your experimental plate.
-
Add assay buffer to bring each well to the final volume. Do not add your fluorescent probe or other assay-specific reagents that generate the signal.
-
-
On the Test Plate:
-
Perform your standard assay protocol, adding all components, including this compound and your fluorescent probe.
-
-
Incubate both plates according to your assay protocol.
-
Read the fluorescence of both plates using the same excitation and emission wavelengths.
-
Data Analysis:
-
For each well on the Test Plate, subtract the corresponding fluorescence reading from the Compound Control Plate.
-
Corrected Fluorescence = (Fluorescence of Test Well) - (Fluorescence of corresponding Compound Control Well).
-
Protocol 2: Implementing a Time-Resolved Fluorescence (TRF) Assay
Objective: To eliminate interference from the short-lived autofluorescence of this compound.
Materials:
-
TRF-compatible microplate reader (with a pulsed light source and time-gated detector)
-
TRF assay kit (containing a lanthanide donor and a suitable acceptor fluorophore)
-
This compound
-
Assay buffer and other specific reagents
Procedure:
-
Assay Setup: Follow the manufacturer's protocol for your specific TR-FRET or HTRF® assay kit. This will typically involve incubating your biomolecules of interest with the lanthanide-labeled donor and acceptor molecules in the presence of this compound.
-
Instrument Settings:
-
Set the excitation wavelength appropriate for the lanthanide donor (e.g., ~340 nm for Europium).
-
Set the two emission wavelengths for the donor and acceptor (e.g., ~620 nm for Europium and ~665 nm for the acceptor).
-
Crucially, set a delay time (typically 50-150 µs) between the excitation pulse and the start of the fluorescence measurement.
-
Set the integration time (or counting window) for the measurement (e.g., 100-400 µs).
-
-
Measurement: Read the plate. The plate reader will excite the sample, wait for the specified delay time for the background fluorescence to decay, and then measure the long-lived fluorescence from the FRET pair.
-
Data Analysis: Calculate the ratio of the acceptor emission to the donor emission. This ratiometric measurement further corrects for well-to-well variations and some forms of interference.
Visualizations
Signaling Pathway and Interference Diagram
Caption: Mechanism of this compound fluorescence interference.
Experimental Workflow for Background Correction
References
Technical Support Center: Ensuring Reproducibility in 6(5H)-Phenanthridinone-Based Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, characterization, and biological evaluation of 6(5H)-phenanthridinone and its derivatives. Our goal is to enhance experimental reproducibility for researchers, scientists, and drug development professionals.
I. Synthesis and Purification
This section addresses common hurdles in the chemical synthesis and subsequent purification of this compound compounds.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction to synthesize the this compound core is giving a low yield. What are the potential causes and how can I improve it?
A1: Low yields in palladium-catalyzed reactions for phenanthridinone synthesis are a common issue.[1] Several factors could be at play. Here's a troubleshooting guide:
-
Catalyst and Ligand Choice: The choice of palladium source and ligand is critical. If you are using a standard catalyst like Pd(PPh₃)₄ and observing low yields, consider switching to a more robust catalyst system. For instance, using Pd(OAc)₂ with a suitable phosphine ligand can be effective.[2] The use of norbornene may be necessary to mediate the reaction and facilitate C-H activation in some cases.[1]
-
Reaction Conditions: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst. The choice of base and solvent is also crucial. Common bases include Cs₂CO₃ and K₂CO₃.[2][3] Solvents like DMF or toluene are often used.[2][4] Temperature is another critical parameter that may require optimization.
-
Substrate Quality: The purity of your starting materials, such as 2-bromobenzamides and aryl halides or boronic acids, is paramount. Impurities can interfere with the catalytic cycle.
-
Side Reactions: Be aware of potential side reactions like homocoupling of starting materials. Optimizing the stoichiometry of your reactants can help minimize these.
Q2: I am observing significant byproduct formation in my synthesis. How can I minimize these and purify my target this compound?
A2: Byproduct formation can complicate purification and reduce yields. Here are some strategies to address this:
-
Minimizing Byproducts:
-
Control Stoichiometry: Carefully control the molar ratios of your reactants, catalyst, and base.
-
Temperature Control: Running the reaction at the optimal temperature can disfavor the formation of certain byproducts.
-
Degassing: Thoroughly degas your solvent and reaction mixture to prevent oxidation-related side reactions.
-
-
Purification Protocol: Column chromatography is a standard method for purifying this compound derivatives.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is often effective for elution. The exact ratio will depend on the polarity of your specific derivative.
-
Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and identify the product spot for efficient purification.[4]
-
Q3: My photochemical synthesis of this compound is not proceeding efficiently. What parameters should I optimize?
A3: Photochemical reactions can be sensitive to several experimental parameters. For the synthesis of phenanthridinones via intramolecular photochemical cyclization of 2-chlorobenzamides, consider the following:[5]
-
Wavelength and Light Source: Ensure you are using the appropriate wavelength of UV light to initiate the reaction. The intensity of the light source can also impact the reaction rate.
-
Solvent: The choice of solvent can influence the reaction efficiency.
-
Flow Chemistry: Continuous flow photochemistry has been shown to be superior to analogous batch methods, often resulting in good to excellent yields.[5][6] This approach allows for better control over irradiation time and temperature.
Experimental Protocols
Palladium-Catalyzed Synthesis of Phenanthridinones
This protocol is adapted from a procedure for the synthesis of functionalized phenanthridin-6(5H)-ones.[2]
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-bromobenzamide (0.500 mmol, 1.00 equiv), o-bromobenzoic acid (0.750 mmol, 1.50 equiv), Cs₂CO₃ (163 mg, 0.500 mmol, 1.00 equiv), PPh₃ (26 mg, 0.100 mmol, 0.200 equiv), and Pd(OAc)₂ (11 mg, 0.05 mmol, 0.100 equiv).
-
Add DMF (4.0 mL) to the tube.
-
Stir the reaction mixture at 120 °C in an oil bath for approximately 10 hours.
-
Upon completion, concentrate the resulting mixture.
-
Take up the residue in ethyl acetate.
-
Wash the organic layer with brine, dry it over Na₂SO₄, and concentrate.
-
Purify the crude product using column chromatography on silica gel.
II. Characterization
Accurate characterization is essential for confirming the identity and purity of your synthesized this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble interpreting the NMR spectrum of my this compound derivative. What are the key signals to look for?
A1: The ¹H and ¹³C NMR spectra of this compound have characteristic signals. For the parent compound, you would expect to see signals in the aromatic region of the ¹H NMR spectrum. The N-H proton typically appears as a broad singlet. In the ¹³C NMR spectrum, the carbonyl carbon (C=O) will have a characteristic downfield shift. For substituted derivatives, the splitting patterns and chemical shifts will vary depending on the nature and position of the substituents.
Q2: My mass spectrometry results are ambiguous. How can I confirm the mass of my compound?
A2: High-resolution mass spectrometry (HRMS) is the preferred method for confirming the elemental composition of your synthesized compound. Ensure your sample is of high purity before analysis to avoid confusing signals from impurities. If you are observing unexpected fragmentation patterns, consider the stability of your compound under the ionization conditions used.
III. Biological Assays
This section provides guidance on performing and troubleshooting biological assays with this compound compounds, particularly focusing on their role as PARP inhibitors.
Frequently Asked Questions (FAQs)
Q1: My this compound compound has poor solubility in aqueous media for cell-based assays. How can I address this?
A1: Poor aqueous solubility is a common challenge for many organic compounds.[7][8] Here are several strategies to improve solubility for in vitro assays:
-
Co-solvents: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions.[7] However, be mindful of the final DMSO concentration in your assay, as it can be toxic to cells at higher concentrations.[7]
-
Formulation: For some compounds, using formulation strategies such as encapsulation in liposomes or complexation with cyclodextrins can enhance aqueous solubility.
-
Structural Modification: If solubility issues persist and are hindering further development, you may need to consider synthesizing analogues with improved physicochemical properties.
-
Solubility Measurement: It is advisable to experimentally determine the solubility of your compound in the assay medium to ensure you are working with a true solution.[9]
Q2: I am seeing inconsistent results in my PARP inhibition assays. What could be the cause?
A2: Inconsistent results in enzyme inhibition assays can stem from several factors:
-
Compound Purity: Impurities in your compound preparation can interfere with the assay, leading to variable results.
-
Assay Conditions: Ensure that the assay buffer, pH, temperature, and incubation times are consistent across all experiments.
-
Enzyme Activity: The activity of the PARP enzyme can vary between batches. It is important to run appropriate controls in every experiment.
-
Mechanism of Action: Be aware that some PARP inhibitors can act by "trapping" the PARP enzyme on DNA, in addition to catalytic inhibition.[10] This dual mechanism can sometimes lead to complex dose-response curves.
Q3: How do I perform a cytotoxicity assay for my this compound derivative?
A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[11][12]
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This is a general protocol for an MTT assay and may require optimization for your specific cell line and compound.[11][13]
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your this compound compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle controls (e.g., medium with the same concentration of DMSO used to dissolve the compound).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Quantitative Data Summary
| Compound | Target | IC₅₀/EC₅₀ | Assay System | Reference |
| This compound | PARP1 | 10.2 µM (EC₅₀) | Yeast cells expressing human PARP1 | [14] |
| This compound | PARP2 | 36.3 µM (EC₅₀) | Yeast cells expressing human PARP2 | [14] |
| PJ34 | PARP | - | - | [15] |
| Olaparib | PARP | - | - | [15] |
IV. Visualized Workflows and Pathways
Diagrams
References
- 1. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Continuous flow photochemistry as an enabling synthetic technology: synthesis of substituted-6(5H)-phenanthridinones for use as poly(ADP-ribose) polymerase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Correction: Continuous flow photochemistry as an enabling synthetic technology: synthesis of substituted-6(5H)-phenanthridinones for use as poly(ADP-ribose) polymerase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 15. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
Validation & Comparative
A Comparative Analysis of 6(5H)-Phenanthridinone and Leading PARP Inhibitors in Cancer Therapy
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone treatment, particularly for cancers harboring DNA damage repair deficiencies. This comprehensive guide offers a detailed comparison of the efficacy of 6(5H)-Phenanthridinone, a foundational PARP inhibitor, against other well-established PARP inhibitors such as Olaparib, Rucaparib, Niraparib, and Talazoparib. This analysis is intended for researchers, scientists, and professionals in drug development, providing objective performance comparisons supported by experimental data.
Mechanism of Action: A Shared Path to Synthetic Lethality
PARP inhibitors capitalize on the concept of "synthetic lethality."[1] They block PARP enzymes, which are crucial for the repair of single-strand DNA breaks (SSBs).[1] When PARP is inhibited, these SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks (DSBs).[1] In healthy cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 and BRCA2, this repair mechanism is faulty. The accumulation of unrepaired DSBs triggers cell death.[1][2]
A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA at the site of damage.[3][4] This PARP-DNA complex is itself a cytotoxic lesion that can be more potent than the catalytic inhibition alone. The trapping efficiency varies among different inhibitors and contributes to their overall efficacy and toxicity profiles.[3][4]
Comparative Efficacy: A Look at the Data
The following tables summarize the available quantitative data for this compound and other leading PARP inhibitors. It is important to note that direct head-to-head clinical trials are limited, and much of the comparative data comes from preclinical studies and separate clinical trials.
| Inhibitor | Target(s) | IC50/EC50 Values | Key Findings |
| This compound | PARP1, PARP2 | EC50: 10.2 µM (PARP1), 36.3 µM (PARP2) in yeast cells expressing human enzymes[5] | A foundational PARP inhibitor used in research to probe the role of PARP in cellular responses.[6][7][8] It has been shown to potentiate the effects of ionizing radiation.[6][8] In a rat model of experimental autoimmune encephalomyelitis, it reduced disease severity and the expression of pro-inflammatory cytokines.[5] |
| Olaparib | PARP1, PARP2 | IC50: 1–19 nM (PARP1), 1–251 nM (PARP2)[3] | The first PARP inhibitor to receive FDA approval.[9] It has demonstrated significant improvement in progression-free survival (PFS) in patients with BRCA-mutated ovarian, breast, pancreatic, and prostate cancers.[10][11][12] |
| Rucaparib | PARP1, PARP2, PARP3 | IC50: 0.8–3.2 nM (PARP1), 28.2 nM (PARP2)[3] | Approved for the treatment of BRCA-mutated ovarian and prostate cancer.[11] |
| Niraparib | PARP1, PARP2 | IC50: 2–35 nM (PARP1), 2–15.3 nM (PARP2)[3] | Approved for the maintenance treatment of recurrent ovarian cancer, regardless of BRCA status.[4][10] It is a potent PARP trapper.[3][4] |
| Talazoparib | PARP1, PARP2 | PARP1 IC50: 0.57 nM[13] | The most potent PARP trapper, approximately 100 times more efficient than niraparib.[3][4][13] Approved for germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[1] |
Clinical Efficacy in Ovarian Cancer: A Snapshot
The following table provides a high-level overview of the clinical efficacy of approved PARP inhibitors in the maintenance treatment of platinum-sensitive recurrent ovarian cancer.
| Inhibitor | Clinical Trial | Patient Population | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) for Progression or Death |
| Olaparib | SOLO2 | gBRCAm | 19.1 months vs. 5.5 months with placebo[4] | 0.30[3][4] |
| Niraparib | NOVA | gBRCAm | 21.0 months vs. 5.5 months with placebo | 0.27 |
| Non-gBRCAm with HRD | 12.9 months vs. 3.8 months with placebo | 0.38 | ||
| Rucaparib | ARIEL3 | BRCAm | 16.6 months vs. 5.4 months with placebo | 0.23 |
| HRD | 13.6 months vs. 5.4 months with placebo | 0.32 |
Data compiled from various sources and is for comparative purposes only. Please refer to the specific clinical trial publications for detailed information.
Toxicity Profile: A Balancing Act
While effective, PARP inhibitors are associated with a range of side effects, primarily hematological toxicities.
| Adverse Event (Grade 3-4) | Olaparib | Rucaparib | Niraparib |
| Anemia | 19-22%[3] | 19%[3] | 25-31%[3] |
| Thrombocytopenia | 1%[3][4] | 7%[14] | 29-33.8%[3][4] |
| Neutropenia | 5-8%[3] | 7%[3] | 19.3-20%[3] |
Thrombocytopenia is a notable side effect of niraparib.[3] The differences in toxicity profiles may be related to the inhibitors' selectivity for different PARP family members and their off-target effects.[4]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
PARP Activity Assay (Chemiluminescent)
This assay quantifies the activity of PARP enzymes by measuring the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
-
Cell Lysis: Cells are treated with the PARP inhibitor at various concentrations and then lysed to extract cellular proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
PARP Reaction: Equal amounts of protein are added to a 96-well plate coated with histones. A reaction mixture containing biotinylated NAD+ is added to initiate the PARylation reaction.
-
Detection: A Streptavidin-Horseradish Peroxidase (HRP) conjugate is added, which binds to the biotinylated PAR chains. Following the addition of a chemiluminescent HRP substrate, the resulting light signal is measured using a luminometer. The signal intensity is inversely proportional to the PARP inhibitory activity of the compound.
Cell Viability Assay (e.g., AlamarBlue)
This assay assesses the impact of PARP inhibitors on cell proliferation and viability.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with the PARP inhibitor alone or in combination with a DNA-damaging agent (e.g., temozolomide) for a specified period (e.g., 72 hours).
-
Reagent Addition: A viability reagent such as AlamarBlue is added to the wells. Metabolically active cells reduce the reagent, resulting in a fluorescent product.
-
Fluorescence Measurement: The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths. A decrease in fluorescence indicates reduced cell viability.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and processes involved, the following diagrams have been generated using Graphviz.
Caption: The PARP signaling pathway and the mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.
Caption: A typical experimental workflow for evaluating the efficacy of PARP inhibitors.
Caption: Logical relationship of different PARP inhibitors based on their key properties.
Conclusion
This compound remains a valuable tool in research for understanding the fundamental roles of PARP enzymes. While it demonstrates PARP inhibitory activity, its potency is significantly lower than that of the clinically approved PARP inhibitors Olaparib, Rucaparib, Niraparib, and Talazoparib. These newer agents have been optimized for higher potency, improved pharmacokinetic properties, and potent PARP trapping abilities, leading to their successful clinical development and approval for treating specific cancer types. The choice of a particular PARP inhibitor in a clinical setting depends on various factors, including the specific cancer type, the patient's biomarker status (e.g., BRCA mutations, HRD status), and the anticipated toxicity profile. Future research will continue to refine the use of these targeted therapies and explore novel combinations to overcome resistance and improve patient outcomes.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 6(5H)-Phenanthridone Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 6(5H)-Phenanthridone | 1015-89-0 [chemicalbook.com]
- 9. An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to 6(5H)-Phenanthridinone and 3-aminobenzamide as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent first-generation Poly(ADP-ribose) polymerase (PARP) inhibitors: 6(5H)-Phenanthridinone and 3-aminobenzamide. By presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows, this document aims to assist researchers in making informed decisions for their drug development and scientific research endeavors.
Executive Summary
Both this compound and 3-aminobenzamide are foundational tools in the study of PARP inhibition and its downstream effects on DNA repair, cell death, and inflammation. While both compounds act as competitive inhibitors of PARP enzymes by mimicking the nicotinamide moiety of their substrate NAD+, they exhibit notable differences in potency and cellular effects. This compound generally demonstrates higher potency in enzymatic assays compared to 3-aminobenzamide. This guide delves into the quantitative differences, experimental applications, and the underlying biological pathways influenced by these two inhibitors.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and 3-aminobenzamide, providing a comparative overview of their inhibitory activities.
| Parameter | This compound | 3-aminobenzamide | References |
| Target(s) | PARP1, PARP2 | PARP (pan-inhibitor) | |
| EC50 (PARP1) | 10.2 µM (in yeast cells expressing human PARP1) | Not explicitly reported in a comparable assay | |
| EC50 (PARP2) | 36.3 µM (in yeast cells expressing human PARP2) | Not explicitly reported in a comparable assay | |
| IC50 (PARP) | ~0.18-0.39 µM (in vitro assay) | ~30 µM | [1][2] |
| IC50 (in CHO cells) | Not explicitly reported | <50 nM | [3][4] |
| Mechanism of Action | Competitive inhibitor of NAD+ | Competitive inhibitor of NAD+ | [2][5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of PARP inhibitors are provided below.
PARP1 Enzymatic Assay (Fluorometric)
This assay quantifies the activity of purified PARP1 enzyme and is used to determine the IC50 values of inhibitors.
Materials:
-
Recombinant PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT)
-
Nicotinamidase
-
Developer reagent (specific to the kit used for fluorescent detection of nicotinamide)
-
Test inhibitors (this compound, 3-aminobenzamide) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
Procedure:
-
Prepare a reaction mixture containing PARP Assay Buffer, activated DNA, and recombinant PARP1 enzyme.
-
Add serial dilutions of the test inhibitors to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the enzymatic reaction by adding β-NAD+ to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction and measure the generated nicotinamide by adding nicotinamidase and the developer reagent according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the data on a semi-logarithmic graph.[6]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity following treatment with PARP inhibitors.[7][8][9]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test inhibitors (this compound, 3-aminobenzamide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PARP inhibitors for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each inhibitor.
Western Blot for PARP Activity (Detection of Poly(ADP-ribose))
This method is used to assess the in-cell activity of PARP enzymes by detecting the levels of poly(ADP-ribose) (PAR), the product of PARP activity.
Materials:
-
Cell line of interest
-
Test inhibitors (this compound, 3-aminobenzamide)
-
DNA damaging agent (e.g., H2O2 or UV radiation) to induce PARP activity
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against PAR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with the PARP inhibitors for a specified time before inducing DNA damage.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system to visualize the bands corresponding to PARylated proteins. A decrease in signal intensity in inhibitor-treated samples indicates PARP inhibition.[10][11][12][13]
Mandatory Visualizations
PARP-Mediated DNA Repair Signaling Pathway
The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a key process for repairing single-strand DNA breaks.
Caption: PARP1 activation at sites of single-strand DNA breaks and its inhibition.
Experimental Workflow for Comparing PARP Inhibitors
This diagram outlines a typical experimental workflow for the comparative evaluation of this compound and 3-aminobenzamide.
Caption: Workflow for comparing the efficacy of PARP inhibitors.
Discussion and Conclusion
Both this compound and 3-aminobenzamide have been instrumental in elucidating the roles of PARP in cellular processes. The available data suggests that this compound is a more potent inhibitor of PARP1 in enzymatic assays compared to 3-aminobenzamide.[1][2] However, the reported cellular IC50 for 3-aminobenzamide in CHO cells is in the nanomolar range, indicating significant cell permeability and activity in a cellular context.[3][4]
The choice between these two inhibitors will largely depend on the specific experimental goals. For biochemical assays requiring a potent, well-characterized PARP1 inhibitor, this compound may be the preferred choice. For cell-based assays where a broader PARP inhibition is desired and cellular uptake is a key factor, 3-aminobenzamide remains a relevant and widely used tool. It is also important to consider that newer generations of PARP inhibitors with significantly higher potency and selectivity are now available and may be more suitable for clinical and translational research.
This guide provides a foundational comparison to aid in the selection and application of these first-generation PARP inhibitors. Researchers are encouraged to consult the primary literature for specific experimental conditions and to consider the context of their own research when interpreting the data presented herein.
References
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 3. selleckchem.com [selleckchem.com]
- 4. chempaign.net [chempaign.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchhub.com [researchhub.com]
- 8. broadpharm.com [broadpharm.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. arp1.com [arp1.com]
A Comparative Guide to Validating the Apoptotic Pathway Induced by 6(5H)-Phenanthridinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the apoptotic pathway induced by 6(5H)-Phenanthridinone and other well-characterized apoptosis-inducing agents. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide utilizes Doxorubicin as a primary example for quantitative comparison, given its extensive characterization in apoptosis research. 3-Aminobenzamide is also discussed as a comparable PARP inhibitor.
Introduction to this compound-Induced Apoptosis
This compound is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), particularly PARP1 and PARP2.[1][2] Its primary mechanism for inducing apoptosis is linked to its inhibition of PARP, an enzyme crucial for DNA repair. By inhibiting PARP, this compound leads to an accumulation of DNA single-strand breaks, which are subsequently converted into more lethal double-strand breaks during DNA replication. This accumulation of DNA damage serves as a key trigger for the initiation of the apoptotic cascade. While it is established that this compound potentiates apoptosis, particularly in combination with DNA-damaging agents like ionizing radiation[2], the specific downstream signaling events are not as extensively quantified as for other agents.
Comparative Analysis of Apoptosis Induction
This section compares the apoptotic effects of this compound with 3-Aminobenzamide, another PARP inhibitor, and Doxorubicin, a widely used chemotherapeutic agent that induces apoptosis through DNA intercalation and the generation of reactive oxygen species (ROS).
Data Presentation
The following tables summarize key quantitative parameters of apoptosis induction. It is important to note that specific quantitative data for this compound and 3-Aminobenzamide are not as readily available as for Doxorubicin. Therefore, the data for Doxorubicin is presented as a well-documented reference.
Table 1: Comparison of Apoptosis Induction by Annexin V-FITC/PI Staining
| Compound | Cell Line | Concentration | Treatment Time | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) | Source |
| This compound | RDM4 murine lymphoma | 50 µM (with radiation) | - | Data not available | Data not available | [1] |
| 3-Aminobenzamide | - | - | - | Data not available | Data not available | - |
| Doxorubicin | MDA-MB-231 | 0.01 mM | 24 h | 6.6% | 50% | [3] |
| Doxorubicin | Jurkat | 5-100 µmol/l | - | 8-48% (DNA fragmentation) | - | [4] |
| Doxorubicin | UM-SCC-22B | 10 µM | 24 h | PS externalization confirmed | - | [5] |
Table 2: Comparison of Caspase-3/7 Activation
| Compound | Cell Line | Concentration | Treatment Time | Fold Increase in Caspase-3/7 Activity | Source |
| This compound | - | - | - | Data not available | - |
| 3-Aminobenzamide | Rat tissues (in vivo, with radiation) | 5 and 10 mg/kg | 24 h | Increased Caspase-3 expression | [3] |
| Doxorubicin | H9c2 | 0.1–1 μM | 4 h | ~150-250% of control | [6] |
| Doxorubicin | H9c2 | 0.1–1 μM | 8 h | ~200-350% of control | [6] |
| Doxorubicin | Jurkat | 10 µmol/l | - | 3.7-fold increase | [4] |
Table 3: Comparison of the Effect on Bax/Bcl-2 Ratio
| Compound | Cell Line | Concentration | Treatment Time | Change in Bax/Bcl-2 Ratio | Source |
| This compound | - | - | - | Data not available | - |
| 3-Aminobenzamide | - | - | - | Data not available | - |
| Doxorubicin | Rat heart mitochondria (in vivo) | - | - | Increased | [7] |
| Doxorubicin | MCF-7 | 0.1, 0.5, 1 μM | 48 h | >10-fold increase | [8] |
| Doxorubicin | MCF-7 | - | 48 h | Bax increased 3.62-fold, Bcl-2 slight increase | [9] |
Signaling Pathways and Experimental Workflows
Apoptotic Signaling Pathways
The diagrams below, generated using Graphviz, illustrate the proposed apoptotic signaling pathways for this compound, 3-Aminobenzamide, and Doxorubicin.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for validating apoptosis induced by the compounds discussed.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to validate and quantify apoptosis.
Western Blot Analysis of Apoptotic Proteins
Objective: To detect the expression levels of key apoptotic proteins such as cleaved caspases (e.g., Caspase-3, -8, -9), PARP, and Bcl-2 family proteins (Bax, Bcl-2).
Protocol:
-
Cell Lysis:
-
Treat cells with the apoptosis-inducing agent at the desired concentration and time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target apoptotic proteins (e.g., anti-Caspase-3, anti-cleaved PARP, anti-Bax, anti-Bcl-2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Annexin V-FITC/PI Flow Cytometry
Objective: To quantify the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis.
Protocol:
-
Cell Preparation:
-
Treat cells with the apoptosis-inducing agent.
-
Harvest both adherent and floating cells.
-
Wash cells twice with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Analyze the dot plot to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Caspase Activity Assay (Colorimetric)
Objective: To measure the activity of specific caspases (e.g., Caspase-3, -8, -9).
Protocol:
-
Cell Lysate Preparation:
-
Treat and harvest cells as described for Western blotting.
-
Lyse cells in the provided lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Assay Procedure:
-
Determine protein concentration of the lysates.
-
Add 50-100 µg of protein lysate to a 96-well plate.
-
Add the specific caspase substrate (e.g., DEVD-pNA for Caspase-3) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The absorbance is proportional to the amount of pNA released, indicating caspase activity.
-
Calculate the fold-increase in caspase activity compared to the untreated control.
-
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
Objective: To assess changes in mitochondrial membrane potential, an early indicator of apoptosis.
Protocol:
-
Cell Staining:
-
Treat cells with the apoptosis-inducing agent.
-
Incubate cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.
-
-
Washing:
-
Wash cells twice with assay buffer to remove excess JC-1 dye.
-
-
Analysis:
-
Analyze the cells immediately by fluorescence microscopy or flow cytometry.
-
Fluorescence Microscopy: Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).
-
Flow Cytometry: Use the FL1 channel for green fluorescence (monomers) and the FL2 channel for red fluorescence (J-aggregates). A shift from red to green fluorescence indicates a decrease in mitochondrial membrane potential and apoptosis.
-
Conclusion
Validating the apoptotic pathway induced by this compound requires a multi-faceted approach employing a range of biochemical and cell-based assays. While its role as a PARP inhibitor provides a clear mechanism for initiating DNA damage-induced apoptosis, further quantitative studies are needed to fully elucidate the specific downstream signaling events and to provide a direct comparison with other apoptosis-inducing agents. This guide provides the necessary framework and detailed protocols for researchers to conduct such validation studies, using the well-characterized agent Doxorubicin as a benchmark for comparison.
References
- 1. Suppression of poly (ADP-ribose) polymerase activation by 3-aminobenzamide in a rat model of myocardial infarction: long-term morphological and functional consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a poly (ADP-ribose)polymerase inhibitor, and ionizing radiation on the growth of cultured lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-apoptotic effect of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) polymerase, against multiple organ damage induced by gamma irradiation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell death protection by 3-aminobenzamide and other poly(ADP-ribose)polymerase inhibitors: different effects on human natural killer and lymphokine activated killer cell activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of 6(5H)-Phenanthridinone's Cross-Reactivity with Cellular Enzymes: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the enzymatic cross-reactivity of 6(5H)-Phenanthridinone, a small molecule inhibitor primarily known for its effects on Poly(ADP-ribose) polymerases (PARPs). This document is intended for researchers, scientists, and drug development professionals interested in the selectivity and potential off-target effects of this compound.
Executive Summary
Primary Enzymatic Targets: PARP1 and PARP2
This compound demonstrates potent inhibition of both PARP1 and PARP2. The inhibitory activity is typically measured by its half-maximal effective concentration (EC50).
| Enzyme | EC50 (µM) | Reference |
| PARP1 | 10.2 | [1] |
| PARP2 | 36.3 | [1] |
Cross-Reactivity with Other Cellular Enzymes
Sirtuins (NAD+-dependent deacetylases)
Sirtuins are a class of NAD+-dependent enzymes involved in various cellular processes, including metabolism and aging. Given that both PARPs and sirtuins utilize NAD+ as a cofactor, the potential for cross-reactivity of PARP inhibitors with sirtuins is a significant consideration. However, a study on a panel of PARP inhibitors, including the phenanthridinone-based inhibitor PJ34, which is structurally similar to this compound, showed no significant inhibition of SIRT1, SIRT2, SIRT3, and SIRT6 activity.[2] This suggests that this compound is likely to be selective for PARPs over these sirtuin isoforms.
Kinases, Proteases, and Phosphatases
A comprehensive enzymatic screening of this compound against a broad panel of kinases, proteases, and phosphatases has not been identified in the reviewed literature. While some studies have explored the selectivity profiles of other clinical PARP inhibitors, this specific data for this compound is lacking. The absence of such data represents a knowledge gap in understanding the full off-target profile of this compound.
Effects on Cellular Signaling Pathways: The NF-κB Axis
This compound has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and immune responses. By inhibiting PARP-1, this compound can attenuate the activation of NF-κB. This, in turn, leads to a downstream reduction in the transcription and expression of various pro-inflammatory cytokines.[1]
Key Downstream Effects of NF-κB Inhibition by this compound:
-
Reduced Cytokine Expression: Decreased transcription of genes encoding for TNF-α, IL-2, and IFN-γ in lymphocytes.[1]
-
Suppression of iNOS: Reduction in the expression of inducible nitric oxide synthase (iNOS).[1]
Experimental Protocols
PARP1 and PARP2 Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against PARP1 and PARP2.
Methodology: A common method is a fluorescence-based assay that measures the consumption of NAD+ during the PARP-catalyzed poly(ADP-ribosyl)ation reaction.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+
-
A fluorescent NAD+ analog or a coupled enzymatic system to detect NAD+ consumption
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare a reaction mixture containing the assay buffer, activated DNA, and the PARP enzyme.
-
Add varying concentrations of this compound to the reaction mixture in a 96-well plate format. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Initiate the reaction by adding NAD+.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period.
-
Stop the reaction (e.g., by adding a potent PARP inhibitor or by heat inactivation).
-
Measure the fluorescence signal, which is inversely proportional to PARP activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the EC50 value by fitting the data to a dose-response curve.
NF-κB Reporter Assay
Objective: To assess the effect of this compound on NF-κB transcriptional activity.
Methodology: This assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing NF-κB binding sites.
Materials:
-
A suitable cell line (e.g., HEK293T)
-
An NF-κB luciferase reporter plasmid
-
A transfection reagent
-
Cell culture medium and supplements
-
A stimulating agent to activate the NF-κB pathway (e.g., TNF-α)
-
Test compound (this compound)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfect the cells with the NF-κB reporter plasmid and allow for expression.
-
Seed the transfected cells into a 96-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α). Include unstimulated and vehicle-treated controls.
-
Incubate for a period sufficient to induce reporter gene expression (e.g., 6-24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase plasmid or a separate viability assay).
-
Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Crosstalk between PARP1 activation and the NF-κB signaling pathway, and the point of inhibition by this compound.
Caption: General experimental workflows for determining the inhibitory activity of this compound on PARP enzymes and NF-κB signaling.
Conclusion and Future Directions
This compound is a potent inhibitor of PARP1 and PARP2, with additional activity in suppressing the pro-inflammatory NF-κB signaling pathway. Current evidence suggests it does not significantly inhibit sirtuins, indicating a degree of selectivity among NAD+-utilizing enzymes. However, the lack of comprehensive cross-reactivity profiling against other major enzyme families, such as kinases and proteases, is a notable gap in the existing literature. Future research should focus on broad-panel enzymatic screening to fully elucidate the selectivity profile of this compound. This will provide a more complete understanding of its potential off-target effects and aid in the development of more selective PARP inhibitors for therapeutic applications.
References
Confirming the On-Target Activity of 6(5H)-Phenanthridinone in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to confirm the on-target activity of 6(5H)-Phenanthridinone, a known inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes, in a cellular context. We present supporting experimental data for this compound and its alternatives, detailed experimental protocols, and visualizations to aid in experimental design and data interpretation.
Introduction to this compound and its Target: PARP
This compound is a small molecule inhibitor targeting PARP1 and PARP2, enzymes crucial for the cellular response to DNA single-strand breaks.[1] By inhibiting PARP, this compound prevents the synthesis of poly(ADP-ribose) (PAR) chains, a key step in recruiting DNA repair machinery. This inhibition can lead to the accumulation of unresolved single-strand breaks, which collapse into more cytotoxic double-strand breaks during DNA replication. This mechanism is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.[2][3]
Confirming that the observed cellular effects of this compound are a direct result of PARP inhibition is critical for its validation as a research tool and potential therapeutic agent. This involves comparing its activity with other known PARP inhibitors and employing specific cellular assays to measure target engagement and downstream functional consequences.
Comparison of PARP Inhibitors
The efficacy of PARP inhibitors is determined by both their catalytic inhibition and their ability to "trap" the PARP enzyme on DNA, preventing its dissociation and further blocking DNA repair.[4][5] The following table summarizes the activity of this compound and several alternative PARP inhibitors.
| Compound | Target(s) | IC50/EC50 | PARP Trapping Potency | Key Characteristics |
| This compound | PARP1, PARP2 | EC50: 10.2 µM (PARP1), 36.3 µM (PARP2) in yeast assay[6] | Not extensively characterized | Phenanthridinone scaffold, immunomodulatory properties.[7] |
| PJ34 | PARP1, PARP2 | IC50: 110 nM (PARP1), 86 nM (PARP2)[8][9] | Moderate | A potent, well-characterized phenanthridinone-based research compound.[10] |
| Olaparib | PARP1, PARP2, PARP3 | - | Moderate[1][11] | Clinically approved, orally bioavailable PARP inhibitor.[2][3][12] |
| Talazoparib | PARP1, PARP2 | - | High (most potent)[1][4][11][13] | A potent PARP inhibitor with very strong PARP trapping activity.[5] |
| Veliparib | PARP1, PARP2 | - | Low[11] | A PARP inhibitor with weaker trapping ability, often used in combination therapies. |
| 3-Aminobenzamide | PARP | - | Low | One of the first-generation, less potent PARP inhibitors. |
Key Experimental Protocols to Confirm On-Target Activity
To rigorously confirm that this compound acts as a PARP inhibitor in cells, a multi-faceted approach is recommended, encompassing direct target engagement, measurement of enzymatic activity, and assessment of downstream functional outcomes.
PARP Activity Assay (Immunofluorescence of PAR)
This assay directly visualizes the product of PARP activity, poly(ADP-ribose) (PAR), in cells. A reduction in PAR formation upon treatment with an inhibitor confirms target engagement.
Experimental Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat cells with this compound or an alternative inhibitor for a predetermined time (e.g., 1-6 hours). Include a positive control (e.g., H₂O₂) and a vehicle control (e.g., DMSO).
-
DNA Damage Induction: Induce DNA damage to stimulate PARP activity. A common method is treatment with 1 mM H₂O₂ for 10 minutes.
-
Fixation: Wash cells with PBS and fix with ice-cold methanol for 10 minutes at -20°C.[14] Alternative fixation methods with paraformaldehyde can be used but may require optimization to avoid artifacts.[15]
-
Permeabilization: If using paraformaldehyde fixation, permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against PAR (e.g., mouse anti-PAR) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI. Mount coverslips on slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize cells using a fluorescence microscope. Quantify the fluorescence intensity of PAR staining in the nucleus. A significant decrease in PAR signal in inhibitor-treated cells compared to the positive control indicates PARP inhibition.
Expected Data:
| Treatment | Expected Nuclear PAR Fluorescence |
| Vehicle Control | Low / Basal |
| DNA Damage (e.g., H₂O₂) | High |
| This compound + DNA Damage | Reduced |
| Alternative PARP Inhibitor + DNA Damage | Reduced |
PARP Trapping Assay
This assay measures the ability of an inhibitor to trap PARP on DNA, a key mechanism for the cytotoxicity of many PARP inhibitors. A common method is fluorescence polarization (FP).[16][17]
Experimental Protocol (based on FP assay kits): [18][19]
-
Reagent Preparation: Prepare assay buffer, fluorescently labeled nicked DNA, PARP enzyme (PARP1 or PARP2), NAD+, and serial dilutions of this compound and other inhibitors.
-
Reaction Setup: In a microplate, combine the PARP enzyme, fluorescent DNA, and the inhibitor. Incubate to allow binding.
-
Initiate PARylation: Add NAD+ to the wells to initiate the auto-PARylation reaction, which causes PARP to dissociate from the DNA in the absence of a trapping inhibitor.
-
Fluorescence Polarization Measurement: Read the fluorescence polarization of the samples using a microplate reader.
-
Data Analysis: An increase in fluorescence polarization in the presence of an inhibitor indicates that the PARP enzyme is "trapped" on the larger DNA molecule, preventing its free rotation. Calculate EC50 values for PARP trapping.
Expected Data:
| Inhibitor | Expected Fluorescence Polarization | Relative Trapping Potency |
| No Inhibitor | Low | - |
| This compound | Increased | To be determined |
| Olaparib | Increased | Moderate |
| Talazoparib | Highly Increased | High |
| Veliparib | Slightly Increased | Low |
RAD51 Foci Formation Assay
This assay assesses a key downstream functional consequence of PARP inhibition: the impairment of homologous recombination (HR) DNA repair. Inhibition of PARP leads to the formation of double-strand breaks, which are repaired by HR, a process involving the formation of RAD51 foci at the damage sites. In HR-deficient cells, RAD51 foci formation is impaired.[20][21] This assay can therefore be used to identify a functional HR-deficient state induced by or sensitized to PARP inhibition.
Experimental Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips. Treat with this compound or another PARP inhibitor for 24-48 hours.
-
Induce Double-Strand Breaks: Induce DNA double-strand breaks, for example, by exposing cells to ionizing radiation (e.g., 10 Gy).[20]
-
Recovery: Allow cells to recover for a few hours (e.g., 4-6 hours) to allow for the formation of RAD51 foci.
-
Fixation, Permeabilization, and Blocking: Follow the same steps as for the PAR immunofluorescence protocol.
-
Primary Antibody Incubation: Incubate with a primary antibody against RAD51 overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips.
-
Imaging and Analysis: Using a fluorescence microscope, count the number of cells with a defined number of RAD51 foci (e.g., >5 foci per nucleus).[21] A reduced number of RAD51-positive cells in the presence of a potent PARP inhibitor (especially in BRCA-deficient cells) indicates a synthetic lethal interaction.
Expected Data:
| Cell Type | Treatment | Expected % of Cells with RAD51 Foci |
| HR-proficient | DNA Damage | High |
| HR-proficient | Inhibitor + DNA Damage | High (or slightly reduced) |
| HR-deficient (e.g., BRCA1/2 mutant) | DNA Damage | Low |
| HR-deficient (e.g., BRCA1/2 mutant) | Inhibitor + DNA Damage | Very Low / No increase |
Visualizations
Signaling Pathway
Caption: PARP1 signaling in DNA single-strand break repair and the mechanism of PARP inhibitors.
Experimental Workflows
Caption: Workflow for PAR Immunofluorescence (IF) Assay.
Caption: Workflow for Fluorescence Polarization-based PARP Trapping Assay.
Caption: Workflow for RAD51 Foci Formation Assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Immunosuppressive activities of this compound, a new poly(ADP-ribose)polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PJ34 | PARP | TargetMol [targetmol.com]
- 10. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Anti-tumor activity of olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor, in cultured endometrial carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.pfizer.com [cdn.pfizer.com]
- 14. researchgate.net [researchgate.net]
- 15. arigobio.com [arigobio.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. m.youtube.com [m.youtube.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. An ex vivo assay of XRT-induced Rad51 foci formation predicts response to PARP-inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
Navigating the Landscape of DNA Repair Research: A Guide to Alternatives Beyond PARP Inhibition
For researchers, scientists, and drug development professionals, the study of DNA repair pathways is paramount in understanding cancer biology and developing novel therapeutics. While Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the field, a comprehensive understanding of alternative methods is crucial for a multifaceted approach to targeting DNA damage response (DDR) pathways.
This guide provides an objective comparison of alternative methods to PARP inhibition for studying DNA repair, supported by experimental data and detailed protocols. We delve into the roles of key players in the DDR, such as ATM, ATR, and DNA-PK, and explore both pharmacological and genetic approaches to their modulation.
Pharmacological Inhibition: Targeting the Kinases at the Helm of DNA Repair
Beyond PARP, the phosphatidylinositol 3-kinase-like kinase (PIKK) family, comprising Ataxia-Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), and DNA-dependent protein kinase (DNA-PK), represent critical nodes in the DDR network.[1][2] These kinases are activated by distinct DNA lesions and orchestrate specific downstream signaling cascades to initiate cell cycle arrest and DNA repair.[3][4][5]
Inhibitors targeting these kinases offer alternative strategies to study and therapeutically exploit DNA repair deficiencies. The following table summarizes a comparison of their efficacy, often in combination with PARP inhibitors, across various cancer cell lines.
| Inhibitor Target | Compound | Cell Line | IC50 (µM) | Effect on Cell Viability | Key DNA Damage Marker Changes | Reference |
| ATM | AZD0156 | HNSCC (HSC4) | 8.1 | Increased cell death in combination with IR | Blocks Chk2 phosphorylation | [6] |
| AZD0156 | HNSCC (CAL33) | 4.7 | Increased cell death in combination with IR | Blocks Chk2 phosphorylation | [6] | |
| KU55933 | HeLa | - | Radiosensitization, delayed effect | Completely blocks Chk2 phosphorylation after IR | [7][8] | |
| ATR | VE-821 (Berzosertib) | Neuroblastoma (SKNAS, NGP) | - | Synergistic with Olaparib | Reduces Rad51 foci formation | [9] |
| VE-821 (Berzosertib) | Ovarian Cancer (PEO1) | - | Synergistic with Olaparib, decreased viability to 5.29% | - | [10] | |
| AZD6738 | BRCA-mutant Ovarian Cancer | - | Synergistic with Olaparib | - | [10] | |
| VE-822 | HNSCC (HSC4) | 1.0 | Most effective single agent | - | [6] | |
| VE-822 | HNSCC (CAL33) | 1.9 | Most effective single agent | - | [6] | |
| DNA-PK | CC-115 | HNSCC (HSC4) | 4.8 | Increased cell death in combination with IR | Enhanced Chk1/Chk2 phosphorylation after IR | [6] |
| CC-115 | HNSCC (CAL33) | 2.6 | Increased cell death in combination with IR | Enhanced Chk1/Chk2 phosphorylation after IR | [6] | |
| NU7441 | HeLa | - | Radiosensitization, delayed effect | Enhanced Chk1/Chk2 phosphorylation after IR | [7][8] | |
| PARP | Olaparib | VERO | >10 | No potentiation of bleomycin effect | - | [11] |
| Olaparib | DT40 | 0.012 | - | - | [12] | |
| Olaparib | DU145 | 1.6 | - | - | [12] | |
| Niraparib | DLD-1 | - | Colony growth inhibition | - | [13] |
Non-Pharmacological Approaches: Genetic Tools for Precision Targeting
Genetic manipulation provides a powerful alternative to small molecule inhibitors for dissecting DNA repair pathways. RNA interference (RNAi) and CRISPR/Cas9-based gene editing allow for the specific knockdown or knockout of target genes, offering insights into the function of individual proteins.
| Technology | Mechanism | Effect on Gene Expression | Duration of Effect | Pros | Cons |
| RNAi (siRNA/shRNA) | Post-transcriptional gene silencing via mRNA degradation.[14] | Knockdown | Transient.[15] | Fast and relatively simple workflow.[15] Can be used when only transcriptome data is available.[16] | Off-target effects can be a significant issue.[14][15] Incomplete knockdown may lead to ambiguous results.[15] |
| CRISPR/Cas9 | Gene editing at the DNA level, leading to frameshift mutations and gene knockout.[14] | Knockout | Permanent.[15] | High on-target efficiency and fewer off-target effects compared to RNAi.[14] Enables the study of complete loss-of-function. | Not suitable for studying essential genes due to lethality.[15] Requires genomic sequence information. |
Visualizing the Networks: Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the complex interplay between these DNA repair pathways and the experimental strategies to investigate them, we provide the following diagrams generated using the Graphviz DOT language.
Experimental Protocols: A Guide to Key Assays
Reproducible and robust experimental data are the cornerstone of scientific research. Below are detailed methodologies for key experiments cited in the comparison of DNA repair inhibitors.
Comet Assay (Single-Cell Gel Electrophoresis)
This assay is a sensitive method for detecting DNA strand breaks in individual cells.[17]
Protocol:
-
Cell Preparation: Harvest and resuspend cells in ice-cold PBS to a concentration of 1x10^5 cells/mL.
-
Slide Preparation: Mix 30 µL of cell suspension with 250 µL of low melting point agarose (at 37°C). Immediately pipette 50 µL of this mixture onto a pre-coated slide. Allow to solidify at 4°C for 30 minutes in the dark.[17]
-
Lysis: Immerse slides in a chilled lysis solution (containing high salt and detergents) for at least 1 hour at 4°C.[17]
-
Alkaline Unwinding: Place slides in an electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25V) for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green I).
-
Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The intensity of the comet tail relative to the head reflects the amount of DNA damage.
Immunofluorescence Staining for γH2AX and 53BP1 Foci
This technique allows for the visualization and quantification of DNA double-strand breaks (DSBs) by detecting the accumulation of key repair proteins at the damage sites.[18][19]
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with the desired DNA damaging agent and/or inhibitors.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde for 10 minutes at room temperature, followed by permeabilization with 0.1-0.4% Triton X-100.[1][18]
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% BSA in PBS) for 1 hour.[18]
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against γH2AX and 53BP1 overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.[1]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. The number of distinct fluorescent foci per nucleus corresponds to the number of DSBs.
Cell Viability Assays (MTT and CellTiter-Glo®)
These assays are used to assess the cytotoxic effects of different inhibitors on cell populations.
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with various concentrations of the inhibitors.
-
MTT Addition: After the desired incubation period, add MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[21]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol: [22]
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with inhibitors.
-
Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® Reagent directly to the wells.
-
Lysis and Signal Generation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and initiate the luminescent reaction.
-
Luminescence Measurement: Measure the luminescent signal using a luminometer. The signal intensity is directly proportional to the amount of ATP, which indicates the number of metabolically active cells.
By exploring these alternative methods, researchers can gain a more comprehensive understanding of the intricate DNA damage response network, paving the way for the development of more effective and personalized cancer therapies.
References
- 1. Immunofluorescence staining for γ-H2AX and 53BP1 [bio-protocol.org]
- 2. Video: Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. DNA-PK, ATM, and ATR: PIKKing on p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA-PK, ATM and ATR as sensors of DNA damage: variations on a theme? - Cancer Research UK Cambridge Institute [cruk.cam.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of the Radiosensitizing Effect of ATR, ATM and DNA-PK Kinase Inhibitors on Cervical Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ATR Inhibition Potentiates PARP Inhibitor Cytotoxicity in High Risk Neuroblastoma Cell Lines by Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. synthego.com [synthego.com]
- 15. Gene Silencing – RNAi or CRISPR? - LubioScience [lubio.ch]
- 16. Choosing the Right Tool for the Job: RNAi, TALEN or CRISPR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Comparative Analysis of 6(5H)-Phenanthridinone Cytotoxicity Across Diverse Cancer Types
For Immediate Release
This guide provides a comprehensive comparison of the cytotoxic effects of 6(5H)-Phenanthridinone, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, across various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Executive Summary
This compound has demonstrated notable cytotoxic activity, particularly in breast cancer cell lines, where it induces cell cycle arrest at the G2/M phase. While extensive comparative data across a wide spectrum of cancer types remains limited, existing studies suggest a selective efficacy that warrants further investigation. This report synthesizes the available quantitative data, details relevant experimental methodologies, and illustrates the key signaling pathway involved in its mechanism of action.
Data Presentation: Cytotoxicity of this compound
Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound across a diverse range of cancer cell lines is not extensively available in the public domain. However, a key study has highlighted its efficacy in breast cancer.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MCF-7 | Breast Adenocarcinoma | Data not explicitly provided, but selective eradication reported. | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | Data not explicitly provided, but selective eradication reported. | [1] |
| RDM4 | Murine Lymphoma | Potentiates radiation effects at 100 µM. | [2] |
Note: The available literature focuses on the selective eradication and cell cycle arrest induced by this compound in breast cancer cells rather than providing specific IC50 values. The study on RDM4 lymphoma cells investigated the compound's role as a radiosensitizer.
Mechanism of Action: PARP Inhibition and G2/M Cell Cycle Arrest
This compound primarily functions as a PARP inhibitor. PARP enzymes are crucial for DNA repair, and their inhibition in cancer cells, particularly those with existing DNA repair deficiencies (e.g., BRCA mutations), can lead to synthetic lethality.
A significant mechanism underlying the cytotoxicity of this compound in breast cancer cells is the induction of cell cycle arrest at the G2/M checkpoint.[1] This arrest prevents damaged cells from proceeding into mitosis, ultimately leading to apoptosis. The signaling pathway involves the activation of checkpoint kinases that inhibit the cyclin B1/CDK1 complex, which is essential for mitotic entry.
Caption: PARP inhibition by this compound leads to G2/M arrest.
Experimental Protocols
The following outlines a general methodology for assessing the cytotoxicity of this compound, based on standard assays used for similar compounds.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for determining the cytotoxicity of this compound.
Comparison with Alternatives
This compound belongs to the class of PARP inhibitors. Other well-known PARP inhibitors that have been approved for clinical use or are in late-stage development include Olaparib, Rucaparib, Niraparib, and Talazoparib.
| Compound | Key Characteristics |
| This compound | Potent PARP inhibitor, demonstrated selective activity against breast cancer cells.[1] |
| Olaparib | First-in-class PARP inhibitor approved for ovarian, breast, pancreatic, and prostate cancers with BRCA mutations. |
| Rucaparib | Approved for BRCA-mutant ovarian and prostate cancers. |
| Niraparib | Approved for ovarian cancer, with a broader application in patients with homologous recombination deficiency (HRD). |
| Talazoparib | Potent PARP inhibitor approved for BRCA-mutant breast cancer. |
The primary advantage of this compound, as suggested by early research, may lie in its selective cytotoxicity against non-hereditary breast cancers, a patient population that could potentially benefit from PARP inhibition beyond those with BRCA mutations.[1] However, more extensive preclinical and clinical studies are required to fully delineate its comparative efficacy and safety profile against established PARP inhibitors.
Conclusion
This compound is a promising PARP inhibitor with demonstrated cytotoxic effects against breast cancer cells, primarily through the induction of G2/M cell cycle arrest. While direct comparative data across a wide range of cancer types is currently limited, its unique potential in targeting non-hereditary breast cancers makes it a compound of significant interest for further research and development. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for scientists exploring the therapeutic applications of this molecule.
References
Comparative Guide to the Effects of 6(5H)-Phenanthridinone and Other Modulators on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of 6(5H)-Phenanthridinone on cell cycle progression against other well-characterized cell cycle modulators. The information presented is supported by experimental data to aid in the evaluation and selection of compounds for cell cycle-related research.
Introduction to this compound
This compound is recognized as an inhibitor of poly(ADP-ribose) polymerase (PARP), specifically targeting PARP1 and PARP2.[1] PARP enzymes are crucial for DNA repair, and their inhibition can lead to an accumulation of DNA damage, particularly in cancer cells with compromised DNA repair pathways. This accumulation of DNA damage often triggers cell cycle arrest and apoptosis, making PARP inhibitors a significant area of interest in oncology research. This guide will compare the cell cycle effects of this compound with those of another PARP inhibitor, Olaparib, and a cyclin-dependent kinase (CDK) inhibitor, Flavopiridol.
Comparative Analysis of Cell Cycle Effects
The following table summarizes the quantitative effects of different compounds on cell cycle phase distribution in various cancer cell lines. The data is primarily derived from flow cytometry analysis after treatment with the respective compounds.
| Compound | Class | Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| Vehicle Control | - | U2OS | - | 45.3 | 35.1 | 19.6 | [2] |
| Olaparib | PARP Inhibitor | U2OS | 8 µM for 72h | 34.5 | 19.4 | 46.1 | [2] |
| Vehicle Control | - | KMH2 (Anaplastic Thyroid Cancer) | - | 64.4 ± 1.7 | - | - | [3] |
| Flavopiridol | CDK Inhibitor | KMH2 (Anaplastic Thyroid Cancer) | 125 nM for 24h | 84.2 ± 4.8 | - | - | [3] |
| Vehicle Control | - | CAL62 (Anaplastic Thyroid Cancer) | - | - | - | 19.6 ± 1.0 | [3] |
| Flavopiridol | CDK Inhibitor | CAL62 (Anaplastic Thyroid Cancer) | 125 nM for 24h | - | - | 35.9 ± 1.9 | [3] |
| Vehicle Control | - | MCF-7 (Breast Cancer) | - | 64.1 | 26.8 | 9.1 | [4] |
| Flavopiridol | CDK Inhibitor | MCF-7 (Breast Cancer) | IC50 | 78.3 | 14.5 | 7.2 | [4] |
Mechanisms of Action and Signaling Pathways
This compound and PARP Inhibitors
This compound functions by inhibiting PARP enzymes. In the context of the cell cycle, PARP inhibition prevents the efficient repair of single-strand DNA breaks. When the cell enters the S phase, these unrepaired single-strand breaks are converted into double-strand breaks at the replication fork.[5] This accumulation of DNA damage activates cell cycle checkpoints, primarily leading to an arrest in the G2 phase to allow time for DNA repair.[2] If the damage is too extensive, this can lead to apoptosis.
Caption: PARP Inhibition Pathway Leading to G2/M Arrest.
Flavopiridol and CDK Inhibitors
Flavopiridol is a potent inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, and CDK6.[6] CDKs are key regulators of cell cycle progression. By inhibiting these kinases, Flavopiridol can cause cell cycle arrest at different phases. Inhibition of CDK4 and CDK6 prevents the G1 to S phase transition, leading to a G1 arrest.[6] Inhibition of CDK1 (also known as CDC2) can block the G2 to M phase transition, resulting in a G2/M arrest.[7] The specific phase of arrest can be cell-type dependent.
Caption: CDK Inhibition Pathway by Flavopiridol.
Experimental Protocols
Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol outlines the general steps for analyzing cell cycle distribution.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting: Culture cells to the desired confluency and treat with the compound of interest for the specified duration. Harvest cells by trypsinization and collect them in a centrifuge tube.
-
Washing: Wash the cells with PBS to remove any residual media and treatment compound. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%. This step is crucial for permeabilizing the cells and preventing clumping.[8]
-
Incubation: Incubate the cells in 70% ethanol for at least 30 minutes on ice. For long-term storage, cells can be kept at -20°C for several weeks.[8]
-
Rehydration and RNase Treatment: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) to pellet them. Discard the ethanol and wash the cells with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. The RNase A is essential to degrade RNA, as PI can also bind to double-stranded RNA, which would interfere with accurate DNA content measurement.[8][9]
-
Staining: Incubate the cells with the PI staining solution for at least 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence is typically measured on a linear scale. Gate on single cells to exclude doublets and aggregates. The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[10][11]
Caption: Experimental Workflow for Cell Cycle Analysis.
References
- 1. This compound, 96% | CymitQuimica [cymitquimica.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. journals.plos.org [journals.plos.org]
- 4. bezmialemscience.org [bezmialemscience.org]
- 5. The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacological Implications of Flavopiridol: An Updated Overview | MDPI [mdpi.com]
- 7. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
6(5H)-Phenanthridinone: A Comparative Analysis of Specificity for PARP-1 versus PARP-2
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 6(5H)-Phenanthridinone's inhibitory activity against PARP-1 and PARP-2, supported by experimental data and detailed protocols.
This compound is recognized as an inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which are critical players in DNA repair and other cellular processes. Understanding the specificity of this inhibitor for the two most prominent isoforms, PARP-1 and PARP-2, is crucial for its application as a research tool and as a potential scaffold for the development of more selective therapeutic agents. This guide provides a concise comparison of the inhibitory potency of this compound against human PARP-1 and PARP-2, based on published experimental data.
Quantitative Assessment of Inhibitory Potency
The inhibitory activity of this compound against PARP-1 and PARP-2 has been quantified using a cell-based assay in yeast heterologously expressing the human enzymes. The half-maximal effective concentration (EC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.
| Enzyme | EC50 (µM) | Source |
| Human PARP-1 | 10.2 | Perkins et al., 2001[1] |
| Human PARP-2 | 36.3 | Perkins et al., 2001[1] |
The data indicates that this compound is approximately 3.5-fold more potent in inhibiting PARP-1 compared to PARP-2 in this specific assay system.
Experimental Protocol: Yeast-Based Cell Growth Inhibition Assay
The following protocol is a summary of the methodology used by Perkins et al. (2001) to determine the EC50 values of this compound.[1]
Principle: The expression of human PARP-1 or PARP-2 in the budding yeast Saccharomyces cerevisiae, which lacks a native PARP homolog, leads to growth inhibition. This toxicity is dependent on the catalytic activity of the PARP enzyme. The assay identifies inhibitors by their ability to reverse this growth inhibition.
Yeast Strain and Plasmids:
-
Yeast Strain: A strain of S. cerevisiae (e.g., W303 background) is used. To enhance compound sensitivity, strains with deletions in major efflux pump genes (e.g., PDR5 and SNQ2) can be utilized.
-
Expression Plasmids: Human PARP-1 and PARP-2 coding sequences are cloned into yeast expression vectors under the control of an inducible promoter, such as the GAL1 promoter.
Experimental Workflow:
Detailed Steps:
-
Yeast Transformation: The yeast strain is transformed with the plasmids carrying the human PARP-1 or PARP-2 gene. Transformants are selected on appropriate synthetic dropout media.
-
Liquid Culture Growth Assay:
-
Selected yeast colonies are grown overnight in synthetic media containing a non-inducing carbon source (e.g., raffinose or glucose).
-
The overnight cultures are then diluted into fresh synthetic media containing the inducing carbon source (galactose) to an initial optical density (OD600) of approximately 0.05.
-
This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the cultures in a serial dilution format. A vehicle control (DMSO alone) is also included.
-
The cultures are incubated at 30°C with shaking.
-
-
Growth Measurement and Data Analysis:
-
Yeast growth is monitored over time by measuring the OD600 of the cultures.
-
The extent of growth inhibition is calculated relative to the vehicle control.
-
Dose-response curves are generated by plotting the percentage of growth against the logarithm of the inhibitor concentration.
-
The EC50 value is determined from the dose-response curve as the concentration of the inhibitor that restores cell growth to 50% of the level of the uninhibited control.
-
Signaling Pathway Context: PARP-1 and PARP-2 in Base Excision Repair
PARP-1 and PARP-2 play both redundant and distinct roles in the cellular response to DNA damage, particularly in the base excision repair (BER) pathway, which addresses single-strand breaks (SSBs).
Upon detection of a single-strand break, both PARP-1 and PARP-2 are recruited to the site of damage. However, their recruitment kinetics differ; PARP-1 accumulates rapidly and transiently, while PARP-2 shows a more delayed and persistent localization.[2] PARP-1 is responsible for the majority (85-90%) of poly(ADP-ribose) (PAR) synthesis in response to DNA damage. This PARylation serves as a scaffold to recruit other DNA repair factors, such as XRCC1, to the lesion. While PARP-2's contribution to overall PAR synthesis is smaller, it can partially compensate for the loss of PARP-1 and is also involved in the recruitment of repair machinery.[2][3] The inhibition of PARP-1 and PARP-2 by compounds like this compound prevents this PARylation step, thereby impeding the efficient repair of single-strand breaks. This can lead to the accumulation of DNA damage and, in cells with deficiencies in other repair pathways (such as homologous recombination), can result in synthetic lethality.
References
Comparative Potency of 6(5H)-Phenanthridinone Derivatives: A Guide for Researchers
A detailed analysis of the inhibitory effects of various 6(5H)-phenanthridinone derivatives reveals a class of compounds with significant potential in cancer therapy and beyond. This guide provides a comparative overview of their potency, focusing on their roles as inhibitors of Poly(ADP-ribose) polymerase (PARP) and T-LAK cell-originated protein kinase (TOPK), key targets in oncology drug development.
This comparative guide summarizes key experimental data, outlines methodologies for crucial assays, and visualizes the intricate signaling pathways influenced by these promising therapeutic agents. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: A Comparative Look at Inhibitory Potency
The potency of this compound derivatives is most effectively compared through their half-maximal inhibitory concentration (IC50) values. The table below summarizes the IC50 values for several notable derivatives against their respective targets.
| Derivative | Target | IC50 | Cell Line/Assay Conditions | Reference |
| PJ34 | PARP1, PARP2 | ~20 nM | In vitro enzymatic assay.[1] | [1] |
| Compound 1b | PARP1 | 10 nM | In vitro enzymatic assay.[2] | [2] |
| Compound 9g | TOPK | < 100 nM | In vitro kinase assay.[3] | [3] |
| Phenanthridine derivative 8a | Topoisomerase I/II | 0.28 µM (MCF-7) | MTT assay, human breast cancer cell line. |
Unveiling the Mechanisms: Signaling Pathways
To understand the therapeutic potential of these derivatives, it is crucial to visualize their impact on cellular signaling. The following diagrams, rendered in DOT language, illustrate the signaling pathways of PARP and TOPK, highlighting the points of intervention for this compound derivatives.
PARP Signaling Pathway in DNA Repair
The PARP signaling pathway is a critical component of the DNA damage response. PARP1 and PARP2 enzymes detect single-strand DNA breaks and, upon activation, catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other target proteins. This PARylation process recruits DNA repair machinery to the site of damage. Inhibitors based on the this compound scaffold competitively block the catalytic activity of PARP, leading to an accumulation of DNA damage and ultimately cell death, a mechanism particularly effective in cancer cells with existing DNA repair deficiencies.[4][5][6][7][8]
TOPK Signaling Pathway in Cancer Proliferation
T-LAK cell-originated protein kinase (TOPK) is a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in promoting cell proliferation, survival, and metastasis.[9][10][11] TOPK activates several downstream signaling pathways, including the ERK/MAPK and PI3K/Akt pathways, which are central to cancer progression. Novel 1-phenyl phenanthridin-6(5H)-one derivatives have been identified as potent TOPK inhibitors, offering a promising strategy for targeted cancer therapy.[3]
References
- 1. The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of substituted 5[H]phenanthridin-6-ones as potent poly(ADP-ribose)polymerase-1 (PARP1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. academic.oup.com [academic.oup.com]
- 8. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T-LAK cell-originated protein kinase (TOPK): an emerging target for cancer-specific therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibiting ALK-TOPK signaling pathway promotes cell apoptosis of ALK-positive NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of synthetic routes for 6(5H)-Phenanthridinone
A comprehensive head-to-head comparison of synthetic routes for the pharmacologically significant scaffold, 6(5H)-Phenanthridinone, is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of various synthetic strategies, supported by experimental data, to aid in the selection of the most suitable method based on factors such as yield, reaction conditions, and substrate scope.
Comparison of Synthetic Routes
The synthesis of this compound can be broadly categorized into classical methods and modern transition-metal-catalyzed reactions. Each approach offers distinct advantages and disadvantages in terms of efficiency, functional group tolerance, and environmental impact.
| Synthetic Route | General Reaction | Key Features & Limitations |
| Classical Methods | ||
| Schmidt Reaction | Rearrangement of 9-fluorenone with hydrazoic acid. | Features: A traditional and direct method from a readily available starting material. Limitations: Use of highly toxic and explosive hydrazoic acid, often requires harsh acidic conditions, and may produce side products.[1] |
| Ullmann Condensation | Intramolecular cyclization of 2-halobenzanilides. | Features: A classic method for C-N bond formation. Limitations: Often requires high temperatures, stoichiometric amounts of copper, and can have limited substrate scope. Modern variations have improved conditions but can still be challenging. |
| Transition-Metal-Catalyzed Methods | ||
| Intramolecular Heck Reaction | Palladium-catalyzed intramolecular cyclization of o-halobenzanilides. | Features: Generally high-yielding and tolerant of various functional groups. Limitations: Requires the pre-synthesis of substituted benzanilides. |
| Suzuki Coupling | Palladium-catalyzed cross-coupling of an o-halobenzamide with an o-aminophenylboronic acid derivative, followed by cyclization. | Features: A versatile method with a broad substrate scope, allowing for the introduction of diverse substituents. Limitations: Requires the synthesis of specific boronic acid derivatives. |
| C-H Activation/Annulation | Direct palladium-catalyzed intramolecular C-H arylation of benzanilides. | Features: Atom-economical as it avoids the need for pre-functionalized substrates. Can be performed in a single step from readily available starting materials. Limitations: May require specific directing groups and oxidants. Regioselectivity can be a challenge with certain substrates. |
| Photochemical Synthesis | ||
| Photocyclization of Benzanilides | Intramolecular cyclization of benzanilides upon exposure to UV or visible light. | Features: Can be a mild and efficient method, often proceeding at room temperature. Flow chemistry setups can improve yield and scalability.[2][3][4] Limitations: May require specific sensitizers or photocatalysts and can be limited by the quantum yield of the reaction. |
| Decarboxylative Coupling | ||
| Intramolecular Decarboxylative Cyclization | Transition-metal-catalyzed intramolecular coupling of a carboxylic acid derivative with an aryl halide. | Features: Utilizes carboxylic acids as readily available and stable coupling partners, releasing CO2 as the only byproduct. Can be performed under metal-free conditions in some cases.[5] Limitations: May require specific catalysts and reaction conditions to achieve high efficiency. |
Quantitative Data Summary
The following tables provide a quantitative comparison of different synthetic routes to this compound and its derivatives, based on reported experimental data.
Table 1: Palladium-Catalyzed Intramolecular C-H Activation/Annulation
| Entry | Substrate (N-methyl-N-aryl-2-halobenzamide) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-bromo-N-methyl-N-phenylbenzamide | Pd-PVP (5) | K2CO3 | H2O:DMA (1:1) | 100 | 24 | 92 |
| 2 | 2-iodo-N-methyl-N-phenylbenzamide | Pd-PVP (1) | K2CO3 | H2O:DMA (1:1) | 100 | 24 | 95 |
| 3 | 2-bromo-N-methyl-N-(4-methoxyphenyl)benzamide | Pd-PVP (5) | K2CO3 | H2O:DMA (1:1) | 100 | 24 | 85 |
| 4 | 2-bromo-N-methyl-N-(4-chlorophenyl)benzamide | Pd-PVP (5) | K2CO3 | H2O:DMA (1:1) | 100 | 24 | 88 |
Table 2: Photochemical Synthesis in Continuous Flow [2][3][4]
| Entry | Substrate (2-chlorobenzamide derivative) | Solvent | Temp (°C) | Residence Time | Yield (%) |
| 1 | N-(2-chlorophenyl)benzamide | Acetonitrile | 60 | 20 min | 99 |
| 2 | 2-chloro-N-(4-methylphenyl)benzamide | Acetonitrile | 60 | 20 min | 95 |
| 3 | 2-chloro-N-(4-methoxyphenyl)benzamide | Acetonitrile | 60 | 20 min | 98 |
| 4 | 2-chloro-N-(4-chlorophenyl)benzamide | Acetonitrile | 60 | 20 min | 91 |
Table 3: Suzuki Coupling for Phenanthridine Synthesis
| Entry | 2-Bromobenzaldehyde Derivative | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-bromobenzaldehyde | Pd(OAc)2 (5) | PPh3 (25) | Cs2CO3 | DMA | 90 | 3 | 95 |
| 2 | 2-bromo-5-nitrobenzaldehyde | Pd(OAc)2 (5) | PPh3 (25) | Cs2CO3 | DMA | 90 | 4 | 83 |
| 3 | 2-bromo-4,5-dimethoxybenzaldehyde | Pd(OAc)2 (5) | PPh3 (25) | Cs2CO3 | DMA | 90 | 5 | 78 |
Experimental Protocols
Palladium-Catalyzed Intramolecular C-H Activation/Annulation
A mixture of the corresponding N-methyl-N-aryl-2-halobenzamide (0.2 mmol, 1 equiv), K2CO3 (0.6 mmol, 3 equiv), and Pd-PVP catalyst (1-5 mol%) in a H2O:DMA (1:1, 4 mL) solvent mixture is placed in a sealed tube. The reaction mixture is stirred at 100 °C for 24 hours under an air atmosphere. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.
Photochemical Synthesis in Continuous Flow[2][3][4]
A solution of the 2-chlorobenzamide derivative (0.1 M) in acetonitrile is pumped through a Vapourtec UV-150 photochemical reactor equipped with a medium-pressure mercury lamp. The reactor temperature is maintained at 60 °C. The flow rate is adjusted to achieve the desired residence time (e.g., 20 minutes). The output solution is collected, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to yield the pure this compound.
Suzuki Coupling for Phenanthridine Synthesis
To a reaction vessel charged with the 2-bromobenzaldehyde derivative (1 mmol), 2-aminophenylboronic acid (1.2 mmol), Pd(OAc)2 (5 mol%), and PPh3 (25 mol%) is added Cs2CO3 (1.5 mmol) and DMA (3 mL). The vessel is sealed and heated to 90 °C for 3-5 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to afford the corresponding phenanthridine.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental transformations of key synthetic routes.
References
- 1. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Structural Analysis, and Reactivity of Bridged Orthoamides by Intramolecular Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Medium-Bridged Twisted Lactams via Cation–π Control of Regiochemistry of Intramolecular Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Navigating Resistance to 6(5H)-Phenanthridinone: A Comparative Guide to Mechanisms and Alternative Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted cancer therapies is a significant challenge in oncology. 6(5H)-Phenanthridinone, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has shown promise in preclinical studies; however, as with other PARP inhibitors, the development of resistance is a critical consideration for its therapeutic application. This guide provides a comparative overview of the known resistance mechanisms to PARP inhibitors, with a focus on their relevance to this compound treatment. We present supporting experimental data for clinically established PARP inhibitors and outline detailed protocols for evaluating these resistance pathways.
Key Resistance Mechanisms to PARP Inhibitor Therapy
Resistance to PARP inhibitors is a multifaceted phenomenon, primarily involving the restoration of DNA repair functions that were initially compromised in susceptible cancer cells. While specific experimental data on resistance to this compound is limited, the mechanisms observed with other PARP inhibitors, such as olaparib, rucaparib, and talazoparib, provide a strong predictive framework.
The principal mechanisms of resistance include:
-
Restoration of Homologous Recombination (HR) Repair: The cornerstone of PARP inhibitor efficacy lies in the concept of synthetic lethality in cancer cells with deficient HR repair, often due to mutations in genes like BRCA1 and BRCA2. The most common resistance mechanism is the restoration of HR function, frequently through secondary mutations that restore the open reading frame of BRCA1/2 or other HR-related genes.[1]
-
Alterations in PARP1: Mutations in the PARP1 gene can lead to resistance by either preventing the inhibitor from binding to the enzyme or by reducing the "trapping" of PARP1 on DNA, a key cytotoxic mechanism of many PARP inhibitors.
-
Replication Fork Protection: Stabilization of stalled replication forks prevents the accumulation of DNA double-strand breaks, which are the ultimate cause of cell death in HR-deficient cells treated with PARP inhibitors. This can be mediated by the loss of proteins that promote fork degradation or the upregulation of proteins that protect the fork.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump PARP inhibitors out of the cancer cells, reducing the intracellular drug concentration to sub-therapeutic levels.[2]
-
Suppression of Non-Homologous End Joining (NHEJ): In some contexts, the cytotoxic effects of PARP inhibitors in HR-deficient cells are dependent on the error-prone NHEJ pathway. Downregulation of key NHEJ factors can therefore confer resistance.
Comparative Performance of PARP Inhibitors
The following tables summarize key data points for comparing the efficacy of different PARP inhibitors, including available information for this compound. It is important to note the limited direct comparative data for this compound in resistant settings.
Table 1: Comparative IC50 Values of PARP Inhibitors in Sensitive and Resistant Cancer Cell Lines
| PARP Inhibitor | Cell Line | BRCA Status | Resistance Mechanism | IC50 (µM) - Parental | IC50 (µM) - Resistant | Fold Resistance | Reference |
| This compound | RDM4 (murine lymphoma) | Not specified | N/A | Not specified | Not specified | Not specified | [3] |
| Olaparib | LNCaP (prostate) | WT | Acquired | ~2 | ~8.8 | 4.41 | [4] |
| Olaparib | C4-2B (prostate) | WT | Acquired | ~0.5 | ~14.5 | 28.9 | [4] |
| Olaparib | DU145 (prostate) | WT | Acquired | ~3 | ~11.3 | 3.78 | [4] |
| Olaparib | BT-474 (breast) | BRCA mutant | Acquired | 72 | 320 | 4.4 | [5] |
| Talazoparib | SNU-251 (ovarian) | BRCA mutant | Acquired | 56 | 350 | 6.3 | [5] |
Table 2: PARP Trapping Potency of Different Inhibitors
| PARP Inhibitor | Relative PARP Trapping Potency | Reference |
| Talazoparib | ++++ | [6] |
| Niraparib | +++ | [6] |
| Olaparib | ++ | [6] |
| Rucaparib | ++ | [6] |
| Veliparib | + | [6] |
| This compound | Not Reported |
PARP trapping is a critical mechanism of action for many PARP inhibitors. The lack of data for this compound in this regard is a key knowledge gap.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in PARP inhibitor action and resistance is crucial for understanding and developing new therapeutic strategies.
Caption: Mechanism of action of this compound.
Caption: Major mechanisms of resistance to PARP inhibitors.
Experimental Protocols
To facilitate research into the resistance mechanisms of this compound and other PARP inhibitors, we provide detailed methodologies for key experiments.
Development of PARP Inhibitor-Resistant Cell Lines
Objective: To generate cell line models of acquired resistance to a PARP inhibitor.
Protocol:
-
Cell Culture: Culture the parental cancer cell line of interest (e.g., a BRCA-mutant ovarian or breast cancer cell line) in standard growth medium.
-
Initial Drug Exposure: Determine the initial IC50 of the PARP inhibitor (e.g., this compound) for the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Dose Escalation: Begin continuous exposure of the cells to the PARP inhibitor at a concentration below the IC50 (e.g., IC20).
-
Monitoring and Sub-culturing: Monitor cell growth and morphology. When the cells resume a normal growth rate, subculture them and increase the drug concentration by a small increment (e.g., 1.5-2 fold).
-
Iterative Selection: Repeat the dose escalation and sub-culturing process over several months until the cells can proliferate in a significantly higher concentration of the drug (e.g., 10-fold or higher than the initial IC50).
-
Characterization: Confirm the resistant phenotype by re-evaluating the IC50 of the resistant cell line compared to the parental line. The resistant cells should be maintained in a medium containing the final concentration of the PARP inhibitor to maintain the resistant phenotype.
Assessment of Homologous Recombination (HR) Repair Capacity
Objective: To quantify the efficiency of HR-mediated DNA repair in parental and resistant cells.
Protocol (DR-GFP Reporter Assay):
-
Cell Line Generation: Stably transfect the parental and resistant cell lines with a DR-GFP reporter plasmid. This plasmid contains two different mutated GFP genes, one of which has an I-SceI recognition site.
-
DSB Induction: Transfect the cells with an I-SceI expression plasmid to induce a specific double-strand break (DSB) in the reporter construct.
-
HR-mediated Repair: If HR is functional, the cell will use the second mutated GFP gene as a template to repair the DSB, resulting in a functional GFP gene.
-
Flow Cytometry Analysis: After 48-72 hours, harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. A decrease in the percentage of GFP-positive cells in the resistant line compared to the parental line would suggest a restoration of HR activity.
PARP Trapping Assay
Objective: To measure the ability of a PARP inhibitor to trap PARP1 on DNA.
Protocol (Cell-based):
-
Cell Treatment: Treat parental and resistant cells with the PARP inhibitor of interest at various concentrations for a defined period (e.g., 1 hour).
-
Cell Lysis and Fractionation: Lyse the cells and separate the chromatin-bound proteins from the soluble proteins by centrifugation.
-
Western Blotting: Analyze the amount of PARP1 in the chromatin-bound fraction by Western blotting using a PARP1-specific antibody.
-
Quantification: Quantify the band intensities to determine the relative amount of trapped PARP1. An increased amount of PARP1 in the chromatin fraction indicates PARP trapping.
Drug Efflux Assay
Objective: To determine if increased drug efflux contributes to resistance.
Protocol (Fluorescent Substrate Accumulation):
-
Cell Seeding: Seed parental and resistant cells in a 96-well plate.
-
Dye Loading: Incubate the cells with a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 or Calcein-AM).
-
Fluorescence Measurement: Measure the intracellular fluorescence over time using a fluorescence plate reader or flow cytometer.
-
Inhibitor Co-treatment: In a parallel experiment, co-incubate the cells with the fluorescent substrate and a known inhibitor of ABC transporters (e.g., verapamil or elacridar).
-
Data Analysis: A lower accumulation of the fluorescent dye in resistant cells compared to parental cells, which is reversed by the ABC transporter inhibitor, indicates increased drug efflux activity.
Conclusion and Future Directions
While the clinical development of this compound is not as advanced as other PARP inhibitors, understanding its potential resistance mechanisms is paramount for its future therapeutic application. The experimental frameworks and established resistance profiles of other PARP inhibitors provide a robust roadmap for investigating and ultimately overcoming resistance to this class of drugs. Future research should focus on generating specific resistant cell lines to this compound to directly compare its resistance profile with that of other PARP inhibitors. Furthermore, exploring combination therapies that target the identified resistance pathways will be crucial for maximizing the clinical potential of this compound and other PARP inhibitors in the fight against cancer.
References
- 1. Effect of this compound, a poly (ADP-ribose)polymerase inhibitor, and ionizing radiation on the growth of cultured lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SOX5 inhibition overcomes PARP inhibitor resistance in BRCA-mutated breast and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6(5H)-Phenanthridinone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential information and step-by-step procedures for the proper disposal of 6(5H)-Phenanthridinone, promoting a safe laboratory environment and adherence to regulatory standards.
While some safety data sheets (SDS) may indicate that this compound is not classified as a hazardous material for transportation, other sources provide GHS hazard classifications for skin, eye, and respiratory irritation.[1][2][3] Given this, and as a matter of best practice in a laboratory setting, it is prudent to handle this compound as a hazardous waste.
Key Safety and Disposal Information
Proper disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) and must be managed through an established Environmental Health and Safety (EHS) program.[4] It is crucial to consult your institution's specific guidelines and EHS office for detailed procedures.
| Property | Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1015-89-0 | [1] |
| Physical State | Solid, powder or crystal | [5] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3] |
| Disposal Consideration | Treat as hazardous chemical waste. | General Best Practice |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the general steps for the disposal of this compound waste. Always follow your institution's specific EHS procedures.
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and spill cleanup materials, as hazardous waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office. Incompatible wastes must be segregated.
-
-
Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[4]
-
Affix a "Hazardous Waste" label to the container as soon as the first waste is added.
-
The label must include:
-
-
Waste Accumulation and Storage:
-
Keep the hazardous waste container securely closed except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory, near the point of generation.
-
Ensure the storage area has secondary containment to capture any potential leaks or spills.
-
-
Disposal of Empty Containers:
-
A container that held this compound should be triple-rinsed with a suitable solvent.[6][7]
-
The first rinsate must be collected and disposed of as hazardous waste.[8] Subsequent rinsates may also need to be collected, depending on local regulations.
-
After thorough rinsing and air-drying, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policy.[7][9]
-
-
Request for Waste Pickup:
-
Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.
-
Complete any required waste information forms, accurately listing all contents of the container.[4]
-
Never dispose of this compound down the drain or in the regular trash. [4][10] Evaporation is not an acceptable method of disposal.[8]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C13H9NO | CID 1853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemical-label.com [chemical-label.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Page loading... [guidechem.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Operational Guide for 6(5H)-Phenanthridinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6(5H)-Phenanthridinone. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Exposure Limits
This compound is classified as a hazardous substance. While one safety data sheet (SDS) from a supplier indicates it is not hazardous, a consensus among other chemical safety resources suggests otherwise. To ensure maximum safety, it should be handled as a hazardous chemical.
Primary Hazards:
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Irritation: Can cause serious damage if it comes into contact with the eyes.
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.
| Exposure Limit Data for this compound | |
| OSHA PEL (Permissible Exposure Limit) | Not established. |
| NIOSH REL (Recommended Exposure Limit) | Not established. |
| ACGIH TLV (Threshold Limit Value) | Not established. |
| General Guidance for Irritating Powders | In the absence of specific exposure limits, it is crucial to minimize dust generation and inhalation. All handling of the solid form should be conducted within a certified chemical fume hood. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound in both solid and solution forms.
| Task | Required Personal Protective Equipment (PPE) |
| Handling Solid/Powder | Gloves: Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a broad range of chemicals.[1] For tasks with a high risk of contamination, consider a heavier-duty glove. Always check for rips or punctures before use.[2] Eye Protection: Chemical safety goggles are required. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[3] Respiratory Protection: A NIOSH-approved respirator with a particulate filter (N95 or higher) is required when handling the powder outside of a certified chemical fume hood.[4][5][6] For weighing operations within a fume hood, a respirator may not be necessary if proper engineering controls are maintained. Protective Clothing: A buttoned lab coat, long pants, and closed-toe shoes are mandatory.[3] |
| Handling Solutions | Gloves: Nitrile gloves are generally suitable.[1][2] If using a solvent for which nitrile has low resistance, consult a glove compatibility chart to select an appropriate material such as butyl rubber for ketones and esters.[1][7] Eye Protection: Chemical safety goggles are required. Protective Clothing: A buttoned lab coat, long pants, and closed-toe shoes are mandatory.[3] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound.
Preparation and Engineering Controls
-
Designated Area: All work with solid this compound must be conducted in a designated area within a certified chemical fume hood.[8][9]
-
Surface Protection: Line the work surface of the fume hood with absorbent bench paper to contain any potential spills.[8][10]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested. A spill kit containing appropriate absorbent materials should also be available.[3]
Weighing the Solid Compound
-
Tare the Container: Place an empty, sealable container on the analytical balance and tare it.[8][9]
-
Transfer to Fume Hood: Move the tared container to the chemical fume hood.
-
Aliquot the Powder: Carefully transfer the desired amount of this compound into the container using a spatula. Avoid creating dust by handling the powder gently.[11]
-
Seal and Weigh: Securely close the container and move it back to the balance to obtain the final weight.
-
Minimize Static: If the powder is prone to static and dispersal, use an anti-static gun or weigh boats to minimize this effect.[8][9]
Preparing Solutions
-
Solvent Addition: In the chemical fume hood, add the desired solvent to the container with the pre-weighed this compound.
-
Dissolution: Cap the container and mix gently until the solid is fully dissolved. Sonication may be used if necessary.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Solid Waste:
-
Unused Product: Unwanted or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash.
-
Contaminated Materials: Disposable items such as gloves, weigh paper, and bench paper that have come into contact with the chemical should be placed in a sealed, labeled hazardous waste bag within the fume hood.[9]
-
-
Liquid Waste:
-
Solutions: Solutions of this compound should be collected in a designated, labeled hazardous waste container. The container should be kept closed when not in use.
-
Rinsate: Any solvent used to rinse glassware that contained this compound should also be collected in the hazardous waste container.
-
-
General Guidance for Aromatic Heterocyclic Compounds: As an aromatic heterocyclic compound, this compound may require incineration or disposal in a specialized hazardous waste landfill.[12] Always follow your institution's specific hazardous waste disposal procedures.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.
References
- 1. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. gz-supplies.com [gz-supplies.com]
- 4. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 5. 3m.com [3m.com]
- 6. youtube.com [youtube.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. safety.duke.edu [safety.duke.edu]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. jpoll.ut.ac.ir [jpoll.ut.ac.ir]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
